molecular formula C4H8N2O2 B121263 N-Nitrosomorpholine-d4 CAS No. 61578-30-1

N-Nitrosomorpholine-d4

货号: B121263
CAS 编号: 61578-30-1
分子量: 120.14 g/mol
InChI 键: ZKXDGKXYMTYWTB-LNLMKGTHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Nitrosomorpholine-d4, also known as this compound, is a useful research compound. Its molecular formula is C4H8N2O2 and its molecular weight is 120.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3,3,5,5-tetradeuterio-4-nitrosomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c7-5-6-1-3-8-4-2-6/h1-4H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXDGKXYMTYWTB-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(COCC(N1N=O)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210583
Record name 3,3,5,5-Tetradeutero-N-nitrosomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61578-30-1
Record name 3,3,5,5-Tetradeutero-N-nitrosomorpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061578301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3,5,5-Tetradeutero-N-nitrosomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitrosomorpholine-d4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the chemical properties of N-Nitrosomorpholine-d4?

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, applications, and analytical methodologies related to N-Nitrosomorpholine-d4 (NMOR-d4). This deuterated stable isotope-labeled compound is of significant interest to researchers, scientists, and drug development professionals, primarily for its role as an internal standard in the quantitative analysis of the probable human carcinogen, N-Nitrosomorpholine (NMOR).

Core Chemical Properties

This compound is the deuterated analog of N-Nitrosomorpholine, a compound that has been classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC). The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical techniques.

Chemical and Physical Data

Table 1: Chemical Identifiers for this compound

PropertyValue
Chemical Name 4-Nitrosomorpholine-3,3,5,5-d4
CAS Number 61578-30-1[1][2]
Molecular Formula C₄H₄D₄N₂O₂[2]
Molecular Weight 120.14 g/mol [2]
Synonyms 3,3,5,5-Tetradeutero-N-nitrosomorpholine, 4-Nitrosomorpholine-d4

Table 2: Physical Properties of N-Nitrosomorpholine (Non-deuterated analog, CAS 59-89-2)

PropertyValue
Appearance Yellow crystals or a golden liquid[3]
Melting Point 29 °C (84 °F)[4][5][6]
Boiling Point 224-224.5 °C (435-436 °F) at 747 mmHg[4][5][6]
Water Solubility Soluble[5]
Storage Temperature Recommended at -20°C[7]

Primary Application: Isotope Dilution Mass Spectrometry

The principal application of this compound is as an internal standard in isotope dilution analysis for the precise quantification of N-Nitrosomorpholine in various matrices, including pharmaceutical products, food, and environmental samples.[8] The use of a stable isotope-labeled standard is critical for accurate quantification as it co-elutes with the target analyte and effectively compensates for variations in sample preparation, extraction efficiency, and instrument response.

Experimental Protocol: Quantification of N-Nitrosomorpholine using GC-MS/MS

This section outlines a generalized experimental protocol for the analysis of N-Nitrosomorpholine (NMOR) in a drug substance using this compound (NMOR-d4) as an internal standard with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Reagents and Materials
  • N-Nitrosomorpholine (NMOR) analytical standard

  • This compound (NMOR-d4) internal standard

  • Dichloromethane (DCM), GC-grade

  • Methanol, HPLC or LC-MS grade

  • Deionized water

  • 0.22 µm syringe filters (PTFE)

  • Autosampler vials

Standard Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of NMOR and NMOR-d4 in methanol. Store these solutions at -20°C and protect them from light.

  • Intermediate Solutions (1 µg/mL): Dilute the stock solutions with methanol to create intermediate standard solutions.

  • Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the NMOR intermediate solution with dichloromethane. A typical concentration range might be 0.1 ng/mL to 50 ng/mL.

  • Spiking of Internal Standard: Spike each calibration standard and sample preparation with a constant concentration of the NMOR-d4 intermediate solution.

Sample Preparation
  • Weighing: Accurately weigh a portion of the drug substance into a suitable centrifuge tube.

  • Spiking: Add a known volume of the NMOR-d4 intermediate solution to the sample.

  • Extraction: Add an appropriate volume of dichloromethane to the tube.

  • Vortexing and Sonication: Vortex the mixture for several minutes to ensure thorough mixing, followed by sonication to facilitate the extraction of the nitrosamine.

  • Centrifugation: Centrifuge the sample to separate the solid material from the extraction solvent.

  • Filtration: Filter the supernatant (dichloromethane layer) through a 0.22 µm PTFE syringe filter into an autosampler vial for GC-MS/MS analysis.

GC-MS/MS Instrumental Parameters (Illustrative)
  • GC System: Agilent GC with a suitable capillary column (e.g., DB-624 or equivalent).

  • Injection Mode: Splitless

  • Oven Program: Optimized for the separation of nitrosamines.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (MS/MS).

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • NMOR: Precursor ion -> Product ion (e.g., m/z 116 -> m/z 86)

    • NMOR-d4: Precursor ion -> Product ion (e.g., m/z 120 -> m/z 90)

Quantification

Quantification is achieved by creating a calibration curve that plots the ratio of the peak area of the NMOR to the peak area of the NMOR-d4 against the concentration of the NMOR standards. The concentration of NMOR in the unknown sample is then determined from this curve.

Visualized Workflows

The following diagrams illustrate the general experimental workflow and the principle of using an internal standard for accurate quantification.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample 1. Weigh Sample spike 2. Spike with This compound sample->spike extract 3. Add Extraction Solvent (DCM) spike->extract vortex 4. Vortex & Sonicate extract->vortex centrifuge 5. Centrifuge vortex->centrifuge filter 6. Filter Supernatant centrifuge->filter gcms 7. GC-MS/MS Analysis filter->gcms quant 8. Quantify using Calibration Curve gcms->quant

Caption: General experimental workflow for the analysis of N-Nitrosomorpholine.

internal_standard_logic cluster_sample Sample Processing cluster_detection Detection cluster_result Result Analyte_IS Analyte (NMOR) + Internal Standard (NMOR-d4) in sample Extraction Extraction & Cleanup Analyte_IS->Extraction Potential for loss of both compounds MS Mass Spectrometer (distinguishes by mass) Extraction->MS Ratio Measure Peak Area Ratio (NMOR / NMOR-d4) MS->Ratio Quantification Accurate Quantification (Ratio is constant, independent of sample loss) Ratio->Quantification

Caption: The logic of using an internal standard for accurate quantification.

References

N-Nitrosomorpholine-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR DIAGNOSTIC OR THERAPEUTIC USE.

This technical guide provides an in-depth overview of N-Nitrosomorpholine-d4 (NMOR-d4), a deuterated isotopologue of the potent hepatocarcinogen N-Nitrosomorpholine (NMOR). This document is intended for researchers, scientists, and professionals in drug development and toxicology who are utilizing NMOR-d4 as an internal standard for analytical applications or studying the mechanisms of nitrosamine-induced carcinogenesis.

Core Compound Data

This compound is a stable, isotopically labeled compound crucial for the accurate quantification of N-Nitrosomorpholine in various matrices. Its physical and chemical properties are nearly identical to its unlabeled counterpart, allowing it to serve as an ideal internal standard in mass spectrometry-based analytical methods.

PropertyValueCitation(s)
CAS Number 61578-30-1[1][2][3]
Molecular Formula C₄H₄D₄N₂O₂[1]
Molecular Weight 120.14 g/mol [1][4]
Synonyms 4-Nitrosomorpholine-d4, Nitrosomorpholine-d4[3]
Appearance Yellow Low Melting Solid
Storage Conditions 2-8°C, protected from light[4]

Analytical Applications: Quantification of N-Nitrosomorpholine

Due to growing concerns over nitrosamine impurities in pharmaceuticals, accurate and sensitive analytical methods are essential. This compound is widely used as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods to ensure the precise quantification of NMOR. The principle of this application lies in isotope dilution mass spectrometry, where a known amount of the deuterated standard is spiked into a sample. By comparing the signal intensity of the analyte to the internal standard, accurate quantification can be achieved, compensating for matrix effects and variations during sample preparation and analysis.[5]

Experimental Protocol: LC-MS/MS Analysis of N-Nitrosomorpholine

The following is a generalized protocol for the analysis of NMOR in a pharmaceutical drug product using NMOR-d4 as an internal standard. Method validation according to ICH Q2(R1) guidelines is imperative.

1. Reagents and Materials:

  • N-Nitrosomorpholine (NMOR) analytical standard

  • This compound (NMOR-d4) internal standard

  • HPLC or LC-MS grade methanol, acetonitrile, and water

  • Formic acid or ammonium formate

2. Standard Preparation:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of NMOR and NMOR-d4 in methanol.

  • Working Solutions: Prepare a series of calibration standards by serially diluting the NMOR stock solution. Each calibration standard should be spiked with a constant concentration of the NMOR-d4 working solution.

3. Sample Preparation:

  • Accurately weigh the drug product and dissolve it in a suitable solvent (e.g., methanol).

  • Spike the sample with a known amount of NMOR-d4 internal standard solution.

  • Vortex and sonicate the sample to ensure complete dissolution and extraction.

  • Centrifuge the sample to pellet any excipients.

  • Filter the supernatant through a 0.22 µm filter into an HPLC vial.

4. LC-MS/MS Conditions:

ParameterTypical Conditions
LC System UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol or Acetonitrile
Gradient A time-programmed gradient from a high aqueous phase to a high organic phase to ensure separation of the analyte from the matrix.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions NMOR: To be optimized for specific instrumentNMOR-d4: To be optimized for specific instrument (typically Q1 mass is +4 Da from NMOR)

Experimental Workflow for NMOR Analysis

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Drug Product Sample Spike Spike with NMOR-d4 Sample->Spike Extract Extraction & Filtration Spike->Extract LC Chromatographic Separation Extract->LC Standards Prepare Calibration Standards with NMOR-d4 Standards->LC MS Mass Spectrometric Detection (MRM) LC->MS Quant Quantification using Analyte/IS Ratio MS->Quant Result Final Concentration of NMOR Quant->Result

Workflow for N-Nitrosomorpholine quantification.

Toxicological Profile: A Model for Hepatocarcinogenesis

N-Nitrosomorpholine is a well-established genotoxic hepatocarcinogen in animal models.[6][7] Its deuterated form, NMOR-d4, is presumed to exhibit similar toxicological properties. NMOR requires metabolic activation to exert its carcinogenic effects, a process primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[8]

Mechanism of Metabolic Activation and Genotoxicity

The primary pathway for the metabolic activation of NMOR involves the α-hydroxylation of the carbon atom adjacent to the nitroso group, a reaction catalyzed by CYP enzymes, including isoforms such as CYP2E1.[3][9] This hydroxylation results in an unstable intermediate that spontaneously decomposes to form a reactive electrophile, a diazonium ion. This highly reactive species can then form covalent adducts with cellular macromolecules, most critically with DNA.[3] These DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.[7] Additionally, NMOR can induce the formation of reactive oxygen and nitrogen species (ROS/RNS), contributing to its genotoxic effects through oxidative stress.[7]

Metabolic Activation Pathway of N-Nitrosomorpholine

G NMOR N-Nitrosomorpholine CYP450 Cytochrome P450 (e.g., CYP2E1) NMOR->CYP450 α-hydroxylation Alpha_OH α-Hydroxy-N-Nitrosomorpholine (Unstable Intermediate) CYP450->Alpha_OH Decomposition Spontaneous Decomposition Alpha_OH->Decomposition Diazonium Reactive Diazonium Ion (Electrophile) Decomposition->Diazonium DNA DNA Diazonium->DNA Alkylation Adducts DNA Adducts DNA->Adducts Mutation Mutations Adducts->Mutation During Replication Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Metabolic activation of NMOR leading to carcinogenesis.
Experimental Protocol: Induction of Hepatocellular Carcinoma in Rats

NMOR is frequently used to induce hepatocellular carcinoma (HCC) in rodent models to study the mechanisms of liver cancer and to evaluate potential therapeutic agents. The following is a representative protocol.

1. Animals and Housing:

  • Species/Strain: Male Sprague-Dawley or Fischer 344 rats are commonly used.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

2. Carcinogen Administration:

  • Preparation of NMOR Solution: Prepare a solution of NMOR in the drinking water. A concentration of 200 mg/L (200 ppm) has been shown to be effective.[6]

  • Administration: Provide the NMOR-containing drinking water to the rats as the sole source of drinking fluid.

  • Duration: Continuous administration for 8 to 20 weeks is typically sufficient to induce pre-neoplastic and neoplastic lesions in the liver.[6][10][11]

3. Monitoring and Endpoint:

  • Monitor the animals regularly for signs of toxicity.

  • The development of HCC can be monitored through imaging techniques or by sacrificing cohorts of animals at different time points for histological analysis of the liver.

  • Pre-neoplastic lesions, such as foci of altered hepatocytes (FAH), can be observed as early as 5 weeks into the treatment.[6]

  • Hepatocellular carcinomas typically develop after 20 weeks of continuous administration.[12]

4. Histopathological Analysis:

  • At the end of the study, euthanize the animals and collect liver tissues.

  • Fix the tissues in 10% neutral buffered formalin, embed in paraffin, and section for staining with Hematoxylin and Eosin (H&E).

  • Immunohistochemical staining for markers such as γ-glutamyl transpeptidase (GGT) or placental glutathione-S-transferase (GST-P) can be used to identify pre-neoplastic and neoplastic lesions.[10]

This in-depth technical guide provides a foundational understanding of this compound, its application in analytical chemistry, and the toxicological profile of its non-deuterated analogue as a model hepatocarcinogen. Researchers should always adhere to strict safety protocols when handling nitrosamine compounds and conduct all animal studies in accordance with institutional and national guidelines for animal welfare.

References

The Isotopic Distinction: A Technical Guide to N-Nitrosomorpholine and N-Nitrosomorpholine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences between N-Nitrosomorpholine (NMOR) and its deuterated analogue, N-Nitrosomorpholine-d4 (NMOR-d4). Understanding these distinctions is critical for researchers in toxicology, analytical chemistry, and pharmaceutical development, where accurate quantification of the carcinogenic impurity NMOR is paramount. This document provides a comprehensive overview of their properties, analytical applications, and metabolic pathways.

Core Differences and Applications

N-Nitrosomorpholine (NMOR) is a semi-volatile N-nitrosamine, recognized as a probable human carcinogen, that can form from the nitrosation of morpholine, a common industrial chemical.[1][2][3] Its presence in pharmaceuticals, rubber products, and even some foods has prompted stringent regulatory scrutiny.[2][3]

This compound (NMOR-d4) is a stable isotope-labeled version of NMOR where four hydrogen atoms have been replaced with deuterium atoms.[4] This isotopic substitution results in a molecule that is chemically identical to NMOR in its reactivity but possesses a higher molecular weight.[5] This key difference makes NMOR-d4 an ideal internal standard for analytical quantification of NMOR using mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7] The use of a deuterated internal standard allows for the correction of analyte loss during sample preparation and variations in instrument response, leading to highly accurate and precise measurements.[6][7]

Physicochemical Properties

PropertyN-Nitrosomorpholine (NMOR)This compound (NMOR-d4)
CAS Number 59-89-2[1]61578-30-1[4]
Molecular Formula C₄H₈N₂O₂[1]C₄H₄D₄N₂O₂[4]
Molecular Weight 116.12 g/mol [1]120.14 g/mol [4]
Appearance Pale yellow crystalline solid or liquid[1][8]Yellow low melting solid[9]
Melting Point 29 °C (84 °F)[2]Not explicitly available
Boiling Point 224-224.5 °C (435-436 °F) at 747 mmHg[2][10]Not explicitly available
Water Solubility Soluble[2]Not explicitly available

Experimental Protocols for Quantification

The accurate quantification of NMOR in various matrices is crucial for safety and regulatory compliance. The use of NMOR-d4 as an internal standard is a cornerstone of robust analytical methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like NMOR. The following is a generalized protocol for the quantification of NMOR using NMOR-d4 as an internal standard.

1. Sample Preparation:

  • For samples soluble in organic solvents:

    • Accurately weigh 500 to 1000 mg of the sample and disperse it in 5.0 mL of dichloromethane.[11]

    • Spike the sample with a known amount of NMOR-d4 solution.

    • Filter the solution through a 0.2 µm PTFE syringe filter into a GC vial.[6]

  • For water-soluble samples:

    • Disperse 200 to 1000 mg of the sample in 8.0 mL of a 1 M sodium hydroxide solution.[11]

    • Perform a liquid-liquid extraction with 2.0 mL of dichloromethane.[11]

    • Spike the organic layer with a known amount of NMOR-d4 solution.

    • Filter the organic layer through a 0.2 µm PTFE syringe filter into a GC vial.[11]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or similar.[12]

  • Mass Spectrometer: Mass selective detector (e.g., Agilent 5970N).[12]

  • Column: 30 m DB-5 column, 0.25 mm i.d., 0.25 µm film thickness.[12]

  • Injector: Cool-on-column or splitless mode.[11][12]

  • Oven Temperature Program: Initial temperature of 40°C held for 0.5 min, ramped to 160°C at 20°C/min, then to a final temperature at a specified rate.[11]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[12]

  • Mass Spectrometry: Operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for NMOR and NMOR-d4.

3. Quantification:

Quantification is based on the principle of isotope dilution. A calibration curve is generated by plotting the ratio of the peak area of NMOR to the peak area of NMOR-d4 against the concentration of NMOR. The concentration of NMOR in the sample is then determined from this calibration curve.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and selectivity for the analysis of a wide range of compounds, including those that are not amenable to GC-MS.

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol/water mixture).[7]

  • Spike the sample with a known amount of NMOR-d4 working solution.[7]

  • Vortex and sonicate the sample to ensure complete dissolution and extraction.[7]

  • Centrifuge the sample to pellet any insoluble material.[7]

  • Filter the supernatant through a 0.22 µm filter into an HPLC vial.[7]

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: UHPLC system (e.g., Thermo Scientific Dionex UltiMate 3000).[13]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad™ 4500).[14]

  • Column: C18 column (e.g., Thermo Scientific Hypersil GOLD C18, 1.9 µm, 100 × 2.1 mm).[13]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).[13]

  • Flow Rate: 0.5 mL/min.[15]

  • Injection Volume: 10 µL.[14]

  • Ionization Source: Heated electrospray ionization (HESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.[15]

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for NMOR and NMOR-d4.[14]

3. Quantification:

Similar to GC-MS, quantification is achieved by isotope dilution. A calibration curve is constructed by plotting the ratio of the MRM peak area of NMOR to that of NMOR-d4 against the concentration of NMOR.[7]

Metabolic Pathway of N-Nitrosomorpholine

The carcinogenicity of NMOR is linked to its metabolic activation. In vivo and in vitro studies have shown that NMOR is metabolized by cytochrome P450 enzymes, primarily through α-hydroxylation.[2][16] This process leads to the formation of an unstable α-hydroxy-N-nitrosomorpholine, which then undergoes further reactions to yield reactive intermediates capable of damaging DNA.[2]

metabolic_pathway NMOR N-Nitrosomorpholine Hydroxylation α-Hydroxylation (Cytochrome P450) NMOR->Hydroxylation Metabolism Hydroxy_NMOR α-Hydroxy-N-nitrosomorpholine (unstable) Hydroxylation->Hydroxy_NMOR Reactive_Intermediate Reactive Electrophilic Intermediate Hydroxy_NMOR->Reactive_Intermediate Spontaneous decomposition DNA_Adducts DNA Adducts Reactive_Intermediate->DNA_Adducts Alkylation

Metabolic activation of N-Nitrosomorpholine.

Experimental Workflow for NMOR Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of NMOR in a sample using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing Spiking Spiking with NMOR-d4 (Internal Standard) Sample->Spiking Extraction Extraction Spiking->Extraction Filtration Filtration Extraction->Filtration Injection GC-MS or LC-MS/MS Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Isotope Dilution Integration->Quantification Result Final Result Quantification->Result

References

The Critical Role of Deuterated Internal Standards in Nitrosamine Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of N-nitrosamine impurities in pharmaceutical products have become a paramount concern for regulatory bodies and manufacturers worldwide due to their classification as probable human carcinogens. Achieving accurate and reliable measurement of these impurities at trace levels necessitates robust analytical methodologies. A cornerstone of such methods is the use of internal standards to correct for variability during sample preparation and analysis. Among the various types of internal standards, deuterated analogues have emerged as a widely adopted and effective tool. This technical guide provides a comprehensive overview of the role, application, and practical considerations of using deuterated internal standards in nitrosamine analysis.

The Fundamental Principle: Isotope Dilution Mass Spectrometry

The use of deuterated internal standards in nitrosamine analysis is based on the principle of isotope dilution mass spectrometry (ID-MS). In this technique, a known amount of a deuterated analogue of the target nitrosamine is added to the sample at the earliest stage of the analytical workflow.[1] This "isotopically labeled" standard is chemically identical to the analyte of interest but has a different mass due to the replacement of hydrogen atoms with deuterium.[1]

Because the deuterated standard and the native analyte exhibit nearly identical physicochemical properties, they behave similarly during sample extraction, cleanup, and chromatographic separation.[2] Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard. In the mass spectrometer, the native analyte and the deuterated internal standard are distinguished by their mass-to-charge ratios. By measuring the ratio of the signal from the native analyte to that of the deuterated internal standard, accurate quantification can be achieved, as this ratio remains constant despite variations in sample recovery or instrument response.[1]

Advantages of Using Deuterated Internal Standards

The application of deuterated internal standards in nitrosamine analysis offers several key advantages that enhance the accuracy, precision, and robustness of the analytical methods:

  • Compensation for Matrix Effects: Pharmaceutical matrices can be complex and may interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the deuterated internal standard is similarly affected by the matrix, the analyte-to-internal standard ratio remains accurate, effectively mitigating these matrix effects.

  • Correction for Sample Preparation Variability: Losses of the target analyte can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. By adding the deuterated standard at the beginning of the process, these losses can be effectively corrected for, leading to more accurate and precise results.[1]

  • Improved Method Robustness and Reproducibility: The use of deuterated internal standards makes the analytical method less susceptible to minor variations in experimental conditions, thereby improving its overall robustness and ensuring better reproducibility between different analysts and laboratories.[1]

  • Enhanced Accuracy and Precision: By accounting for multiple sources of potential error, deuterated internal standards significantly improve the accuracy and precision of quantitative nitrosamine analysis, which is crucial when dealing with the low concentration levels mandated by regulatory agencies.[1]

Experimental Workflow for Nitrosamine Analysis using Deuterated Internal Standards

A typical analytical workflow for the quantification of nitrosamines in a pharmaceutical product using a deuterated internal standard involves several key steps, as illustrated in the diagram below.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_data Data Processing s1 Weigh Drug Substance/Product s2 Spike with Deuterated Internal Standard Solution s1->s2 Add known amount s3 Sample Extraction (e.g., with Dichloromethane or Methanol) s2->s3 s4 Centrifugation/Filtration s3->s4 a1 LC-MS/MS or GC-MS/MS Analysis s4->a1 s5 Prepare Calibration Standards (with fixed concentration of ISTD) s5->a1 d1 Peak Integration for Analyte and Deuterated ISTD a1->d1 d2 Calculate Analyte/ISTD Response Ratio d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Nitrosamine Concentration d3->d4 method_development start Define Analytical Requirements (Target Nitrosamines, Matrix, Required LOQ) select_is Select Appropriate Deuterated Internal Standard(s) start->select_is develop_prep Develop Sample Preparation Protocol (Extraction, Cleanup) select_is->develop_prep optimize_lc_gc Optimize Chromatographic Separation (Column, Mobile/Carrier Phase, Gradient/Program) develop_prep->optimize_lc_gc optimize_ms Optimize MS/MS Parameters (Ionization, MRM Transitions, Collision Energies) optimize_lc_gc->optimize_ms validate Method Validation (ICH Q2) (Linearity, Accuracy, Precision, Specificity, LOQ) optimize_ms->validate routine Routine Sample Analysis validate->routine

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for N-Nitrosomorpholine-d4 (NMOR-d4). As a deuterated internal standard, the integrity and stability of NMOR-d4 are critical for the accurate quantification of N-Nitrosomorpholine in various matrices during pharmaceutical development and safety testing. This document outlines the factors influencing its stability, provides recommended storage conditions based on available data, and presents a general protocol for stability testing.

Core Concepts in Stability

This compound, a deuterated analog of the known carcinogen N-Nitrosomorpholine, is utilized as an internal standard in sensitive analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its stability is paramount for reliable analytical results. The primary factors affecting the stability of NMOR-d4 include exposure to light, temperature, pH, and the presence of oxidizing agents.

Factors Influencing Stability and Degradation Pathways

Several environmental factors can impact the chemical stability of this compound, leading to its degradation. Understanding these factors is crucial for maintaining the integrity of the standard.

Factors Affecting this compound Stability cluster_factors Influencing Factors cluster_degradation Degradation Pathways & Issues Light (UV) Light (UV) Photochemical Decomposition Photochemical Decomposition Light (UV)->Photochemical Decomposition leads to Temperature Temperature Thermal Degradation Thermal Degradation Temperature->Thermal Degradation accelerates H-D Exchange H-D Exchange Temperature->H-D Exchange can facilitate pH pH Acid/Base Instability Acid/Base Instability pH->Acid/Base Instability can cause pH->H-D Exchange can facilitate Oxidizing Agents Oxidizing Agents Oxidation Oxidation Oxidizing Agents->Oxidation reacts via Solvent Matrix Solvent Matrix Solvent Matrix->H-D Exchange can facilitate

Caption: Factors influencing the stability of this compound.

Light Exposure

N-Nitrosomorpholine and its deuterated analogs are known to be sensitive to light, particularly ultraviolet (UV) radiation.[1][2] Exposure to light can lead to photochemical degradation, compromising the integrity of the standard. Therefore, it is imperative to store this compound in amber vials or otherwise protected from light.

Temperature

Elevated temperatures can accelerate the degradation of chemical compounds. While some sources suggest that this compound can be stored at room temperature, long-term storage at lower temperatures is generally recommended to ensure stability.[3] Studies on other volatile nitrosamines have shown excellent long-term stability when stored at -70°C.

pH

The stability of N-Nitrosomorpholine can be influenced by pH. It is reported to be stable in neutral and alkaline aqueous solutions for over two weeks when kept in the dark, with slightly lower stability in acidic solutions. Furthermore, the potential for hydrogen-deuterium (H-D) exchange in deuterated standards can be exacerbated by certain pH conditions.[4]

Oxidizing Agents

N-Nitrosomorpholine is incompatible with strong oxidizing agents.[2] Contact with such agents should be avoided to prevent chemical degradation.

Hydrogen-Deuterium (H-D) Exchange

A specific concern for deuterated standards like this compound is the potential for hydrogen-deuterium exchange.[4] This phenomenon, where deuterium atoms are replaced by hydrogen atoms from the surrounding environment (e.g., protic solvents), can lead to an underestimation of the target analyte concentration. The stability of the deuterium label is dependent on its position within the molecule, with deuterium atoms on carbon atoms being generally more stable than those on heteroatoms.[4][5]

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on information from various suppliers and scientific literature.

ParameterRecommended ConditionRationale
Temperature Long-term: -20°C or below. Short-term: 2-8°C.Minimizes thermal degradation and preserves compound integrity over time.
Light Store in the dark. Use amber glass vials or light-blocking containers.Prevents photochemical decomposition.[1][2]
Atmosphere Store in a tightly sealed container.Prevents exposure to moisture and potential contaminants.
Solvent If in solution, use a high-purity, inert solvent.The choice of solvent can impact stability and the potential for H-D exchange.
Incompatibilities Avoid contact with strong oxidizing agents.Prevents chemical reactions that would degrade the compound.[2]

Experimental Protocol for Stability Testing

The following is a generalized experimental protocol for assessing the stability of this compound. This protocol should be adapted based on the specific laboratory conditions and analytical instrumentation.

General Workflow for NMOR-d4 Stability Testing Start Start Prepare NMOR-d4 Solutions Prepare NMOR-d4 Solutions Start->Prepare NMOR-d4 Solutions Aliquot & Store Samples Aliquot & Store Samples Prepare NMOR-d4 Solutions->Aliquot & Store Samples Analyze Samples Analyze Samples Aliquot & Store Samples->Analyze Samples at each time point Define Storage Conditions Define Storage Conditions Define Storage Conditions->Aliquot & Store Samples Set Time Points Set Time Points Set Time Points->Analyze Samples Data Analysis Data Analysis Analyze Samples->Data Analysis Report Results Report Results Data Analysis->Report Results End End Report Results->End

Caption: A generalized workflow for conducting a stability study of this compound.

Objective

To evaluate the stability of this compound under various storage conditions (e.g., temperature, light exposure) over a defined period.

Materials
  • This compound (of known purity)

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Amber glass vials with screw caps

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • GC-MS or LC-MS system

  • Environmental chambers or incubators for controlled temperature and humidity

  • Photostability chamber

Sample Preparation
  • Accurately weigh a known amount of this compound and dissolve it in a suitable high-purity solvent to prepare a stock solution of a specific concentration.

  • From the stock solution, prepare replicate working solutions at a concentration relevant to its intended use.

  • Dispense aliquots of the working solution into amber glass vials and seal them tightly.

Storage Conditions and Time Points
  • Temperature Stability:

    • Store replicate samples at various temperatures:

      • -20°C (or lower)

      • 2-8°C (refrigerated)

      • 25°C / 60% RH (room temperature)

      • 40°C / 75% RH (accelerated)

  • Photostability:

    • Expose replicate samples to a light source according to ICH Q1B guidelines, alongside control samples protected from light (e.g., wrapped in aluminum foil).

  • Time Points:

    • Analyze samples at predetermined intervals (e.g., 0, 1, 3, 6, 12, and 24 months for long-term stability; 0, 1, 3, and 6 months for accelerated stability).

Analytical Method
  • Use a validated stability-indicating analytical method, typically GC-MS or LC-MS, to quantify the concentration of this compound.

  • The method should be able to separate the parent compound from any potential degradation products.

  • At each time point, analyze the stored samples along with a freshly prepared standard solution (or a standard stored at a reference condition, e.g., -80°C) to determine the percentage of this compound remaining.

Data Analysis
  • Calculate the percentage of the initial concentration of this compound remaining at each time point for each storage condition.

  • Assess the formation of any degradation products.

  • Determine the shelf-life of this compound under the tested conditions.

Conclusion

The stability of this compound is critical for its function as a reliable internal standard in nitrosamine analysis. The primary factors influencing its stability are light, temperature, pH, and the presence of oxidizing agents. To maintain its integrity, this compound should be stored protected from light, at low temperatures (ideally -20°C or below for long-term storage), and in tightly sealed containers. When using this compound in solution, the choice of solvent and the pH of the matrix should be considered to minimize the risk of hydrogen-deuterium exchange. Adherence to these storage and handling guidelines, along with regular stability testing, will ensure the accuracy and reliability of analytical data generated using this important internal standard.

References

Commercial suppliers and availability of N-Nitrosomorpholine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the commercial availability and technical applications of N-Nitrosomorpholine-d4, a critical tool in analytical and metabolic research. This document details commercially available sources, provides a comparative summary of product specifications, and outlines detailed experimental protocols for its use as an internal standard in quantitative analysis.

Commercial Availability and Supplier Information

This compound (CAS No. 61578-30-1) is a deuterated analog of N-Nitrosomorpholine (NMOR), a well-known carcinogenic compound. Its primary application in research is as an internal standard for the accurate quantification of NMOR in various matrices, including pharmaceutical products, environmental samples, and biological fluids.[1] Several commercial suppliers offer this stable isotope-labeled compound. A summary of offerings from prominent suppliers is presented below.

SupplierProduct NameCAS No.PurityAvailable QuantitiesPrice
MedchemExpress This compound61578-30-1>98%1 mg, 5 mgPrice on request
Santa Cruz Biotechnology This compound61578-30-1Information not readily availableInquirePrice on request
LGC Standards This compound61578-30-1>95% (HPLC)5 mgPrice on request
A Chemtek This compound61578-30-198+%InquirePrice on request
Pharmaffiliates This compound61578-30-1High purityInquirePrice on request
ECHO CHEMICAL CO., LTD. This compound61578-30-1Information not readily available5 mgPrice on request
ChemWhat This compound61578-30-1Information not readily availableInquirePrice on request
Cambridge Isotope Laboratories N-Nitrosomorpholine (D₈, 98%) 1 mg/mL in methylene chloride-D₂1219805-76-198%1.2 mLPrice on request
Clinivex This compound61578-30-1Information not readily availableInquirePrice on request
Clearsynth N-Nitrosomorpholine D461578-30-1≥99% (HPLC)InquirePrice on request
Toronto Research Chemicals (TRC) This compound61578-30-1Information not readily available50 mgPrice on request
Cayman Chemical This compound61578-30-1≥98%1 mg, 5 mgPrice on request

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. Some suppliers may offer the d8 variant, which can often be used interchangeably in analytical methods.

Physicochemical Properties

PropertyValue
Chemical Formula C₄H₄D₄N₂O₂
Molecular Weight 120.14 g/mol
Appearance Typically a solid
Storage Conditions Store at -20°C, protected from light

Experimental Protocols: Quantification of N-Nitrosomorpholine

This compound is an ideal internal standard for isotope dilution mass spectrometry methods, which are recommended for accurate and precise quantification of N-Nitrosomorpholine. The deuterated standard is chemically identical to the analyte and exhibits the same behavior during sample extraction, derivatization, and chromatographic separation. Because it differs in mass, the mass spectrometer can distinguish it from the native analyte.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the quantitative analysis of N-Nitrosomorpholine in a sample matrix using this compound as an internal standard.

3.1.1. Reagents and Materials

  • N-Nitrosomorpholine (analytical standard)

  • This compound (internal standard)

  • Methanol (HPLC or GC grade)

  • Dichloromethane (GC grade)

  • Anhydrous Sodium Sulfate

  • Sample-specific extraction solvents

3.1.2. Preparation of Standard Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of N-Nitrosomorpholine and this compound in 10 mL of methanol in separate volumetric flasks.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the N-Nitrosomorpholine stock solution with dichloromethane. The concentration range will depend on the expected levels in the samples.

  • Internal Standard Spiking Solution: Prepare a solution of this compound in dichloromethane at a concentration appropriate for spiking into all samples and calibration standards.

3.1.3. Sample Preparation

  • Accurately weigh a known amount of the homogenized sample into a suitable container.

  • Spike the sample with a known amount of the this compound internal standard spiking solution.

  • Extract the nitrosamines from the sample matrix using an appropriate solvent and technique (e.g., liquid-liquid extraction with dichloromethane).

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3.1.4. GC-MS Instrumental Parameters

ParameterTypical Setting
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C
Oven Program 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor m/z for NMOR (e.g., 116, 86, 56) and NMOR-d4 (e.g., 120, 90, 60)

3.1.5. Data Analysis

Create a calibration curve by plotting the ratio of the peak area of N-Nitrosomorpholine to the peak area of this compound against the concentration of N-Nitrosomorpholine for the calibration standards. Determine the concentration of N-Nitrosomorpholine in the samples by calculating their peak area ratios and interpolating from the calibration curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general procedure for the sensitive quantification of N-Nitrosomorpholine using LC-MS/MS.

3.2.1. Reagents and Materials

  • N-Nitrosomorpholine (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or Ammonium formate (LC-MS grade)

3.2.2. Preparation of Standard Solutions

Follow the same procedure as for the GC-MS standard preparation, using LC-MS grade solvents.

3.2.3. Sample Preparation

  • Accurately weigh a known amount of the sample.

  • Spike with a known amount of this compound internal standard.

  • Extract the sample with a suitable solvent (e.g., methanol or acetonitrile).

  • Centrifuge or filter the extract to remove particulates.

  • The supernatant may be directly injected or further diluted if necessary.

3.2.4. LC-MS/MS Instrumental Parameters

ParameterTypical Setting
LC Column C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Gradient Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions NMOR: e.g., m/z 117 → 87; NMOR-d4: e.g., m/z 121 → 91

3.2.5. Data Analysis

Similar to the GC-MS method, construct a calibration curve based on the peak area ratios of the analyte to the internal standard and determine the concentration in the samples.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the quantification of N-Nitrosomorpholine using a deuterated internal standard.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Spike Spike with This compound Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Drying with Na2SO4 Extract->Dry Concentrate Concentration Dry->Concentrate Inject GC Injection Concentrate->Inject Standard Calibration Standards Prep Spike_Std Spike Standards with This compound Standard->Spike_Std Spike_Std->Inject Calibrate Calibration Curve Generation Spike_Std->Calibrate Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Area Ratios (Analyte/IS) Integrate->Ratio Ratio->Calibrate Quantify Quantification of N-Nitrosomorpholine Calibrate->Quantify

Caption: GC-MS analytical workflow for N-Nitrosomorpholine quantification.

LCMS_Workflow cluster_prep_lc Sample & Standard Preparation cluster_analysis_lc LC-MS/MS Analysis cluster_data_lc Data Processing Sample_LC Sample Weighing Spike_LC Spike with This compound Sample_LC->Spike_LC Extract_LC Solvent Extraction Spike_LC->Extract_LC Filter_LC Filtration/ Centrifugation Extract_LC->Filter_LC Inject_LC LC Injection Filter_LC->Inject_LC Standard_LC Calibration Standards Prep Spike_Std_LC Spike Standards with This compound Standard_LC->Spike_Std_LC Spike_Std_LC->Inject_LC Calibrate_LC Calibration Curve Generation Spike_Std_LC->Calibrate_LC Separate_LC Chromatographic Separation Inject_LC->Separate_LC Ionize_LC Electrospray Ionization Separate_LC->Ionize_LC Detect_LC Tandem MS Detection (MRM) Ionize_LC->Detect_LC Integrate_LC Peak Integration Detect_LC->Integrate_LC Ratio_LC Calculate Area Ratios (Analyte/IS) Integrate_LC->Ratio_LC Ratio_LC->Calibrate_LC Quantify_LC Quantification of N-Nitrosomorpholine Calibrate_LC->Quantify_LC

Caption: LC-MS/MS analytical workflow for N-Nitrosomorpholine quantification.

Conclusion

This compound is an indispensable tool for researchers and analytical scientists requiring accurate and reliable quantification of the carcinogenic compound N-Nitrosomorpholine. A variety of commercial suppliers provide this deuterated standard, and established analytical methods using GC-MS and LC-MS/MS are available. The use of this compound as an internal standard in an isotope dilution method is the gold standard for achieving the highest quality analytical data, which is crucial for regulatory compliance and research integrity in the fields of pharmaceutical development, food safety, and environmental monitoring.

References

N-Nitrosomorpholine-d4 in Environmental Water Testing: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosamines are a class of chemical compounds that have garnered significant attention from regulatory bodies and the scientific community due to their classification as probable human carcinogens.[1] Their presence in drinking water, primarily as disinfection byproducts from processes like chloramination, necessitates sensitive and accurate analytical methods for their detection and quantification at trace levels.[2] N-Nitrosomorpholine (NMOR) is one such nitrosamine of concern.[1] This technical guide provides a comprehensive overview of the use of its deuterated analog, N-Nitrosomorpholine-d4 (NMOR-d4), as an internal standard in the robust and reliable analysis of environmental water samples. The principle of isotope dilution mass spectrometry, which is central to this application, offers high accuracy by correcting for variations during sample preparation and instrumental analysis.[3]

The Principle of Isotope Dilution

Isotope dilution is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, NMOR-d4) to the sample at the beginning of the analytical workflow. The labeled internal standard is chemically identical to the native analyte and thus behaves similarly during extraction, concentration, and chromatographic separation. Because it has a different mass, the mass spectrometer can differentiate it from the analyte of interest. By measuring the ratio of the response of the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, compensating for potential analyte loss during sample preparation or fluctuations in instrument response.[3]

G cluster_sample Water Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_result Quantification Analyte N-Nitrosomorpholine (Unknown Amount) Preparation Sample Preparation (SPE) Analyte->Preparation Standard This compound (Known Amount) Standard->Preparation Analysis MS Analysis Preparation->Analysis Ratio Measure Ratio (Analyte/Standard) Analysis->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration

Figure 1: Principle of Isotopic Dilution Analysis.

Experimental Protocols

The analysis of N-Nitrosomorpholine in water using this compound as an internal standard typically follows the protocols outlined in US EPA Method 521 or its modifications.[4][5][6] This method involves solid-phase extraction (SPE) followed by analysis using either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Solid-Phase Extraction (SPE) based on EPA Method 521

This procedure is designed to extract nitrosamines from a 0.5-L water sample.[4][5]

Materials:

  • 0.5-L amber glass sample bottles

  • Sodium thiosulfate (as a dechlorinating agent)

  • This compound (NMOR-d4) internal standard solution

  • Solid-phase extraction cartridges containing 2 g of 80-120 mesh coconut charcoal[4]

  • Methylene chloride (DCM), high purity

  • Methanol, high purity

  • Reagent water

  • SPE vacuum manifold

  • Concentrator tube

Procedure:

  • Sample Collection and Preservation: Collect water samples in 0.5-L amber glass bottles. If residual chlorine is present, add approximately 80 mg of sodium thiosulfate per liter of sample to dechlorinate. Samples should be stored at 4°C and protected from light. The maximum holding time before extraction is 14 days.[4]

  • Spiking with Internal Standard: To each 500 mL sample, add a known amount of this compound internal standard solution.

  • Cartridge Conditioning:

    • Rinse the SPE cartridge with 5 mL of methylene chloride.

    • Rinse the cartridge with 5 mL of methanol.

    • Rinse the cartridge with 10 mL of reagent water, ensuring the cartridge does not go dry.

  • Sample Loading: Load the 500 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Drying: After the entire sample has passed through, dry the cartridge by drawing a vacuum through it for 10-20 minutes.

  • Elution: Elute the trapped analytes from the cartridge by passing 4 x 3 mL aliquots of methylene chloride through the cartridge. Collect the eluate in a concentrator tube.

  • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen. The sample extract should be stored at or below -10°C and protected from light, with a maximum holding time of 28 days.[4]

G Sample 0.5 L Water Sample Spike Spike with this compound Sample->Spike Condition Condition SPE Cartridge (Coconut Charcoal) Spike->Condition Load Load Sample onto Cartridge Condition->Load Dry Dry Cartridge Load->Dry Elute Elute with Methylene Chloride Dry->Elute Concentrate Concentrate to 1 mL Elute->Concentrate Analysis GC-MS/MS or LC-MS/MS Analysis Concentrate->Analysis

Figure 2: Experimental Workflow for Water Sample Analysis.
Analytical Instrumentation

GC-MS/MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like N-Nitrosomorpholine.

Typical GC-MS/MS Parameters:

Parameter Setting
Gas Chromatograph
Injection Volume 1-2 µL
Injection Mode Pulsed Splitless
Inlet Temperature 250°C
Column e.g., DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temp 40°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization Mode Electron Ionization (EI) or Chemical Ionization (CI)

| Monitored Transitions | Specific precursor and product ions for NMOR and NMOR-d4 |

Note: These are example parameters and should be optimized for the specific instrument and application.

LC-MS/MS is an alternative and increasingly popular technique, particularly for less volatile or thermally labile nitrosamines.

Typical LC-MS/MS Parameters:

Parameter Setting
Liquid Chromatograph
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Gradient A suitable gradient from high aqueous to high organic
Flow Rate 0.2-0.4 mL/min
Injection Volume 5-20 µL
Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive ion mode

| Monitored Transitions | Specific precursor and product ions for NMOR and NMOR-d4 |

Note: These are example parameters and should be optimized for the specific instrument and application.

Quantitative Data

The use of this compound in conjunction with EPA Method 521 and its modifications allows for low-level detection and quantification of N-Nitrosomorpholine in various water matrices. The following tables summarize typical performance data.

Table 1: Method Detection Limits (MDLs) and Recoveries for N-Nitrosomorpholine

Analytical MethodMatrixMDL (ng/L)Average Recovery (%)Reference
GC-MS/MS (EI)Drinking Water0.4 - 480-120[3]
GC/HRMSDrinking Water0.08 - 1.780-120[7]
LC-MS/MSDrinking Water1.23 - 4.12Not Specified[8]

Table 2: Example MRM Transitions for NMOR and NMOR-d4 (GC-MS/MS)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Nitrosomorpholine (NMOR)1168610
N-Nitrosomorpholine (NMOR)1165615
This compound (NMOR-d4)1209010
This compound (NMOR-d4)1206015

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Carcinogenic Signaling Pathway of N-Nitrosomorpholine

N-Nitrosomorpholine is a potent carcinogen in animal models, and understanding its mechanism of action is crucial for risk assessment.[9] The carcinogenicity of N-nitrosamines is primarily due to their metabolic activation into reactive electrophilic species that can damage DNA.

The proposed pathway for N-Nitrosomorpholine involves the following steps:

  • Metabolic Activation: NMOR is metabolized by cytochrome P450 enzymes, primarily through α-hydroxylation.[10]

  • Formation of an Unstable Intermediate: This hydroxylation leads to the formation of an unstable α-hydroxy-N-nitrosomorpholine.

  • Generation of an Electrophile: This intermediate spontaneously decomposes to form a reactive diazonium ion.

  • DNA Adduct Formation: The diazonium ion is a powerful electrophile that can react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts. These adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.

G NMOR N-Nitrosomorpholine P450 Cytochrome P450 (α-hydroxylation) NMOR->P450 Metabolic Activation Intermediate α-Hydroxy-N-nitrosomorpholine (Unstable) P450->Intermediate Electrophile Diazonium Ion (Reactive Electrophile) Intermediate->Electrophile Decomposition DNA DNA Electrophile->DNA Alkylation Adducts DNA Adducts DNA->Adducts Mutation Mutation Adducts->Mutation Faulty Replication Cancer Carcinogenesis Mutation->Cancer

Figure 3: Metabolic Activation and Carcinogenic Pathway of N-Nitrosomorpholine.

Conclusion

The use of this compound as an internal standard provides a robust and accurate method for the quantification of N-Nitrosomorpholine in environmental water samples. The principle of isotope dilution, coupled with sensitive analytical techniques such as GC-MS/MS and LC-MS/MS, allows for the reliable detection of this potential carcinogen at the low ng/L levels required by regulatory guidelines. The detailed experimental protocols and understanding of the compound's metabolic activation pathway presented in this guide offer a valuable resource for researchers, scientists, and drug development professionals working in environmental analysis and safety assessment.

References

The Role of N-Nitrosomorpholine-d4 in Ensuring Food and Beverage Safety: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical application of N-Nitrosomorpholine-d4 (NMOR-d4) as an internal standard for the accurate quantification of N-Nitrosomorpholine (NMOR) in food and beverage products. The presence of N-nitrosamines, such as NMOR, in the food supply is a significant safety concern due to their classification as probable human carcinogens.[1] Regulatory bodies worldwide necessitate stringent control and monitoring of these impurities at trace levels, making robust and reliable analytical methods paramount.[1] This guide provides a comprehensive overview of the analytical methodologies, detailed experimental protocols, and performance data associated with the use of NMOR-d4 in isotope dilution mass spectrometry for food and beverage safety analysis.

The Principle of Isotope Dilution Mass Spectrometry

The cornerstone of accurate quantification of trace contaminants like NMOR in complex matrices is the use of a stable, isotopically labeled internal standard in a technique known as isotope dilution mass spectrometry (IDMS).[1][2] In this method, a known quantity of the deuterated analogue, NMOR-d4, is introduced to the sample at the initial stage of the analytical process.[1] Because NMOR-d4 is chemically identical to the target analyte (NMOR), it behaves similarly during all subsequent sample preparation steps, including extraction, cleanup, and chromatographic separation.[1] However, due to its different mass, the mass spectrometer can differentiate it from the native NMOR.[1] By measuring the ratio of the response of the native analyte to its isotopically labeled counterpart, precise quantification can be achieved, effectively compensating for any analyte loss during sample processing or fluctuations in instrument performance.[1]

Quantitative Data Summary

The following tables summarize the performance of analytical methods utilizing a deuterated internal standard for the analysis of N-Nitrosomorpholine in various food matrices. These methods, primarily employing Gas Chromatography-Mass Spectrometry (GC-MS) or tandem Mass Spectrometry (GC-MS/MS), demonstrate high sensitivity and accuracy.

Table 1: Method Detection and Quantification Limits for N-Nitrosomorpholine

Food MatrixMethodDetection Limit (µg/kg)Quantification Limit (µg/kg)
Rice Soup (Fatless Solid)GC-PCI-MS/MS0.10 - 0.18Not Specified
Apple Juice (Fatless Liquid)GC-PCI-MS/MS0.10 - 0.19Not Specified
Corn Oil (Fat-rich Liquid)GC-PCI-MS/MS0.10Not Specified
20% AlcoholGC-PCI-MS/MS0.10 - 0.25Not Specified
Processed MeatsGC-CI/MS0.15 - 0.370.50 - 1.24

Data compiled from a study on seven N-nitrosamines in agricultural food matrices and a study on N-nitrosamines in processed meats.[3][4]

Table 2: Recovery Rates for N-Nitrosomorpholine Analysis

Food MatrixSpiking Level (µg/kg)Recovery Rate (%)Method
Cooked Ham1070 - 114GC-CI/MS
Cooked Ham10070 - 114GC-CI/MS
Various Agricultural FoodsNot Specified~85GC-PCI-MS/MS

Data compiled from studies on N-nitrosamines in processed meats and agricultural food matrices.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections provide comprehensive protocols for the analysis of NMOR in different food and beverage matrices using NMOR-d4 as an internal standard.

Protocol 1: Analysis of N-Nitrosomorpholine in Fatless Food and Beverage Matrices (e.g., Apple Juice, Rice Soup)

This protocol is adapted from methodologies employing a combination of solid-supported liquid-liquid extraction (SLLE) and solid-phase extraction (SPE) for cleanup.[3]

1. Sample Preparation and Spiking:

  • For liquid samples (e.g., apple juice), take a 5 g aliquot. For solid or semi-solid samples (e.g., rice soup), homogenize and weigh 5 g of the sample into a polypropylene conical tube.

  • Add 5 mL of 0.1 N sodium hydroxide solution to the sample.

  • Spike the sample with a known concentration of this compound solution (e.g., to achieve a final concentration of 5 µg/kg).

  • Vortex the mixture thoroughly.

2. Solid-Supported Liquid-Liquid Extraction (SLLE):

  • Mix the sample with 6 g of a diatomaceous earth solid support (e.g., Extrelut NT) until a homogeneous, free-flowing powder is obtained.

  • Pack the mixture into an empty chromatography column (e.g., 3.7 cm x 20 cm).

  • Elute the nitrosamines with an appropriate organic solvent, such as dichloromethane.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Use a Florisil SPE cartridge for further cleanup of the eluate from the SLLE step.

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the extract onto the conditioned cartridge.

  • Wash the cartridge to remove interfering compounds.

  • Elute the nitrosamines with a suitable solvent mixture.

4. Concentration and Analysis:

  • Concentrate the eluate under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS/MS analysis.

  • Analyze the extract using a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) operating in positive chemical ionization (PCI) mode with ammonia as the reagent gas.[3]

Protocol 2: Analysis of N-Nitrosomorpholine in Fat-Rich Food Matrices (e.g., Corn Oil, Processed Meats)

For food items with a high-fat content, a liquid-liquid extraction (LLE) method is more suitable.[3]

1. Sample Preparation and Spiking:

  • Homogenize the fat-rich food sample.

  • Weigh 5 g of the homogenized sample into a centrifuge tube.

  • Spike the sample with this compound internal standard solution (e.g., to a final concentration of 5 µg/kg).

2. Liquid-Liquid Extraction (LLE):

  • Add a suitable organic solvent, such as dichloromethane, to the sample.

  • Add a phosphate buffer solution (pH 7.0) for cleanup.[4]

  • Vigorously shake or vortex the mixture to ensure thorough extraction of the nitrosamines into the organic phase.

  • Centrifuge the mixture to separate the organic and aqueous layers.

3. Extract Collection and Concentration:

  • Carefully collect the organic layer containing the nitrosamines.

  • Concentrate the extract to a small volume under a gentle stream of nitrogen.

4. GC-MS/MS Analysis:

  • Reconstitute the concentrated extract in a suitable solvent.

  • Analyze the sample by GC-MS/MS.

Visualizing the Workflow

Diagrams are essential for a clear understanding of the experimental processes. The following Graphviz diagrams illustrate the logical workflows for the analysis of N-Nitrosomorpholine in different food matrices.

Experimental_Workflow_Fatless_Matrix cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis Sample 5g Fatless Sample (e.g., Apple Juice) NaOH Add 0.1N NaOH Sample->NaOH Spike Spike with NMOR-d4 (5 µg/kg) Vortex1 Vortex Spike->Vortex1 NaOH->Spike SLLE Solid-Supported Liquid-Liquid Extraction (Extrelut NT) Vortex1->SLLE SPE Solid-Phase Extraction (Florisil) SLLE->SPE Concentrate Concentrate Eluate SPE->Concentrate Reconstitute Reconstitute Concentrate->Reconstitute GCMSMS GC-PCI-MS/MS Analysis Reconstitute->GCMSMS

Caption: Workflow for NMOR analysis in fatless food matrices.

Experimental_Workflow_Fat_Rich_Matrix cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample 5g Fat-Rich Sample (e.g., Processed Meat) Spike Spike with NMOR-d4 (5 µg/kg) Sample->Spike LLE Liquid-Liquid Extraction (Dichloromethane & Buffer) Spike->LLE Centrifuge Centrifuge LLE->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Concentrate Concentrate Extract Collect->Concentrate Reconstitute Reconstitute Concentrate->Reconstitute GCMSMS GC-MS/MS Analysis Reconstitute->GCMSMS

References

Methodological & Application

Application of N-Nitrosomorpholine-d4 as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

N-Nitrosomorpholine (NMOR) is a potent carcinogen that can be found as an impurity in various products, including pharmaceuticals, cosmetics, and food products.[1][2] Its presence is a significant safety concern, necessitating strict monitoring and control by regulatory agencies worldwide.[1] Accurate and precise quantification of NMOR at trace levels is crucial for ensuring product safety and regulatory compliance. The use of a stable isotope-labeled internal standard, such as N-Nitrosomorpholine-d4 (NMOR-d4), is the preferred method for achieving high-quality quantitative data.[3]

This document provides detailed application notes and protocols for the quantitative analysis of NMOR using NMOR-d4 as an internal standard. The primary analytical techniques covered are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), both of which offer the high sensitivity and selectivity required for trace-level analysis.[1][4]

Principle of Isotope Dilution Mass Spectrometry

The analytical methodology is based on the principle of isotope dilution mass spectrometry.[4] In this approach, a known quantity of a stable, isotopically labeled analog of the target analyte, in this case, NMOR-d4, is added to the sample at the beginning of the analytical process.[1] The deuterated internal standard is chemically identical to the native analyte (NMOR) and therefore exhibits the same behavior during sample extraction, cleanup, and chromatographic separation.[1] Because NMOR-d4 has a different mass from NMOR, the mass spectrometer can distinguish between the two compounds. By measuring the ratio of the response of the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio corrects for variations during sample preparation and instrumental analysis.[4]

Advantages of Using this compound as an Internal Standard

  • Accuracy and Precision: Compensates for analyte loss during sample preparation and corrects for variations in instrument response, leading to high accuracy and precision.[1]

  • Matrix Effect Mitigation: Co-elution of the analyte and the internal standard helps to compensate for matrix effects, which can suppress or enhance the analyte signal in complex samples.

  • Improved Method Robustness: The use of an isotopically labeled internal standard makes the analytical method more robust and reliable.

Experimental Workflow Overview

A general workflow for the analysis of N-Nitrosomorpholine using this compound as an internal standard is depicted below.

workflow sample Sample Weighing spike Spiking with NMOR-d4 Internal Standard sample->spike Add known amount of IS extraction Extraction (e.g., LLE, SPE) spike->extraction cleanup Sample Cleanup (e.g., Filtration, Concentration) extraction->cleanup analysis Instrumental Analysis (GC-MS/MS or LC-MS/MS) cleanup->analysis quantification Data Processing and Quantification analysis->quantification Calculate Analyte/IS Ratio quantification cluster_calibration Calibration cluster_sample Sample Analysis cal_standards Analyze Calibration Standards (Known NMOR conc. + constant NMOR-d4 conc.) peak_areas Measure Peak Areas (NMOR and NMOR-d4) cal_standards->peak_areas ratio_calc Calculate Peak Area Ratio (NMOR / NMOR-d4) peak_areas->ratio_calc cal_curve Plot Calibration Curve (Peak Area Ratio vs. NMOR Concentration) ratio_calc->cal_curve quantify Quantify NMOR in Sample (Using Calibration Curve) cal_curve->quantify sample_analysis Analyze Sample with NMOR-d4 sample_peak_areas Measure Peak Areas (NMOR and NMOR-d4) sample_analysis->sample_peak_areas sample_ratio_calc Calculate Peak Area Ratio (NMOR / NMOR-d4) sample_peak_areas->sample_ratio_calc sample_ratio_calc->quantify

References

Application Note: Quantitative Analysis of N-Nitrosomorpholine by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Nitrosamines are a class of compounds that are of significant concern to the pharmaceutical industry due to their classification as probable human carcinogens.[1] Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent limits for the presence of these impurities in drug products.[2] N-Nitrosomorpholine (NMOR) is one such nitrosamine that can form during the synthesis of active pharmaceutical ingredients (APIs) or arise from the degradation of certain drug formulations.[3] Consequently, highly sensitive and specific analytical methods are required for the accurate quantification of NMOR at trace levels to ensure patient safety.

This application note details a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Nitrosomorpholine in pharmaceutical products. The method employs the principle of isotope dilution using N-Nitrosomorpholine-d4 (NMOR-d4) as an internal standard to ensure high accuracy and precision by compensating for variations during sample preparation and instrumental analysis.[4][5]

Experimental Protocols

Materials and Reagents
  • Standards: N-Nitrosomorpholine (NMOR) and this compound (NMOR-d4) reference standards.

  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.

  • Mobile Phase Additives: Formic acid or ammonium formate.

  • Sample Vials: Amber glass vials to protect the light-sensitive nitrosamines.[2]

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve NMOR and NMOR-d4 in methanol to prepare individual stock solutions. Store these solutions at -20°C.[2]

  • Intermediate Standard Solutions (1 µg/mL): Dilute the stock solutions with methanol to prepare intermediate standard solutions.[2]

  • Working Standard Solutions and Calibration Curve: Prepare a series of calibration standards by serially diluting the NMOR intermediate standard solution with a suitable solvent mixture (e.g., 50:50 methanol/water). A typical calibration range is from 0.1 ng/mL to 50 ng/mL.[2][6] Spike each calibration standard with a constant concentration of the NMOR-d4 internal standard.

Sample Preparation

The following is a general protocol that can be adapted based on the specific drug product matrix:

  • Sample Weighing: Accurately weigh a representative portion of the drug product (e.g., powdered tablets, capsule contents).

  • Spiking with Internal Standard: Add a known volume of the NMOR-d4 working solution to the sample.

  • Extraction: Add a suitable extraction solvent, such as methanol.

  • Vortexing and Sonication: Vortex the sample mixture for several minutes, followed by sonication to ensure thorough extraction of the nitrosamine.[2]

  • Centrifugation: Centrifuge the sample to pellet any undissolved excipients.[2]

  • Filtration: Filter the supernatant through a 0.22 µm filter into an amber HPLC vial for analysis.[2]

LC-MS/MS Instrumentation and Conditions

The following are typical parameters and should be optimized for the specific instrument in use:

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)[6]
Mobile Phase A Water with 0.1% Formic Acid[6]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[6]
Gradient Optimized for separation of NMOR from matrix interferences
Flow Rate 0.2 - 0.5 mL/min[6]
Column Temperature 40°C[6]
Injection Volume 5 - 10 µL[6]

Mass Spectrometry (MS/MS) Parameters:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) Positive[6]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions NMOR: m/z 117.1 -> 87.1, 117.1 -> 57.1[6][7] NMOR-d4: m/z 121.1 -> 91.1 (Quantifier), 121.1 -> 61.1 (Qualifier) (inferred)
Collision Energy Optimized for each transition
Dwell Time 50 - 100 ms[6]

Data Presentation

The quantitative performance of the method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification. The tables below summarize typical expected performance data.

Table 1: Method Detection and Quantitation Limits

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
N-Nitrosomorpholine0.05 - 0.2[6]0.1 - 0.5[6]

Table 2: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
N-Nitrosomorpholine0.1 - 50[6]> 0.995[6]

Table 3: Accuracy (Recovery) and Precision

AnalyteSpike LevelAverage Recovery (%)Precision (%RSD)
N-NitrosomorpholineLow QC89.5 - 112.0[7]< 5[8]
Mid QC89.5 - 112.0[7]< 5[8]
High QC89.5 - 112.0[7]< 5[8]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Weigh Drug Product spike Spike with NMOR-d4 Internal Standard sample->spike extract Add Extraction Solvent (e.g., Methanol) spike->extract mix Vortex & Sonicate extract->mix centrifuge Centrifuge mix->centrifuge filter Filter Supernatant centrifuge->filter lc LC Separation (C18 Column) filter->lc standards Prepare Calibration Curve (NMOR spiked with NMOR-d4) standards->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification (Ratio of NMOR to NMOR-d4) ms->quant report Report Results quant->report

Caption: Experimental workflow for the analysis of N-Nitrosomorpholine.

logical_relationship cluster_process Sample Preparation & Analysis compound Sample containing unknown amount of NMOR is Add known amount of NMOR-d4 (Internal Standard) compound->is loss Analyte loss during extraction, transfer, etc. is->loss variation Instrumental response variation is->variation measurement LC-MS/MS measures ratio of NMOR / NMOR-d4 loss->measurement variation->measurement result Accurate Quantification of NMOR measurement->result

Caption: Logic of using an internal standard for accurate quantification.

References

Application Note: Quantitative Analysis of Nitrosamines by GC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Topic: GC-MS/MS Protocol for Nitrosamine Analysis with N-Nitrosomorpholine-d4 Audience: Researchers, scientists, and drug development professionals.

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens. Regulatory bodies globally mandate strict monitoring and control of these impurities at trace levels. This document provides a detailed protocol for the sensitive and accurate quantification of various nitrosamines in drug substances and products using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The method employs an isotope dilution technique with this compound (NMOR-d4) as an internal standard to ensure high accuracy and precision by correcting for variations during sample preparation and analysis.

Principle of the Method

This method is based on the extraction of nitrosamines from the sample matrix, followed by chromatographic separation on a GC column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A known amount of the isotopically labeled internal standard, this compound, is spiked into the sample prior to preparation. Since the internal standard has nearly identical physicochemical properties to its non-labeled analog (N-Nitrosomorpholine, NMOR), it experiences the same losses during sample workup and variations in instrument response. By measuring the peak area ratio of the target analyte to the internal standard, precise and accurate quantification can be achieved, effectively compensating for matrix effects and procedural variability.[1]

Experimental Protocol

3.1 Materials and Reagents

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane (all GC or HPLC grade).

  • Reagents: Deionized Water, Sodium Hydroxide (NaOH).

  • Standards: Certified reference standards of target nitrosamines (e.g., NDMA, NDEA, NMOR, etc.).

  • Internal Standard (IS): this compound (NMOR-d4).

  • Equipment: Analytical balance, volumetric flasks, pipettes, 15 mL centrifuge tubes, vortex mixer, centrifuge, 0.2 µm PTFE syringe filters, GC vials.

3.2 Preparation of Standard Solutions

  • Analyte Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve approximately 10 mg of each reference nitrosamine in methanol in a 10 mL volumetric flask.

  • Internal Standard Stock Solution (500 µg/mL): Prepare a stock solution of this compound in methanol.

  • Intermediate Mixed Standards: Prepare a mixed working solution of target nitrosamines (e.g., at 1 µg/mL) and a separate working solution for the internal standard (e.g., at 1 µg/mL) by diluting the stock solutions in dichloromethane.[2]

  • Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the mixed nitrosamine working solution with dichloromethane to achieve concentrations ranging from approximately 0.5 ng/mL to 100 ng/mL. Spike each calibration level with the internal standard working solution to a constant final concentration (e.g., 30 ng/mL).[2]

3.3 Sample Preparation

The choice of sample preparation depends on the solubility of the drug substance (DS) or drug product (DP).

Method A: For Samples Soluble in Organic Solvents [2]

  • Accurately weigh 500-1000 mg of the sample into a 15 mL centrifuge tube.

  • Add a precise volume of the this compound internal standard working solution.

  • Add 5.0 mL of dichloromethane (DCM).

  • Vortex for at least 2 minutes to ensure complete dissolution.

  • Filter the solution through a 0.2 µm PTFE syringe filter into a GC vial for analysis.

Method B: For Water-Soluble Samples (Liquid-Liquid Extraction) [2]

  • Accurately weigh 200-1000 mg of the sample into a 15 mL centrifuge tube.

  • Add a precise volume of the this compound internal standard working solution.

  • Add 8.0 mL of 1M NaOH solution and vortex to dissolve the sample.

  • Add 2.0 mL of dichloromethane (DCM), cap tightly, and vortex vigorously for at least 5 minutes for extraction.

  • Centrifuge the mixture at ≥4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the lower organic (DCM) layer into a GC vial, using a Pasteur pipette. If necessary, filter through a 0.2 µm PTFE filter.

GC-MS/MS Instrumental Conditions

The following tables provide typical instrument parameters that should be optimized for the specific system in use.

Table 1: Gas Chromatograph (GC) Parameters

Parameter Value
Column DB-WAX, 30 m x 0.25 mm, 0.5 µm film thickness (or equivalent)
Injection Mode Splitless
Injection Volume 1-2 µL
Inlet Temperature 220 - 250 °C
Carrier Gas Helium, constant flow at 1.0 - 1.5 mL/min

| Oven Program | Initial: 40-50 °C, hold for 1 minRamp 1: 20 °C/min to 160 °CRamp 2: 10 °C/min to 240 °C, hold for 3-5 min[2][3] |

Table 2: Mass Spectrometer (MS/MS) Parameters

Parameter Value
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230 °C
Transfer Line Temp. 250 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)

| Solvent Delay | 5-6 min[3] |

Table 3: Example MRM Transitions for NMOR and NMOR-d4 Note: These transitions must be empirically optimized on the instrument being used.

Compound Precursor Ion (m/z) Product Ion (m/z) (Quantifier) Product Ion (m/z) (Qualifier) Collision Energy (eV)
N-Nitrosomorpholine (NMOR) 116 56 86 Optimize (e.g., 10-15)

| This compound (IS) | 120 | 60 | 90 | Optimize (e.g., 10-15) |

Data Analysis and Quantification

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area) against the concentration of the analyte for each calibration standard.

  • Linearity: Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be ≥ 0.995.[1]

  • Quantification: Determine the peak area ratio for the analyte and internal standard in the sample chromatogram. Use the linear regression equation from the calibration curve to calculate the concentration of the nitrosamine in the prepared sample solution.

  • Final Concentration: Calculate the final concentration of the nitrosamine in the original drug substance or product (e.g., in ppm or ng/g) by accounting for the initial sample weight and dilution volumes.

Method Performance Characteristics

The developed method should be validated according to ICH Q2(R1) guidelines. Typical performance data from similar methods are summarized below.

Table 4: Summary of Typical Method Validation Parameters

Parameter Typical Acceptance Criteria/Value
Linearity (R²) ≥ 0.995[1][4]
LOD (Limit of Detection) 0.1 - 1.0 ng/mL (ppb)[4]
LOQ (Limit of Quantitation) 0.3 - 5.0 ng/mL (ppb)[4]
Accuracy (% Recovery) 70 - 130%[1][2]

| Precision (% RSD) | ≤ 20%[2] |

Experimental Workflow Diagram

GCMS_Workflow start Start: Sample weigh 1. Weigh Sample (e.g., 500 mg) start->weigh spike 2. Spike with IS (NMOR-d4) weigh->spike prepare 3. Sample Preparation spike->prepare dissolve 3a. Direct Dissolution (in Dichloromethane) prepare->dissolve Organic-Soluble extract 3b. Liquid-Liquid Extraction (NaOH / Dichloromethane) prepare->extract Water-Soluble filter 4. Filter / Centrifuge & Separate Organic Layer dissolve->filter extract->filter vial 5. Transfer to GC Vial filter->vial gcms 6. GC-MS/MS Analysis (MRM Mode) vial->gcms process 7. Data Processing (Peak Integration, Calibration) gcms->process quantify 8. Quantification & Reporting process->quantify

References

Application Notes and Protocols for the Analysis of N-Nitrosomorpholine (NMOR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosomorpholine (NMOR) is a potent mutagenic and carcinogenic compound that can be present as an impurity in pharmaceutical products. Its formation can occur during the synthesis of active pharmaceutical ingredients (APIs) or as a degradation product during storage, particularly in formulations containing morpholine-related structures.[1] Regulatory agencies globally have set stringent limits for nitrosamine impurities in drug products, necessitating highly sensitive and robust analytical methods for their detection and quantification at trace levels.

This document provides detailed application notes and protocols for the sample preparation and analysis of N-Nitrosomorpholine in pharmaceutical matrices. The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which offer the required sensitivity and selectivity for trace-level analysis.[1][2] A crucial aspect of accurate quantification is the use of an isotopically labeled internal standard, such as n-Nitrosomorpholine-d8 (NMOR-d8), which co-elutes with the target analyte and compensates for variations in sample preparation and instrument response.[1][2]

Sample Preparation Techniques

The choice of sample preparation technique is critical for the accurate and precise quantification of NMOR, as it aims to extract the analyte from the complex drug matrix, remove interferences, and concentrate the sample. The two primary methods employed are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE): This is a conventional and widely used technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. For NMOR, dichloromethane is a common extraction solvent. LLE is a robust method, though it can be labor-intensive and may require larger volumes of organic solvents.

Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent packed in a cartridge to selectively adsorb the analyte from the sample matrix. Interferences are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. SPE offers advantages such as higher sample throughput, reduced solvent consumption, and the potential for automation.[3] For nitrosamine analysis, strong cation-exchange polymeric sorbents have been shown to be effective.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the quantitative performance data for the analysis of N-Nitrosomorpholine using different sample preparation techniques.

ParameterLiquid-Liquid Extraction (LLE) with GC-MSSolid-Phase Extraction (SPE) with GC-MS
Linearity (r²) >0.995Not explicitly found, but expected to be >0.99
Limit of Quantification (LOQ) 0.4 - 4.0 ppb (ng/mL)[2]Not explicitly found for NMOR, but LOD suggests a low ppb range
Limit of Detection (LOD) Not explicitly found~0.1 ng/mL[4]
Recovery (%) 68 - 83%[2]90 - 120%[4]
Analytical Technique GC-MS[2]GC-MS[4]
Internal Standard n-Nitrosomorpholine-d8[2]Not explicitly stated, but recommended

Experimental Protocols

The following are detailed protocols for the sample preparation of pharmaceutical products for NMOR analysis.

Protocol 1: Liquid-Liquid Extraction (LLE) for GC-MS Analysis

This protocol is adapted from a method for the analysis of NMOR in drug substances and products.[2]

Materials and Reagents:

  • N-Nitrosomorpholine (NMOR) analytical standard

  • n-Nitrosomorpholine-d8 (NMOR-d8) internal standard

  • Dichloromethane (DCM), GC-MS grade

  • Methanol (MeOH), HPLC grade

  • 1M Sodium Hydroxide (NaOH) solution

  • 15 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • 0.2 µm PTFE syringe filters

  • GC vials

Procedure:

  • Sample Weighing: Accurately weigh 250-500 mg of the powdered drug product or API into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Add a known volume of the NMOR-d8 working solution to the sample.

  • Sample Dissolution (for water-insoluble samples): Add 1.0 mL of a suitable organic solvent (e.g., Methanol) and vortex for 1 minute to dissolve the sample.

  • Aqueous Dilution: Add 10 mL of 1M NaOH solution, vortex briefly, and shake for at least 5 minutes.

  • Liquid-Liquid Extraction: Add 2.0 mL of dichloromethane to the tube and vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes to achieve clear phase separation.

  • Sample Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean GC vial. If necessary, pass the extract through a 0.2 µm PTFE syringe filter.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Solid-Phase Extraction (SPE) for LC-MS/MS or GC-MS Analysis

This is a representative protocol based on the use of a strong cation-exchange polymeric sorbent, which has been shown to be effective for the extraction of various nitrosamines from pharmaceutical matrices.

Materials and Reagents:

  • N-Nitrosomorpholine (NMOR) analytical standard

  • n-Nitrosomorpholine-d8 (NMOR-d8) internal standard

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Ammonia solution

  • Strong cation-exchange polymeric SPE cartridges (e.g., Strata-X-C or equivalent)

  • SPE vacuum manifold

  • Collection tubes or vials

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Accurately weigh a representative portion of the drug product (e.g., 100 mg of powdered tablets).

    • Add 5 mL of a suitable solvent (e.g., 0.1% formic acid in water/methanol 95:5 v/v) to the sample in a centrifuge tube.

    • Spike the sample with a known amount of NMOR-d8 internal standard.

    • Vortex the sample for 5 minutes, followed by sonication for 10 minutes to ensure complete dissolution of the analyte.

    • Centrifuge the sample at 4000 rpm for 10 minutes to pellet any undissolved excipients.

  • SPE Cartridge Conditioning:

    • Condition the strong cation-exchange SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the prepared sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 0.1% formic acid in water to remove polar interferences.

    • Follow with a wash of 3 mL of methanol to remove non-polar interferences. Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the NMOR and NMOR-d8 from the cartridge with 2 mL of 5% ammonia in methanol into a clean collection tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.

    • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

  • Analysis: The sample is now ready for injection.

Visualization of Experimental Workflows

The following diagrams illustrate the experimental workflows for the described sample preparation techniques.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis s0 Weigh Sample s1 Spike with Internal Standard (NMOR-d8) s0->s1 s2 Dissolve/Disperse in Aqueous NaOH s1->s2 e0 Add Dichloromethane s2->e0 e1 Vortex Vigorously e0->e1 e2 Centrifuge for Phase Separation e1->e2 a0 Collect Organic Layer e2->a0 a1 Filter (optional) a0->a1 a2 Inject into GC-MS a1->a2

LLE Workflow for NMOR Analysis

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis p0 Weigh Sample p1 Spike with Internal Standard (NMOR-d8) p0->p1 p2 Dissolve in Acidified Solvent p1->p2 p3 Vortex/Sonicate p2->p3 p4 Centrifuge p3->p4 spe1 Load Sample Supernatant p4->spe1 spe0 Condition SPE Cartridge spe0->spe1 spe2 Wash Cartridge spe1->spe2 spe3 Elute Analytes spe2->spe3 an0 Evaporate Eluate spe3->an0 an1 Reconstitute an0->an1 an2 Inject into LC-MS/MS or GC-MS an1->an2

SPE Workflow for NMOR Analysis

References

Standard Operating Procedure for the Preparation of N-Nitrosomorpholine-d4 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive standard operating procedure (SOP) for the safe handling and preparation of N-Nitrosomorpholine-d4 (NMOR-d4) solutions. This compound is the deuterated analog of N-Nitrosomorpholine (NMOR), a potential human carcinogen. NMOR-d4 is commonly utilized as an internal standard in sensitive analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the accurate quantification of NMOR in various matrices, including pharmaceutical products. This SOP outlines the necessary safety precautions, equipment, and step-by-step protocols for the preparation of stock and working standard solutions.

Safety Precautions and Handling

N-Nitrosomorpholine and its deuterated isotopologues are classified as probable human carcinogens and should be handled with extreme caution in a designated laboratory area.

  • Engineering Controls : All handling of neat material and concentrated solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear solvent-resistant gloves (e.g., nitrile) at all times. Gloves must be inspected before use and changed immediately if contaminated.

    • Eye Protection : Chemical safety goggles or a face shield are mandatory.

    • Lab Coat : A lab coat or other protective clothing should be worn to prevent skin contact.

  • Spill and Waste Disposal :

    • In case of a spill, evacuate the area and prevent others from entering. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[2]

    • All waste materials, including empty vials, pipette tips, and contaminated PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3]

  • General Hygiene : Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[2]

Physical and Chemical Properties

A summary of the relevant physical and chemical properties of N-Nitrosomorpholine is provided below. The properties of the deuterated form (d4) are expected to be very similar.

PropertyValue
Chemical Formula C₄H₄D₄N₂O₂
Molecular Weight 120.15 g/mol
Appearance Pale yellow solid or liquid
Melting Point 29 °C (84 °F)
Boiling Point 224-225 °C (435-437 °F)
Storage Temperature 2-8°C or -20°C for long-term storage

Quantitative Solubility Data

The solubility of this compound is a critical parameter for the preparation of accurate standard solutions. The following table summarizes the available solubility data for N-Nitrosomorpholine. The solubility of the deuterated form is expected to be comparable.

SolventSolubility (at approx. 20-25°C)
Water ≥ 100 mg/mL[1][4]
Dimethyl Sulfoxide (DMSO) 100 mg/mL[3][5][6]
Methanol Slightly soluble[2]
Ethanol Data not available
Acetonitrile Data not available
Dichloromethane Data not available
Other Organic Solvents Soluble[1]

Note: Due to the limited availability of specific quantitative solubility data in common organic solvents, it is recommended to perform small-scale solubility tests if high-concentration stock solutions are required in solvents other than water or DMSO.

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound solutions.

  • Storage Conditions : Store neat this compound and its solutions in a refrigerator (2-8°C) or freezer (-20°C for long-term storage) in tightly sealed, amber glass vials to protect from light.[2][5]

  • Light Sensitivity : N-Nitrosomorpholine is sensitive to light, especially UV light, and can degrade upon exposure.[1]

  • Stability in Solution :

    • Aqueous solutions are stable for more than 14 days at room temperature when stored in the dark and are more stable in neutral or alkaline conditions than in acidic conditions.[1]

    • Stock solutions in methanol stored at -20°C are generally stable for extended periods.

Experimental Protocols

Equipment and Materials
  • Analytical balance (4-5 decimal places)

  • Calibrated pipettes and disposable tips

  • Class A volumetric flasks

  • Amber glass vials with screw caps

  • Vortex mixer

  • Sonicator

  • Fume hood

  • Personal Protective Equipment (as specified in Section 2.0)

  • This compound (neat material or certified reference solution)

  • High-purity solvents (e.g., methanol, acetonitrile, dichloromethane, HPLC-grade water)

Preparation of a 1.0 mg/mL Primary Stock Solution

This protocol describes the preparation of a primary stock solution, which can be further diluted to create working standards.

cluster_0 Preparation of 1.0 mg/mL Primary Stock Solution start Start: Gather all necessary equipment and materials. weigh Accurately weigh approximately 10 mg of this compound neat material into a tared vial. start->weigh transfer Quantitatively transfer the weighed material to a 10 mL Class A volumetric flask. weigh->transfer dissolve Add a small amount of the desired solvent (e.g., methanol) to dissolve the material completely. Use sonication if necessary. transfer->dissolve dilute Dilute to the mark with the same solvent. dissolve->dilute mix Cap the flask and invert several times to ensure homogeneity. dilute->mix aliquot Transfer the solution to a labeled amber glass vial for storage. mix->aliquot store Store the stock solution at -20°C, protected from light. aliquot->store end End: Primary stock solution is ready for use. store->end

Caption: Workflow for preparing a 1.0 mg/mL primary stock solution of this compound.

Preparation of Working Standard Solutions

Working standard solutions are prepared by serially diluting the primary stock solution. The following is an example of preparing a 10 µg/mL working solution.

cluster_1 Preparation of 10 µg/mL Working Standard Solution start_ws Start: Obtain the 1.0 mg/mL primary stock solution. pipette Pipette 100 µL of the 1.0 mg/mL primary stock solution into a 10 mL Class A volumetric flask. start_ws->pipette dilute_ws Dilute to the mark with the desired solvent (e.g., methanol or a mixture compatible with the analytical method). pipette->dilute_ws mix_ws Cap the flask and invert several times to ensure thorough mixing. dilute_ws->mix_ws transfer_ws Transfer the working solution to a labeled amber glass vial. mix_ws->transfer_ws store_ws Store at 2-8°C if for short-term use, or -20°C for longer periods, protected from light. transfer_ws->store_ws end_ws End: 10 µg/mL working standard solution is ready. store_ws->end_ws

Caption: Protocol for the preparation of a 10 µg/mL working standard solution from a primary stock.

Logical Workflow for Solvent Selection

The choice of solvent is critical and depends on the intended analytical method and the required concentration.

cluster_2 Solvent Selection Decision Tree start_solvent Start: Determine the required concentration and analytical method. concentration_check Is a high concentration (>10 mg/mL) stock solution required? start_solvent->concentration_check analytical_method What is the analytical method? concentration_check->analytical_method No dmso_water Use DMSO or Water. concentration_check->dmso_water Yes lcms LC-MS/MS analytical_method->lcms gcms GC-MS analytical_method->gcms methanol_acetonitrile Use Methanol or Acetonitrile. lcms->methanol_acetonitrile dichloromethane Use Dichloromethane. gcms->dichloromethane solubility_test Perform a small-scale solubility test in the desired solvent. methanol_acetonitrile->solubility_test If higher concentration is needed dichloromethane->solubility_test If solubility is a concern

References

Application Note: Quantification of N-Nitrosomorpholine in Pharmaceutical Products Using an Isotope Dilution Strategy with a d4 Analog

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Nitrosamines are a class of compounds classified as probable human carcinogens, and their presence in pharmaceutical products is a significant safety concern.[1][2][3][4] N-Nitrosomorpholine (NMOR) is a potential nitrosamine impurity that can form in drug products containing morpholine-related structures or from contaminated raw materials.[1][5] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent limits for nitrosamine impurities in pharmaceuticals, necessitating highly sensitive and accurate analytical methods for their detection and quantification.[1][6][7] The EMA has set an acceptable intake limit for NMOR at 127 ng/day.[7] This application note describes a robust and sensitive method for the quantification of NMOR in pharmaceutical products using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS) with an isotope dilution strategy employing N-Nitrosomorpholine-d4 (NMOR-d4) as an internal standard. The use of a deuterated internal standard is critical for accurate quantification as it co-elutes with the target analyte and compensates for variations in sample preparation and instrument response.[1][4]

Analytical Principle

The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of NMOR-d4 is spiked into the sample containing an unknown amount of NMOR. During analysis by LC-MS/MS or GC-MS/MS, the analyte and the internal standard are separated from the sample matrix and then detected by the mass spectrometer. Quantification is achieved by measuring the ratio of the response of the native analyte (NMOR) to the response of the isotopically labeled internal standard (NMOR-d4).[1][4] This approach effectively corrects for any analyte loss during sample preparation and any variations in instrument response, leading to high accuracy and precision.[4]

Experimental Protocols

Reagents and Materials
  • Standards: N-Nitrosomorpholine (NMOR) and this compound (NMOR-d4) reference standards.

  • Solvents: LC-MS or GC grade methanol, acetonitrile, water, and dichloromethane.

  • Mobile Phase Additives (for LC-MS): Formic acid or ammonium formate.

  • Reagents for Sample Preparation: Sodium hydroxide (for GC-MS sample preparation).

  • Filters: 0.22 µm syringe filters (e.g., ww-PTFE).

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve NMOR and NMOR-d4 in methanol to prepare individual stock solutions. Store these solutions at -20°C.[1]

  • Intermediate Standard Solutions (1 µg/mL): Dilute the stock solutions with methanol to prepare intermediate standard solutions.[1]

  • Working Standard Solutions and Calibration Curve: Prepare a series of calibration standards by serially diluting the NMOR intermediate standard solution with a suitable solvent (e.g., methanol/water mixture for LC-MS or dichloromethane for GC-MS). A typical calibration range might be from 0.1 ng/mL to 50 ng/mL.[1] Spike each calibration standard with a constant concentration of the NMOR-d4 internal standard working solution (e.g., 3 ng/mL).[8]

Sample Preparation

The following are general sample preparation protocols that can be adapted based on the specific drug product matrix.

For LC-MS/MS Analysis:

  • Sample Weighing: Accurately weigh a representative portion of the drug product (e.g., powdered tablets, capsule contents, or liquid formulation).[1]

  • Spiking with Internal Standard: Add a known volume of the NMOR-d4 working solution to the sample.[1]

  • Extraction: Add a suitable extraction solvent, such as methanol. The choice of solvent may vary depending on the solubility of the drug substance and excipients.[1]

  • Vortexing and Sonication: Vortex the sample mixture for several minutes to ensure thorough mixing, followed by sonication to facilitate the extraction of the nitrosamine.[1][9]

  • Centrifugation: Centrifuge the sample to pellet any undissolved excipients.[1][9]

  • Filtration: Filter the supernatant through a 0.22 µm filter into an amber HPLC vial for analysis.[1]

For GC-MS/MS Analysis:

  • For Water-Soluble Samples: Disperse 200 to 1,000 mg of the sample in 8.0 mL of an extraction mixture (e.g., 1 M NaOH solution in water).[8]

  • For Samples Soluble in Organic Solvents: Directly disperse 500 to 1,000 mg of the sample into 5.0 mL of dichloromethane.[8]

  • Spiking with Internal Standard: Add a known volume of the NMOR-d4 working solution.

  • Liquid-Liquid Extraction (for aqueous preparations): Perform a liquid-liquid extraction using 2.0 mL of dichloromethane.[8]

  • Filtration: Filter the organic fraction through a 0.22 µm ww-PTFE syringe filter and transfer to a GC vial for analysis.[8]

Instrumental Analysis

LC-MS/MS Method:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 50 mm x 3.0 mm, 2.7 µm).[9]

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol or acetonitrile (Mobile Phase B) is typical.[10][11]

  • Flow Rate: A flow rate of 0.4-0.5 mL/min is generally appropriate.[10][12]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[9][10]

  • MRM Transitions:

    • NMOR: e.g., Q1: 117.1 m/z -> Q3: 87.1 m/z

    • NMOR-d4: e.g., Q1: 121.1 m/z -> Q3: 91.1 m/z

GC-MS/MS Method:

  • Chromatographic System: A gas chromatograph coupled to a tandem mass spectrometer.

  • Injection Mode: Splitless injection is typically used for trace analysis.[8]

  • Column: A suitable capillary column for the separation of nitrosamines.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in MRM mode with an electron ionization (EI) source.

  • MRM Transitions:

    • NMOR: Specific precursor and product ions to be determined.

    • NMOR-d4: Specific precursor and product ions to be determined.

Data Presentation

The quantitative performance of the method should be validated according to ICH Q2(R2) guidelines.[13][14] Key validation parameters are summarized in the table below.

Parameter Typical Acceptance Criteria Example Performance Data
Linearity (R²) R² > 0.99> 0.995
Limit of Detection (LOD) S/N ≥ 30.0014 - 0.2 ng/mL[9][10][15]
Limit of Quantitation (LOQ) S/N ≥ 10; ≤ 0.03 ppm for MDD < 880 mg/day[14]0.0041 - 0.5 ng/mL[9][10][15]
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) ≤ 15% (at LOQ), ≤ 10% (for other concentrations)< 5%[16]
Specificity No interference at the retention time of the analyte and ISNo interfering peaks observed in blank samples

Mandatory Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Reporting sample Weigh Pharmaceutical Product spike_is Spike with NMOR-d4 Internal Standard sample->spike_is extract Add Extraction Solvent spike_is->extract mix Vortex and Sonicate extract->mix separate Centrifuge and Filter mix->separate lc_ms LC-MS/MS or GC-MS/MS Analysis separate->lc_ms standards Prepare Calibration Standards standards->lc_ms integrate Peak Integration and Ratio Calculation (NMOR / NMOR-d4) lc_ms->integrate quantify Quantification using Calibration Curve integrate->quantify report Report NMOR Concentration quantify->report

Caption: Experimental workflow for NMOR quantification.

isotope_dilution_logic cluster_sample Sample Preparation cluster_analysis MS Analysis cluster_quantification Quantification start Sample with Unknown NMOR add_is Add Known Amount of NMOR-d4 (IS) start->add_is Isotope Dilution Principle process Extraction, Cleanup (Potential for Analyte Loss) add_is->process detect Detect both NMOR and NMOR-d4 process->detect Both NMOR and NMOR-d4 experience same loss ratio Measure Peak Area Ratio (NMOR / NMOR-d4) detect->ratio calculate Calculate Original NMOR Concentration ratio->calculate Ratio remains constant regardless of loss result Accurate Result calculate->result

Caption: Logic of isotope dilution for accurate quantification.

References

Application Note: Quantitative Analysis of N-Nitrosomorpholine in Tobacco Products by Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosomorpholine (NMOR) is a carcinogenic nitrosamine that has been detected in various consumer products, including tobacco.[1] Its presence in tobacco and tobacco smoke is a significant health concern. Accurate and sensitive quantification of NMOR in tobacco products is crucial for risk assessment and for monitoring manufacturing processes to minimize its formation. This application note describes a robust and sensitive method for the determination of NMOR in tobacco products using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with N-Nitrosomorpholine-d4 (NMOR-d4) as an internal standard for accurate quantification through isotope dilution.

The use of a stable isotope-labeled internal standard like NMOR-d4 is critical as it co-elutes with the target analyte and experiences similar matrix effects during sample preparation and ionization, leading to more accurate and precise results. This method is adapted from established protocols for the analysis of other volatile and tobacco-specific nitrosamines.

Experimental Workflow

The overall analytical workflow for the determination of N-Nitrosomorpholine in tobacco products is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Weigh 0.5 g of homogenized tobacco sample s2 Spike with NMOR-d4 Internal Standard s1->s2 s3 Add 20 mL of 100 mM Ammonium Acetate Solution s2->s3 s4 Shake for 60 minutes s3->s4 s5 Centrifuge at 4000 rpm for 10 minutes s4->s5 s6 Filter supernatant through 0.45 µm PTFE filter s5->s6 a1 Inject sample extract into LC-MS/MS system s6->a1 a2 Chromatographic separation on C18 column a1->a2 a3 Detection by Tandem Mass Spectrometry (MRM mode) a2->a3 d1 Integrate peak areas for NMOR and NMOR-d4 a3->d1 d2 Calculate NMOR concentration using calibration curve d1->d2

Figure 1: Experimental workflow for NMOR analysis in tobacco.

Quantitative Data

The following tables summarize typical method performance parameters for the analysis of nitrosamines in tobacco products using LC-MS/MS. While this data is for other nitrosamines, it provides an expected range of performance for the NMOR method described.

Table 1: LC-MS/MS Method Performance for Analogous Nitrosamines

ParameterN-Nitrosonornicotine (NNN)4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
Linear Range 0.2 - 250 ng/mL0.2 - 250 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
LOD (in solution) 0.027 - 0.049 ng/mL0.027 - 0.049 ng/mL
LOQ (in solution) ~0.1 ng/mL~0.1 ng/mL
Recovery 89.1% - 104.9%89.1% - 104.9%
Precision (RSD) 2.3% - 10.1%2.3% - 10.1%

Data adapted from methods for tobacco-specific nitrosamines.[2][3]

Detailed Experimental Protocol

Reagents and Materials
  • N-Nitrosomorpholine (NMOR) standard

  • This compound (NMOR-d4) internal standard

  • Ammonium acetate (LC-MS grade)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm PTFE syringe filters

Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve NMOR and NMOR-d4 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the NMOR primary stock solution with 10% methanol in water. Each calibration standard should be spiked with the NMOR-d4 internal standard at a constant concentration (e.g., 20 ng/mL).

Sample Preparation
  • Homogenize the tobacco product to a fine powder.

  • Accurately weigh 0.5 g of the homogenized tobacco sample into a 50 mL polypropylene centrifuge tube.

  • Spike the sample with a known amount of the NMOR-d4 internal standard solution.

  • Add 20 mL of 100 mM ammonium acetate solution to the tube.

  • Cap the tube and shake vigorously for 60 minutes at room temperature.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow As per instrument manufacturer's recommendations
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for NMOR and NMOR-d4

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
NMOR 117.187.1 (Quantifier)100
117.157.0 (Qualifier)100
NMOR-d4 121.191.1 (Quantifier)100
121.161.0 (Qualifier)100

NMOR transitions are based on existing literature. NMOR-d4 transitions are predicted based on the fragmentation of NMOR.

Data Analysis and Quantification
  • Integrate the peak areas for the quantifier MRM transitions of NMOR and NMOR-d4.

  • Calculate the ratio of the peak area of NMOR to the peak area of NMOR-d4.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of NMOR in the samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of N-Nitrosomorpholine in tobacco products using a sensitive and specific LC-MS/MS method with isotope dilution. The detailed protocol for sample preparation and instrumental analysis, along with the expected performance metrics, will enable researchers and scientists to accurately determine the levels of this carcinogenic compound in various tobacco matrices. Adherence to this method will support regulatory compliance, product safety assessment, and research in the field of tobacco product analysis.

References

Application Note: Quantification of N-Nitrosomorpholine in Pharmaceutical Products by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosomorpholine (NMOR) is a member of the nitrosamine class of compounds, which are classified as probable human carcinogens by the International Agency for Research on Cancer (IARC). The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern, and regulatory agencies worldwide mandate strict control and monitoring of these impurities at trace levels. These impurities can form during the synthesis of active pharmaceutical ingredients (APIs) or in the final drug product during storage.

Isotope Dilution Mass Spectrometry (ID-MS) is the recommended approach for the accurate and precise quantification of nitrosamines like NMOR. This technique utilizes a stable, isotopically labeled internal standard, such as N-Nitrosomorpholine-d8 (NMOR-d8), which is chemically identical to the target analyte. The internal standard is added to the sample at the beginning of the analytical process and corrects for variations during sample preparation and analysis, ensuring high accuracy and precision. This application note provides a detailed protocol for the quantification of NMOR in pharmaceutical products using both Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate method for quantifying compounds. It relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The native (unlabeled) analyte and the labeled internal standard are chemically identical and therefore exhibit the same behavior during extraction, chromatography, and ionization. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, the concentration of the native analyte in the original sample can be accurately calculated, compensating for any sample loss during preparation or fluctuations in instrument response.

G cluster_sample Sample cluster_is Internal Standard cluster_prep Sample Preparation cluster_analysis MS Analysis Analyte NMOR (Analyte) (Unknown Amount) Extraction Extraction & Cleanup Analyte->Extraction IS NMOR-d8 (Labeled IS) (Known Amount) IS->Extraction MS Mass Spectrometer (Measures Ratio) Extraction->MS Analyte + IS Mixture Quantification Accurate Quantification of NMOR MS->Quantification Ratio of NMOR / NMOR-d8

Principle of Isotope Dilution for NMOR Quantification.

Potential Formation Pathways of N-Nitrosomorpholine

Understanding the potential formation pathways of NMOR is crucial for risk assessment and mitigation in pharmaceutical manufacturing. The formation of nitrosamines generally requires a nitrosating agent and a secondary or tertiary amine under specific conditions. Morpholine, a common solvent and reagent, can act as the secondary amine precursor for NMOR.

G Simplified Formation Pathway of NMOR cluster_precursors Precursors cluster_conditions Reaction Conditions cluster_outcome Outcome Amine Morpholine (Secondary Amine Source) NMOR N-Nitrosomorpholine (NMOR) Impurity Formation Amine->NMOR Nitrosating_Agent Nitrosating Agents (e.g., Nitrites, NOx) Nitrosating_Agent->NMOR Conditions Acidic pH Elevated Temperature Conditions->NMOR

Simplified Formation Pathway of NMOR.

Experimental Protocols

Materials and Reagents
  • Standards: N-Nitrosomorpholine (NMOR) and N-Nitrosomorpholine-d8 (NMOR-d8)

  • Solvents: Methanol (LC-MS or GC grade), Dichloromethane (DCM, GC grade), Acetonitrile (LC-MS grade), Water (LC-MS grade)

  • Reagents: Formic acid, Anhydrous sodium sulfate

  • Vials: Amber glass autosampler vials to protect from light

  • Filters: 0.22 µm PVDF or PTFE syringe filters

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of NMOR and NMOR-d8 into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

  • Internal Standard (IS) Working Solution (500 ng/mL): Dilute the NMOR-d8 primary stock solution with methanol.

  • Calibration Standards: Prepare a series of calibration standards ranging from 1 ng/mL to 100 ng/mL by serial dilution of the NMOR primary stock solution. Fortify each calibration standard with the IS working solution to a final concentration of 50 ng/mL.

Sample Preparation Protocol

The following is a general sample preparation protocol that can be adapted based on the drug product matrix (e.g., tablets, capsules).

G start Start: Drug Product Sample weigh 1. Weigh ~1.0 g of powdered sample into a 50 mL centrifuge tube start->weigh spike 2. Spike with 100 µL of 500 ng/mL NMOR-d8 IS weigh->spike dissolve 3. Add 5 mL of Methanol, vortex for 2 minutes spike->dissolve extract 4. Add 5 mL of Dichloromethane, vortex vigorously for 2 minutes dissolve->extract separate 5. Centrifuge at 4000 rpm for 10 minutes extract->separate collect 6. Transfer lower DCM layer to a clean tube separate->collect dry 7. Pass extract through anhydrous sodium sulfate collect->dry concentrate 8. Evaporate under gentle N2 stream to ~0.5 mL dry->concentrate final 9. Transfer to amber vial for MS analysis concentrate->final

Experimental Workflow for NMOR Quantification.

Detailed Steps:

  • Sample Weighing: Accurately weigh approximately 1.0 g of the homogenized drug product (e.g., crushed tablets) into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of the 500 ng/mL NMOR-d8 internal standard working solution to the sample.

  • Dissolution: Add 5 mL of methanol to the tube and vortex for 2 minutes to dissolve or disperse the sample.

  • Extraction: Add 5 mL of dichloromethane to the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to achieve phase separation.

  • Collection: Carefully transfer the lower dichloromethane layer to a clean glass tube using a Pasteur pipette.

  • Drying: Pass the collected extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the extract to a final volume of approximately 0.5 mL under a gentle stream of nitrogen at room temperature.

  • Final Preparation: Transfer the concentrated extract to a 1.5 mL amber autosampler vial for analysis.

Application Note: High-Recovery Solid-Phase Extraction (SPE) Protocol for Nitrosamine Analysis in Pharmaceutical Matrices Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects.[1] Robust and sensitive analytical methods are crucial for the accurate quantification of these impurities at trace levels to ensure patient safety and regulatory compliance.[1][2] Solid-phase extraction (SPE) is a widely adopted sample preparation technique that effectively concentrates nitrosamines and removes interfering matrix components, leading to improved analytical sensitivity and specificity.[1][3] The use of deuterated internal standards is essential for accurate quantification by correcting for analyte losses during sample preparation and potential matrix effects during analysis.[4]

This application note provides a detailed protocol for the solid-phase extraction of various nitrosamines from pharmaceutical drug substances and products, incorporating the use of deuterated internal standards for reliable quantification by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Materials and Reagents
  • SPE Cartridges: Strong cation-exchange polymeric sorbent cartridges (e.g., Strata-X-C) have demonstrated superior performance in retaining a broad range of nitrosamines.[5] Other effective sorbents include coconut charcoal, graphitic carbon, and hydrophilic-interaction chromatography (HILIC) based cartridges.[4][6][7]

  • Nitrosamine Standards: Analytical grade standards of target nitrosamines (e.g., NDMA, NDEA, NDIPA, NDBA, NMBA, etc.).

  • Deuterated Internal Standards: Deuterated analogues of the target nitrosamines (e.g., NDMA-d6, NDEA-d10, NDIPA-d14, NDBA-d18).[8]

  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, water, and formic acid.

  • Reagents: Phosphoric acid (H₃PO₄) for sample pH adjustment and elution modification.

Sample Preparation
  • Sample Dissolution: Accurately weigh a representative amount of the drug substance or crushed tablets. Dissolve the sample in a suitable diluent. A common diluent is 1% formic acid in water.

  • Internal Standard Spiking: Spike the dissolved sample with a known concentration of the deuterated internal standard mixture. This should be done at the earliest stage of sample preparation to account for any variability throughout the process.

  • Vortexing and Centrifugation: Vortex the sample mixture to ensure homogeneity. For solid drug products, vortexing for an extended period (e.g., 20 minutes) may be necessary. Centrifuge the sample to pellet any undissolved excipients.

  • Filtration: Filter the supernatant through a suitable filter (e.g., 0.45 µm PTFE) to remove any remaining particulate matter before loading onto the SPE cartridge.

Solid-Phase Extraction (SPE) Protocol

This protocol is a general guideline and may require optimization based on the specific nitrosamine, drug matrix, and SPE sorbent used.

  • Cartridge Conditioning:

    • Wash the SPE cartridge with one cartridge volume of methanol.

    • Equilibrate the cartridge with one cartridge volume of the sample diluent (e.g., 1% formic acid in water). Ensure the sorbent bed does not run dry.

  • Sample Loading:

    • Load the pre-treated and filtered sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with a solvent that removes interfering matrix components without eluting the target nitrosamines. A common wash solution is a mild organic solvent or an aqueous solution. For example, a wash with the sample diluent can be effective. The specific wash solvent and volume should be optimized to maximize matrix removal while ensuring high analyte recovery.

  • Elution:

    • Elute the retained nitrosamines and deuterated internal standards with a suitable elution solvent. For strong cation-exchange sorbents like Strata-X-C, an acidified organic solvent is effective.[5] A commonly used elution solution is 5% phosphoric acid in methanol.[5] Collect the eluate for analysis.

  • Post-Elution Processing:

    • The eluate can be directly injected for LC-MS analysis or may require further concentration (e.g., evaporation under a gentle stream of nitrogen) and reconstitution in a solvent compatible with the analytical instrument.

Data Presentation

The following table summarizes typical quantitative data for nitrosamine analysis using SPE with deuterated standards from various studies.

NitrosamineDeuterated StandardMatrixSPE SorbentRecovery (%)LOD (ng/mL)LOQ (ng/mL)Reference
NDMANDMA-d6Cough SyrupStrong Cation-Exchange Polymeric Sorbent90-1200.1-[3]
NDEA-Cough SyrupStrong Cation-Exchange Polymeric Sorbent90-1200.02-[3]
NDIPA-Cough SyrupStrong Cation-Exchange Polymeric Sorbent90-1200.02-[3]
NMOR-Cough SyrupStrong Cation-Exchange Polymeric Sorbent90-1200.1-[3]
NDMANDMA-d6WaterCoconut Charcoal80-1200.08-1.7 ng/L-[4]
NDEA-WaterCoconut Charcoal80-1200.08-1.7 ng/L-[4]
Multiple-PharmaceuticalsStrata-X-C>80 for 9 of 11 NAs--[5]
Multiple-PharmaceuticalsHILIC-based SPE>80-As low as 42.5% of regulatory thresholds[7]

LOD: Limit of Detection, LOQ: Limit of Quantification. Values may vary depending on the specific analytical method and instrumentation.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the solid-phase extraction workflow for nitrosamine analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Drug Substance / Product Dissolution Dissolution in Diluent Sample->Dissolution Spiking Spiking with Deuterated Internal Standards Dissolution->Spiking Vortex_Centrifuge Vortexing & Centrifugation Spiking->Vortex_Centrifuge Filtration Filtration Vortex_Centrifuge->Filtration Conditioning SPE Cartridge Conditioning (Methanol & Diluent) Filtration->Conditioning Loading Sample Loading Conditioning->Loading Washing Washing (Removal of Interferences) Loading->Washing Elution Elution of Nitrosamines (e.g., 5% H3PO4 in Methanol) Washing->Elution Post_Elution Post-Elution Processing (Concentration/Reconstitution) Elution->Post_Elution Analysis LC-MS/MS or GC-MS/MS Analysis Post_Elution->Analysis

Caption: Workflow for nitrosamine analysis using SPE with deuterated standards.

References

Application of N-Nitrosomorpholine-d4 in the Analysis of Rubber and Polymer Products

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

N-Nitrosomorpholine (NMOR) is a semi-volatile N-nitrosamine classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC).[1][2] It can be found as a contaminant in various consumer products, including rubber and polymer goods. The formation of NMOR in these materials is often linked to the use of morpholine-based accelerators and stabilizers during the vulcanization process.[3][4] Due to its potential health risks, regulatory bodies worldwide have set stringent limits on the presence of N-nitrosamines in consumer products, particularly those intended for children, such as pacifiers and bottle teats.

Accurate and sensitive analytical methods are crucial for monitoring NMOR levels in rubber and polymer matrices to ensure product safety and regulatory compliance. The isotope dilution technique, employing a stable isotope-labeled internal standard, is the gold standard for quantitative analysis, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[5] N-Nitrosomorpholine-d4 (NMOR-d4), a deuterated analog of NMOR, is an ideal internal standard for this purpose due to its chemical similarity to the target analyte.[1] This document provides detailed application notes and protocols for the use of NMOR-d4 in the testing of rubber and polymer products.

Analytical Principles

The core principle behind the use of this compound is isotope dilution mass spectrometry. A known amount of NMOR-d4 is added to the sample at the beginning of the analytical workflow. Since NMOR-d4 is chemically identical to NMOR, it behaves similarly during extraction, cleanup, and chromatographic separation. However, due to the mass difference between deuterium and hydrogen, the mass spectrometer can distinguish between the analyte (NMOR) and the internal standard (NMOR-d4). By measuring the ratio of the signal intensity of NMOR to that of NMOR-d4, the concentration of NMOR in the original sample can be accurately determined, irrespective of any losses during sample processing.

Experimental Protocols

Protocol 1: Determination of Migratable N-Nitrosomorpholine from Rubber Teats and Soothers by GC-MS

This protocol is adapted from methodologies used for testing the migration of N-nitrosamines from consumer products into a simulant of human saliva.[1][6]

1. Materials and Reagents

  • N-Nitrosomorpholine (NMOR) analytical standard

  • This compound (NMOR-d4) internal standard

  • Artificial saliva solution (as per EN 12868 or similar standard)

  • Dichloromethane (DCM), HPLC grade

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate

  • Hexane, HPLC grade

  • Nitrogen gas, high purity

  • GC-MS system with a suitable capillary column (e.g., DB-624 or equivalent)

2. Sample Preparation and Migration

  • Weigh 10 g of the rubber sample (cut into small pieces if necessary) and place it in a migration tube.

  • Add 40 mL of artificial saliva solution to the tube.

  • Incubate the tube in an oven at 40 ± 2 °C for 24 hours.[6]

  • After incubation, cool the solution to room temperature.

3. Extraction

  • Transfer the 40 mL of the migration solution into a separatory funnel.

  • Add a known amount of NMOR-d4 internal standard solution.

  • Add 1 mL of 1 M sodium hydroxide and 20 mL of dichloromethane.[6]

  • Shake the funnel vigorously for 2 minutes and allow the layers to separate.

  • Collect the lower organic layer (DCM) and pass it through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Repeat the extraction of the aqueous layer with another 20 mL of dichloromethane.

  • Combine the two organic extracts.

4. Concentration

  • Add 2 mL of hexane to the combined extract.

  • Concentrate the extract to a final volume of approximately 1 mL using a gentle stream of nitrogen at 35 °C.[6] Caution: Do not evaporate to dryness to avoid loss of the semi-volatile nitrosamines.

  • Transfer the concentrated extract to a GC vial for analysis.

5. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Injector: Split/Splitless, 250 °C, Splitless mode

  • Column: Agilent J&W DB-624 (30 m x 0.25 mm, 1.4 µm film thickness) or equivalent[7]

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Oven Program: 60°C (hold 5 min), ramp at 20°C/min to 120°C (hold 5 min), ramp at 3°C/min to 140°C (hold 3 min), ramp at 20°C/min to 160°C (hold 5 min), ramp at 40°C/min to 240°C (hold 8 min)[6]

  • Mass Spectrometer: Triple Quadrupole or Single Quadrupole

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

    • NMOR ions: m/z 116 (quantifier), 86, 56 (qualifiers)[8]

    • NMOR-d4 ions: m/z 120 (quantifier), and corresponding fragment ions

6. Quantification

Prepare a calibration curve using standard solutions of NMOR at various concentrations, each containing a constant amount of the NMOR-d4 internal standard. Plot the ratio of the peak area of NMOR to the peak area of NMOR-d4 against the concentration of NMOR. Determine the concentration of NMOR in the sample extract from the calibration curve.

Protocol 2: Determination of Total N-Nitrosomorpholine in Rubber Articles by Soxhlet Extraction and GC-MS

This protocol is suitable for determining the total amount of NMOR present in a rubber or polymer matrix.[7]

1. Materials and Reagents

  • Same as Protocol 1, with the addition of a Soxhlet extraction apparatus.

2. Sample Preparation

  • Cut 10 g of the rubber or polymer sample into small pieces (less than 2 mm x 2 mm).[7]

3. Soxhlet Extraction

  • Place the cut sample pieces into a Soxhlet thimble.

  • Add a known amount of NMOR-d4 internal standard directly to the sample in the thimble.

  • Place the thimble in the Soxhlet extractor.

  • Add dichloromethane to the boiling flask and assemble the apparatus.

  • Extract the sample for at least 6 hours at a rate of 4-6 cycles per hour. The extraction is typically carried out at 55 °C.[7]

4. Concentration and Analysis

  • After extraction, cool the solvent in the boiling flask.

  • Concentrate the extract to a suitable volume (e.g., 2 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • Analyze the concentrated extract by GC-MS as described in Protocol 1.

Data Presentation

The following table summarizes representative quantitative data for N-nitrosamines found in rubber products from various studies.

Sample TypeN-NitrosamineConcentration RangeAnalytical MethodReference
Pacifier NipplesN-Nitrosodibutylamine (NDBA)Up to 427 ppb (DCM extraction)GC-TEA[9]
Pacifier NipplesN-Nitrosodibutylamine (NDBA)Up to 1040 ppb (artificial saliva)GC-TEA[9]
Toys and SoothersN-Nitrosodimethylamine (NDMA)0.1 - 1.5 µg/kgGC-TEA[10]
Toys and SoothersN-Nitrosodiethylamine (NDEA)0.2 - 3.3 µg/kgGC-TEA[10]
Rubber NipplesN-Nitrosomorpholine (NMOR)248 ng/gGC-TEA[11]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Rubber/Polymer Sample Spike Spike with This compound Sample->Spike Extraction Extraction (Migration or Soxhlet) Spike->Extraction Concentration Concentration Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Quantification Quantification GCMS->Quantification Result NMOR Concentration (µg/kg or ppb) Quantification->Result

Caption: Workflow for the quantitative analysis of N-Nitrosomorpholine.

N-Nitrosomorpholine Carcinogenic Pathway

Carcinogenic_Pathway NMOR N-Nitrosomorpholine (NMOR) Metabolism Metabolic Activation (Cytochrome P450 Enzymes) NMOR->Metabolism Intermediate Reactive Intermediate (Diazonium-containing aldehyde) Metabolism->Intermediate ROS Reactive Oxygen Species (ROS) Metabolism->ROS DNA_Damage DNA Damage (Cross-linking, Adducts) Intermediate->DNA_Damage ROS->DNA_Damage Carcinogenesis Carcinogenesis DNA_Damage->Carcinogenesis

Caption: Proposed carcinogenic pathway of N-Nitrosomorpholine.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of N-Nitrosomorpholine in rubber and polymer products. The detailed protocols and application notes presented here offer a framework for researchers, scientists, and quality control professionals to accurately assess the levels of this potential carcinogen in various materials. Adherence to these or similar validated methods is essential for ensuring consumer safety and meeting regulatory requirements. Further research can focus on expanding the quantitative database for a wider range of polymer types and refining the understanding of the carcinogenic mechanisms of N-Nitrosomorpholine.

References

Troubleshooting & Optimization

Addressing low recovery of N-Nitrosomorpholine-d4 in sample prep

Author: BenchChem Technical Support Team. Date: December 2025

<

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of low recovery of the internal standard N-Nitrosomorpholine-d4 (NMOR-d4) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in sample analysis?

This compound (NMOR-d4) is the deuterated form of N-Nitrosomorpholine (NMOR), a potential mutagenic impurity that requires strict monitoring in pharmaceutical products and other materials.[1][2] As a stable, isotopically labeled internal standard, NMOR-d4 is added to a sample at the beginning of the preparation process.[2] Because it is chemically almost identical to the target analyte (NMOR), it experiences similar losses during extraction and analysis.[2] By measuring the final ratio of the analyte to the known amount of the internal standard, analysts can correct for variations during sample preparation, leading to highly accurate and precise quantification.[2][3]

Q2: What are the primary causes of low recovery for NMOR-d4?

Low recovery of NMOR-d4 is often linked to its degradation or inefficient extraction during sample preparation.[4][5] The most common causes include:

  • Chemical Instability: NMOR-d4 can degrade under certain conditions, such as exposure to light (especially UV), extreme pH (both highly acidic and basic), and elevated temperatures.[4][6]

  • Suboptimal Extraction: The chosen sample preparation method, whether liquid-liquid extraction (LLE) or solid-phase extraction (SPE), may not be efficient for NMOR-d4.[4][7] This can be due to incorrect solvent choice, improper pH, or unsuitable SPE sorbent.[7]

  • Hydrogen-Deuterium (H-D) Exchange: In some cases, the deuterium atoms on the standard can exchange with hydrogen atoms from the surrounding environment, particularly under harsh pH or temperature conditions.[4]

  • Matrix Effects: Components of the sample matrix can interfere with the extraction process or suppress the instrument's signal, leading to apparent low recovery.[8][9]

Q3: How does pH affect the stability and recovery of NMOR-d4?

The pH of the sample and extraction solutions is a critical factor. N-Nitrosomorpholine is most stable in neutral or slightly alkaline aqueous solutions.[6] Both highly acidic and basic conditions can accelerate degradation.[4] For extraction, the pH must be controlled to ensure the molecule is in a neutral, readily extractable form.[7] For instance, a study on various nitrosamines demonstrated successful extraction using a phosphate buffer solution at pH 7.0.[10]

Q4: Can NMOR-d4 degrade during the analytical process itself?

Yes, degradation can occur beyond the initial sample preparation. N-Nitrosomorpholine is sensitive to light, particularly UV light.[1][6] It is also a thermally labile compound, meaning it can degrade at high temperatures, which can be a concern in gas chromatography (GC) inlets.[11] Protecting samples from light by using amber vials and avoiding excessive heat are crucial steps throughout the entire analytical workflow.[5]

Troubleshooting Guide for Low NMOR-d4 Recovery

This guide provides a systematic approach to diagnosing and resolving low recovery issues.

Issue 1: Inconsistent or Low Recovery in Every Sample

If you observe consistently low recovery across all samples, including quality controls, the issue likely lies with the standard itself, the preparation of solutions, or the overall methodology.

Potential Causes & Solutions

CauseRecommended Action
Degradation of Standard Verify Purity and Storage: Check the certificate of analysis for the NMOR-d4 standard. Ensure it has been stored correctly (typically at -20°C in a non-protic solvent like acetonitrile or dichloromethane).[4] Prepare fresh stock solutions.[4]
pH-Related Degradation Optimize pH: Maintain a neutral or slightly acidic pH during sample preparation.[4] Use buffered solutions to control the pH of the aqueous phase.[4][10]
Temperature Effects Control Temperature: Avoid elevated temperatures during all sample preparation steps.[4][5] Use ice baths if necessary and minimize time at room temperature.[5]
Light Exposure Protect from Light: Use amber glassware or wrap containers in aluminum foil to protect the sample from light degradation.[1][5][6]
Suboptimal Extraction Re-evaluate Method: Review your LLE or SPE protocol. For LLE, ensure the solvent polarity is appropriate. For SPE, verify that the sorbent provides the correct retention mechanism.[4][7]
Issue 2: Low Recovery in Sample Matrix but Not in Solvent Standards

This scenario strongly suggests that components within the sample matrix are interfering with the analysis.

Potential Causes & Solutions

CauseRecommended Action
Matrix Interference Improve Sample Clean-up: Enhance your clean-up procedure. This could involve using a more selective SPE cartridge or performing an additional clean-up step.
Ion Suppression (LC-MS) Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[7] Modify Chromatography: Adjust the chromatographic method to better separate NMOR-d4 from the matrix interferences.[8]
Artifact Formation Use Scavengers: The presence of residual nitrosating agents (like nitrites) in the sample can sometimes lead to artifact formation or degradation.[12] Adding a scavenger like ascorbic acid to the extraction solvent can mitigate this.[5]

Experimental Protocols

Example Liquid-Liquid Extraction (LLE) Protocol

This is a generalized protocol for extracting NMOR-d4 from a liquid sample, often used in methods for analyzing processed meats or pharmaceuticals.[2][10][13]

  • Sample Preparation: Take a known volume or weight of the sample (e.g., 10 mL or 5 g).

  • Internal Standard Spiking: Spike the sample with a known amount of NMOR-d4 solution (e.g., n-Nitrosomorpholine-d8 at 10 ng/mL).[13]

  • pH Adjustment: Add a buffer solution (e.g., phosphate buffer) to adjust the sample to a neutral pH (~7.0).[10]

  • Extraction: Add an appropriate extraction solvent like dichloromethane.[2][10] Vortex or shake vigorously for several minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the sample to achieve complete separation of the organic and aqueous layers.[2]

  • Collection: Carefully transfer the organic layer (which contains the NMOR-d4) to a clean tube. If necessary, pass it through a syringe filter.[2]

  • Analysis: The extract is now ready for analysis by GC-MS or LC-MS.

Comparative Data: Extraction Solvent Performance

The choice of solvent is critical for achieving good recovery in LLE. The following table summarizes recovery data for N-Nitrosomorpholine from a study on processed meats, which indicates the performance of dichloromethane.

AnalyteSpiking Level (µg/kg)Extraction SolventMean Recovery (%)
N-Nitrosomorpholine10Dichloromethane70-114
N-Nitrosomorpholine100Dichloromethane70-114
(Data adapted from a study on nine volatile N-nitrosamines in meat products)[10]

Visual Guides

Troubleshooting Workflow for Low NMOR-d4 Recovery

This flowchart provides a logical path for identifying the source of poor internal standard recovery.

TroubleshootingWorkflow start Low NMOR-d4 Recovery Observed check_matrix Is recovery low only in sample matrix? start->check_matrix system_issue Systematic Issue check_matrix->system_issue No matrix_effect Matrix Effect Likely check_matrix->matrix_effect Yes check_standard Check Standard Integrity (Age, Storage, Purity) check_conditions Review Sample Prep Conditions (pH, Temp, Light) check_standard->check_conditions optimize_extraction Optimize Extraction Method (Solvent, Sorbent, pH) check_conditions->optimize_extraction end Recovery Improved optimize_extraction->end improve_cleanup Improve Sample Clean-up (e.g., SPE) dilute_sample Dilute Sample Extract improve_cleanup->dilute_sample check_artifacts Investigate Artifact Formation (Add Scavengers) dilute_sample->check_artifacts check_artifacts->end

Caption: A decision tree for troubleshooting low NMOR-d4 recovery.

Key Factors Affecting NMOR-d4 Stability

This diagram illustrates the primary environmental factors that can lead to the degradation of the NMOR-d4 internal standard during sample preparation.

StabilityFactors cluster_factors Degradation Factors pH Extreme pH (Acidic or Basic) Degraded_NMOR Degraded Standard (Low Recovery) pH->Degraded_NMOR Temp Elevated Temperature Temp->Degraded_NMOR Light UV Light Exposure Light->Degraded_NMOR NMOR_d4 This compound (Stable)

Caption: Environmental factors leading to NMOR-d4 degradation.

References

How to minimize matrix effects in N-Nitrosomorpholine analysis

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of ensuring the safety and quality of pharmaceutical products, food, and environmental samples is the accurate analysis of N-nitrosamines, such as N-Nitrosomorpholine (NMOR).[1] Due to their classification as probable human carcinogens, regulatory agencies worldwide mandate strict monitoring and control of these impurities at trace levels.[2] Analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this, but their accuracy can be compromised by "matrix effects."[3][4]

The matrix refers to all components in a sample other than the analyte of interest. These components can co-elute with the target analyte and interfere with the ionization process in the mass spectrometer, leading to either ion suppression (a loss in signal) or ion enhancement (an increase in signal).[4][5] Such effects can severely impact the accuracy, precision, and sensitivity of the analysis.[5]

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects in their N-Nitrosomorpholine analysis.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of NMOR analysis?

A matrix effect is the alteration of the ionization efficiency of NMOR by co-eluting compounds from the sample matrix.[4][6] This interference can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true NMOR concentration.[5][7] For example, in the analysis of biological samples, endogenous components like phospholipids or salts can cause significant matrix effects.[6]

Q2: How can I quantitatively measure the matrix effect in my assay?

The matrix effect can be quantified by calculating the Matrix Factor (MF). This involves comparing the peak response of an analyte spiked into a blank matrix extract (post-extraction) with the response of the analyte in a neat solvent standard at the same concentration.[6]

The formula is: Matrix Factor (MF) = (Peak Response in Post-Extraction Spiked Matrix) / (Peak Response in Neat Solvent)

Alternatively, it can be expressed as a percentage: % Matrix Effect = ((MF - 1) * 100)

  • A value of 1 (or 0%) indicates no matrix effect.[7]

  • A value < 1 (or a negative percentage) indicates ion suppression.[7]

  • A value > 1 (or a positive percentage) indicates ion enhancement.[7]

Q3: What is the most effective way to compensate for matrix effects?

The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as N-Nitrosomorpholine-d8 (NMOR-d8).[2][8] A SIL-IS is chemically almost identical to the analyte (NMOR) and will therefore have a very similar chromatographic retention time and experience the same degree of ion suppression or enhancement.[2][9] Since quantification is based on the ratio of the analyte signal to the SIL-IS signal, any variations caused by the matrix are effectively canceled out, leading to high accuracy and precision.[2][10]

Q4: Can I use a different ionization source to reduce matrix effects?

Yes, the choice of ionization source can influence matrix effects. Electrospray ionization (ESI) is widely used but is known to be susceptible to matrix effects. Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less prone to matrix effects for certain analytes and matrices.[11] When developing a method, testing both ionization sources is advisable if significant matrix effects are observed with ESI.

Troubleshooting Guide

This guide addresses common issues encountered during NMOR analysis related to matrix effects.

Issue 1: Poor recovery and/or high signal variability between replicate injections.

This often points to significant and inconsistent matrix effects.

Possible Cause Recommended Solution
Complex Sample Matrix The sample contains a high concentration of interfering components (e.g., excipients in a drug product, fats in a food sample).[12][13]
Insufficient Sample Cleanup The current sample preparation protocol does not adequately remove matrix components.[7][14]
Inadequate Chromatographic Separation NMOR is co-eluting with matrix components that suppress or enhance its signal.[15]

G cluster_start cluster_end start Problem Observed: Low Recovery / High Variability sp sp start->sp chrom chrom start->chrom is is start->is end_node Result: Accurate & Precise Quantification spe spe sp->spe How? lle lle sp->lle How? dilute dilute sp->dilute How? column column chrom->column How? gradient gradient chrom->gradient How? n_mor_d8 n_mor_d8 is->n_mor_d8 How? spe->end_node lle->end_node dilute->end_node column->end_node gradient->end_node n_mor_d8->end_node

Issue 2: Analyte signal is suppressed, leading to poor sensitivity (high LOQ).

Ion suppression is a common challenge, especially with ESI-MS.

Possible Cause Recommended Solution
High Concentration of Co-eluting Salts or Excipients Salts can reduce the efficiency of droplet formation and desolvation in the ESI source.
Ion Source Contamination Buildup from previous injections can lead to persistent signal suppression.
Suboptimal MS Source Parameters Parameters like curtain gas or declustering potential may not be optimized to minimize background noise.[16]

G lc lc ms_source ms_source lc->ms_source nmor_suppressed nmor_suppressed ms_source->nmor_suppressed Analyte is_suppressed is_suppressed ms_source->is_suppressed SIL-IS ratio ratio nmor_suppressed->ratio is_suppressed->ratio

Experimental Protocols

Protocol 1: Evaluating Matrix Effect Using Post-Extraction Spiking

This protocol describes how to prepare samples to calculate the Matrix Factor (MF).

  • Prepare Standard Solution (A): Prepare a solution of NMOR in a clean solvent (e.g., 50:50 methanol:water) at a known concentration (e.g., 10 ng/mL).

  • Prepare Blank Matrix Extract (B): Process a blank matrix sample (known to be free of NMOR) using your complete sample preparation method (e.g., extraction, cleanup).

  • Prepare Post-Extraction Spiked Sample (C): Take an aliquot of the Blank Matrix Extract (B) and spike it with the NMOR standard to achieve the same final concentration as Standard Solution (A).

  • Analysis: Analyze solutions A and C by LC-MS/MS.

  • Calculation: Calculate the Matrix Factor: MF = (Peak Area from C) / (Peak Area from A).

Protocol 2: General Solid Phase Extraction (SPE) for NMOR

SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte.[17] Compared to LLE, SPE can be more targeted and is often easier to automate.[17][18]

  • Materials:

    • SPE Cartridge: Reversed-phase (e.g., C18) or specialized cartridges like activated carbon for polar analytes.[19]

    • Conditioning Solvent: Methanol or Acetonitrile.

    • Equilibration Solvent: Water.

    • Wash Solvent: A weak solvent to remove interferences without eluting NMOR (e.g., 5% Methanol in water).

    • Elution Solvent: A strong solvent to elute NMOR (e.g., Methanol, Acetonitrile, or Dichloromethane).

  • Procedure:

    • Condition: Pass 3 mL of Conditioning Solvent through the cartridge.

    • Equilibrate: Pass 3 mL of Equilibration Solvent through the cartridge. Do not let the sorbent go dry.

    • Load: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.

    • Wash: Pass 3 mL of Wash Solvent through the cartridge to remove interfering components.

    • Dry: Dry the cartridge under vacuum or nitrogen for 5-10 minutes to remove residual wash solvent.

    • Elute: Elute NMOR with 3 mL of Elution Solvent into a clean collection tube.

    • Reconstitute: Evaporate the eluate to dryness and reconstitute in a suitable mobile phase for injection.

G s5 s5 a1 a1 s5->a1 a2 a2 a1->a2 a3 a3 a2->a3 d1 d1 a3->d1

Data & Method Parameters

The following tables provide typical parameters that can be used as a starting point for method development. Optimization for your specific instrument and matrix is crucial.[8][9]

Table 1: Comparison of Common Sample Preparation Techniques

Technique Pros Cons Best For
Dilute-and-Shoot - Fast and simple- Minimizes analyte loss- Limited cleanup, high matrix effects- Poor sensitivitySimple, clean matrices (e.g., drinking water).[7]
Liquid-Liquid Extraction (LLE) - Good for removing non-polar interferences- Can handle larger sample volumes- Labor-intensive, uses large solvent volumes- Prone to emulsion formation- Less targeted than SPE[18]Removing fatty components from food or biological samples.[7]
Solid Phase Extraction (SPE) - High analyte concentration- Excellent removal of interferences- High reproducibility, easily automated[17]- Requires method development for sorbent selection- Can be more costly per sampleComplex matrices like pharmaceuticals, plasma, and processed foods.[10][17]

Table 2: Example LC-MS/MS Parameters for NMOR Analysis

Parameter Typical Setting
LC Column Reversed-phase C18 or Pentafluorophenyl (PFP), e.g., 100 x 2.1 mm, 2.6 µm[15][20]
Mobile Phase A 0.1% Formic Acid in Water[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol[8]
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode ESI Positive or APCI Positive[11]
MRM Transition (NMOR) Q1: 117.1 -> Q3: 87.1[15][20]
MRM Transition (NMOR-d8) Q1: 125.1 -> Q3: 93.1[8]

References

Technical Support Center: N-Nitrosomorpholine-d4 Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Nitrosomorpholine-d4 (NMOR-d4) and its unlabeled counterpart, N-Nitrosomorpholine (NMOR), using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass spectrometry parameters for the detection of N-Nitrosomorpholine (NMOR) and this compound (NMOR-d4)?

A1: Optimal parameters can vary depending on the instrument and matrix. However, a good starting point for method development is summarized in the table below. It is crucial to optimize these parameters for your specific LC-MS/MS system.

Q2: Which ionization technique is better for NMOR and NMOR-d4 analysis, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

A2: Both ESI and APCI can be used for the analysis of nitrosamines. APCI is often favored for smaller, more volatile nitrosamines as it can provide better sensitivity and reduced matrix effects in some cases. However, ESI is also widely used and can provide excellent results, particularly with appropriate sample preparation and chromatographic separation. The choice of ionization source should be evaluated during method development to determine the best performance for your specific application.

Q3: How do I determine the optimal collision energy for my MRM transitions?

A3: The optimal collision energy (CE) is the voltage that produces the highest abundance of the desired product ion. This is typically determined empirically by performing a collision energy optimization experiment. This involves infusing a standard solution of the analyte and ramping the collision energy across a range of voltages while monitoring the intensity of the product ion. The voltage that yields the maximum intensity should be selected for the analytical method.[1][2]

Q4: What are some common sources of interference in NMOR analysis?

A4: Co-eluting matrix components from the sample can cause ion suppression or enhancement, leading to inaccurate quantification.[3] Common solvents used in pharmaceutical manufacturing, such as N,N-Dimethylformamide (DMF), can have similar mass-to-charge ratios to some nitrosamines and may interfere with the analysis if not chromatographically resolved.[4] It is also important to be aware of potential in-source fragmentation of the analyte or other matrix components, which can generate interfering ions.[5]

Q5: Why is an isotopically labeled internal standard like NMOR-d4 recommended for quantification?

A5: Using a stable isotopically labeled internal standard (SIL-IS) like NMOR-d4 is the gold standard for accurate quantification in mass spectrometry. The SIL-IS is chemically identical to the analyte and will behave similarly during sample preparation, chromatography, and ionization.[6] This allows it to compensate for variations in extraction recovery, matrix effects (ion suppression/enhancement), and instrument response, leading to more accurate and precise results.[6]

Quantitative Data Summary

The following table provides a summary of typical mass spectrometry parameters for the analysis of N-Nitrosomorpholine (NMOR) and this compound (NMOR-d4).

ParameterN-Nitrosomorpholine (NMOR)This compound (NMOR-d4)
Molecular Formula C₄H₈N₂O₂C₄H₄D₄N₂O₂
Molecular Weight 116.12120.14
Precursor Ion ([M+H]⁺) m/z 117.1m/z 121.1
Product Ion(s) (Quantifier/Qualifier) m/z 87.1 / m/z 57.1m/z 91.1 / m/z 61.1 (Predicted)
Collision Energy (eV) Optimization Required (Typical starting range: 10-25 eV)Optimization Required (Typical starting range: 10-25 eV)
Ionization Mode Positive (+)Positive (+)

Note: The product ions and collision energies for NMOR-d4 are predicted based on the fragmentation pattern of NMOR (loss of the NO radical, m/z 30) and should be confirmed experimentally.[7][8]

Experimental Protocols

Protocol 1: LC-MS/MS Method Development for NMOR and NMOR-d4
  • Standard Preparation: Prepare individual stock solutions of NMOR and NMOR-d4 in methanol at a concentration of 1 mg/mL. From these, prepare a working standard mixture containing both analytes at a suitable concentration (e.g., 1 µg/mL) in the initial mobile phase composition.

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a common choice.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B (e.g., 5-10%) and gradually increase to elute the analytes. A typical gradient might run from 10% to 95% B over 5-10 minutes.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry:

    • Ion Source: ESI or APCI in positive ion mode.

    • Initial Source Parameters:

      • Capillary Voltage: 3.5 - 4.5 kV (ESI)

      • Source Temperature: 120 - 150 °C (ESI), 350-450 °C (APCI)

      • Gas Flow (Nebulizer/Drying): Optimize based on manufacturer's recommendations.

    • MRM Transition Optimization:

      • Infuse the working standard solution directly into the mass spectrometer.

      • Perform a precursor ion scan to confirm the [M+H]⁺ ions for NMOR (m/z 117.1) and NMOR-d4 (m/z 121.1).

      • Perform a product ion scan for each precursor ion to identify the major fragment ions.

      • For each precursor-product ion pair, perform a collision energy optimization to determine the voltage that yields the highest signal intensity.

Troubleshooting Guides

dot

Caption: Troubleshooting workflow for poor or no signal in NMOR-d4 analysis.

Issue 1: Poor Sensitivity or No Signal for NMOR-d4
  • Possible Cause 1: Incorrect Mass Spectrometry Parameters.

    • Solution: Verify that the correct precursor and product ion m/z values are entered in the method. The precursor ion for NMOR-d4 is m/z 121.1. A primary product ion is expected at m/z 91.1, corresponding to the neutral loss of the NO radical.[7][8] Re-optimize the collision energy to ensure maximum fragmentation to the desired product ion.

  • Possible Cause 2: Inefficient Ionization.

    • Solution: Optimize ion source parameters. Infuse a standard solution of NMOR-d4 and adjust parameters such as capillary voltage, source temperature, and nebulizer/drying gas flows to maximize the signal intensity.[9] Consider evaluating both ESI and APCI sources if available.

  • Possible Cause 3: Ion Suppression due to Matrix Effects.

    • Solution: Complex sample matrices can suppress the ionization of the target analyte. To mitigate this, improve sample cleanup procedures (e.g., solid-phase extraction). Alternatively, dilute the sample to reduce the concentration of interfering matrix components. Ensure that the isotopically labeled internal standard is used to compensate for these effects.[3]

  • Possible Cause 4: In-source Fragmentation.

    • Solution: Nitrosamines can sometimes fragment within the ion source before reaching the collision cell. This can lead to a lower abundance of the intended precursor ion. To minimize this, try reducing the fragmentor or declustering potential voltages. Optimizing the ion source temperature can also help, as excessively high temperatures can promote fragmentation.[5]

Issue 2: Inaccurate or Inconsistent Quantification
  • Possible Cause 1: Improper Internal Standard Addition.

    • Solution: Ensure that the internal standard (NMOR-d4) is added to all samples, standards, and quality controls at a consistent concentration. Use calibrated pipettes and ensure thorough mixing.

  • Possible Cause 2: Isotopic Crosstalk.

    • Solution: In some cases, the M+4 isotope of the unlabeled NMOR may contribute to the signal of the NMOR-d4 precursor ion, especially at high concentrations of NMOR. Ensure that the mass resolution of your instrument is sufficient to distinguish between the two. If crosstalk is suspected, analyze a high-concentration standard of NMOR to assess its contribution to the NMOR-d4 channel.

  • Possible Cause 3: Analyte Degradation.

    • Solution: Nitrosamines can be sensitive to light and temperature. Protect samples and standards from light and store them at appropriate temperatures (e.g., 4 °C) to prevent degradation. Prepare fresh working standards regularly.

dot

Caption: General experimental workflow for NMOR analysis using an internal standard.

References

Preventing degradation of N-Nitrosomorpholine-d4 during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of N-Nitrosomorpholine-d4 (NMOR-d4). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of NMOR-d4 during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analysis?

A1: this compound (NMOR-d4) is a deuterated stable isotope-labeled internal standard for N-Nitrosomorpholine (NMOR). NMOR is a potential genotoxic impurity that can be found in various pharmaceutical products. Due to its chemical similarity to NMOR, NMOR-d4 is used in chromatographic methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to ensure accurate and precise quantification of NMOR. The use of a stable isotope-labeled internal standard helps to compensate for variations in sample preparation, extraction recovery, and instrument response.

Q2: What are the main factors that can cause the degradation of this compound during analysis?

A2: The primary factors contributing to the degradation of NMOR-d4 are exposure to light (especially UV), acidic conditions, and elevated temperatures. NMOR-d4 is photochemically reactive and can degrade when exposed to light.[1] It is also less stable in acidic solutions compared to neutral or alkaline conditions.[1] Prolonged exposure to high temperatures during sample preparation or analysis can also lead to its degradation.

Q3: How should I store my this compound standards and samples?

A3: To ensure the stability of your NMOR-d4 standards and samples, it is crucial to store them properly. Stock solutions and working standards should be stored at low temperatures, typically between 2-8°C or frozen, and protected from light by using amber vials or by wrapping the vials in aluminum foil. Samples prepared for analysis should also be kept in amber autosampler vials and stored in a cooled autosampler to minimize degradation.

Q4: I am observing low recovery of this compound in my analysis. What are the potential causes?

A4: Low recovery of NMOR-d4 can be due to several factors:

  • Degradation: As mentioned, exposure to light, acidic pH, or high temperatures can cause degradation.

  • Suboptimal Extraction: The choice of extraction solvent and pH can significantly impact recovery. Ensure the pH of the sample is adjusted to a neutral or slightly alkaline state before extraction with an appropriate organic solvent.

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of NMOR-d4 in the mass spectrometer, leading to signal suppression.

  • Adsorption: NMOR-d4 may adsorb to the surface of glassware or plasticware. Using silanized glassware can help to minimize this issue.

Q5: What are the expected degradation products of this compound?

A5: The photodegradation of N-Nitrosomorpholine (NMOR) in water has been shown to produce morpholine, as well as nitrite and nitrate ions.[2] It is expected that the degradation of NMOR-d4 would follow a similar pathway, leading to the formation of deuterated morpholine and other smaller molecules. Under mass spectrometric analysis, a loss of the nitroso group (-NO) is a common fragmentation pathway for nitrosamines.

Troubleshooting Guides

Issue 1: Low or Inconsistent this compound Signal

This is one of the most common issues encountered during the analysis of NMOR-d4. The following guide will help you troubleshoot and resolve this problem.

Troubleshooting Steps:

  • Verify Standard Integrity:

    • Prepare a fresh working standard of NMOR-d4 from your stock solution.

    • Analyze the fresh standard to confirm its concentration and purity.

  • Check for Degradation:

    • Light Exposure: Ensure all sample preparation steps are performed under subdued light and that amber vials are used for all solutions and samples.

    • pH of Solutions: Measure the pH of your sample and analytical solutions. If acidic, adjust the pH to a neutral or slightly alkaline range.

    • Temperature: Avoid exposing samples to high temperatures for extended periods. Use a cooled autosampler if possible.

  • Optimize Extraction Procedure:

    • Solvent Choice: Experiment with different extraction solvents to find the one that provides the best recovery for NMOR-d4 from your specific sample matrix.

    • pH Adjustment: Adjust the sample pH to be between 7 and 9 before extraction to ensure NMOR-d4 is in its non-ionized form.

  • Investigate Matrix Effects:

    • Prepare matrix-matched calibration standards to assess the extent of ion suppression or enhancement.

    • If significant matrix effects are observed, consider further sample cleanup using Solid Phase Extraction (SPE) or using a more dilute sample extract.

Data Presentation: Stability of N-Nitrosomorpholine under Different Conditions

The following tables summarize the stability of N-Nitrosomorpholine (NMOR), the non-deuterated analogue of NMOR-d4, under various conditions. This data can be used as a guide to understand the potential degradation of NMOR-d4.

Table 1: Photodegradation of N-Nitrosomorpholine in Water at Different pH Values

pHPseudo-first-order degradation rate constant (L/W-min)
21.68 × 10⁻²
47.00 × 10⁻⁴
67.00 × 10⁻⁴
87.00 × 10⁻⁴
107.00 × 10⁻⁴
Data from a study on the UV photolysis of N-nitrosamines in water. The degradation rate was found to be significantly higher under acidic conditions.[2]

Table 2: General Stability of N-Nitrosomorpholine in Aqueous Solution

ConditionStability
Neutral & Alkaline solution in the dark at room temperatureStable for more than 14 days[1]
Acidic solution in the dark at room temperatureSlightly less stable[1]
Exposure to UV lightPhotochemically reactive[1]

Experimental Protocols

Methodology for the Analysis of this compound by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of NMOR-d4. It should be optimized and validated for your specific application and sample matrix.

1. Reagents and Materials:

  • This compound (NMOR-d4) certified reference standard

  • N-Nitrosomorpholine (NMOR) certified reference standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or ammonium formate

  • Amber glass vials and volumetric flasks

  • 0.22 µm syringe filters

2. Standard Preparation:

  • Prepare a stock solution of NMOR-d4 (e.g., 1 mg/mL) in methanol.

  • Prepare a stock solution of NMOR (e.g., 1 mg/mL) in methanol.

  • From the stock solutions, prepare working standard solutions and a series of calibration standards by serial dilution in a suitable solvent (e.g., 50:50 methanol:water). The calibration curve should cover the expected concentration range of NMOR in your samples.

  • Spike all calibration standards and samples with a constant concentration of the NMOR-d4 internal standard.

3. Sample Preparation:

  • Accurately weigh or measure your sample into a centrifuge tube.

  • Add a known amount of the NMOR-d4 internal standard solution.

  • Add an appropriate extraction solvent (e.g., methanol or acetonitrile).

  • Vortex and/or sonicate the sample to ensure thorough extraction.

  • Centrifuge the sample to pellet any solid material.

  • Filter the supernatant through a 0.22 µm filter into an amber HPLC vial.

4. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate NMOR from other matrix components.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

  • MRM Transitions:

    • NMOR: Precursor ion [M+H]⁺ → Product ion

    • NMOR-d4: Precursor ion [M+H]⁺ → Product ion (The specific m/z values for the precursor and product ions should be optimized on your instrument).

Mandatory Visualizations

Degradation_Pathway NMOR_d4 This compound Degradation Degradation (Light, Acid, Heat) NMOR_d4->Degradation Morpholine_d4 Morpholine-d4 Degradation->Morpholine_d4 NO_plus NO+ Degradation->NO_plus Other Other Degradation Products Degradation->Other

Potential Degradation Pathway of this compound.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Weigh/Measure Sample Spike_IS Spike with NMOR-d4 Internal Standard Sample->Spike_IS Add_Solvent Add Extraction Solvent Spike_IS->Add_Solvent Extract Vortex / Sonicate Add_Solvent->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter into Amber Vial Centrifuge->Filter Inject Inject Sample Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify using Calibration Curve Calculate->Quantify

General Experimental Workflow for NMOR-d4 Analysis.

Troubleshooting_Tree decision decision issue issue solution solution start Low or Inconsistent NMOR-d4 Signal check_std Is the standard fresh and properly stored? start->check_std prep_fresh_std Prepare fresh standard from stock. check_std->prep_fresh_std No check_degradation Any exposure to light, acid, or heat? check_std->check_degradation Yes prep_fresh_std->check_degradation protect_sample Protect from light, adjust pH to neutral, use cooled autosampler. check_degradation->protect_sample Yes check_extraction Is the extraction procedure optimized? check_degradation->check_extraction No protect_sample->check_extraction optimize_extraction Optimize solvent and pH. check_extraction->optimize_extraction No check_matrix Possible matrix effects? check_extraction->check_matrix Yes optimize_extraction->check_matrix matrix_matched Use matrix-matched standards or further sample cleanup. check_matrix->matrix_matched Yes end Problem Resolved check_matrix->end No matrix_matched->end

Troubleshooting Decision Tree for Low NMOR-d4 Signal.

References

Improving chromatographic peak shape for N-Nitrosomorpholine and its d4 standard

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Nitrosomorpholine Analysis

Welcome to our dedicated support center for the chromatographic analysis of N-Nitrosomorpholine (NMOR) and its deuterated internal standard, N-Nitrosomorpholine-d4 (NMOR-d4). This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges and achieving optimal chromatographic performance.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues related to poor peak shape for N-Nitrosomorpholine and its d4 standard.

Q1: What are the common causes of peak tailing for N-Nitrosomorpholine and its d4 standard?

Peak tailing is a frequent issue in the chromatography of nitrosamines, including NMOR. The primary causes often stem from unwanted interactions within the chromatographic system.[1] Key factors include:

  • Secondary Interactions with the Stationary Phase: N-Nitrosomorpholine, being a polar compound, can interact with active sites on the column's stationary phase.[1] For silica-based reversed-phase columns, residual silanol groups are a common source of these undesirable interactions, leading to delayed elution and asymmetrical peaks.[1][2]

  • Metal Surface Interactions: Certain analytes can interact with stainless-steel components of the HPLC system, such as tubing and frits, which can cause peak tailing.[1]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte, resulting in poor peak shape.[3]

  • Sample Solvent Mismatch: If the solvent used to dissolve the sample is significantly stronger than the mobile phase, it can cause peak distortion.[1][4]

  • Column Overload: Injecting too much sample or a sample that is too concentrated can lead to peak tailing.[1][2]

  • Column Degradation: Over time, columns can degrade or become contaminated, which negatively impacts peak shape.[1][5]

  • Extra-Column Effects: Dead volume in the system, for example, from using tubing with a wide internal diameter, can contribute to peak broadening and tailing.

Q2: How can I improve the peak shape of my N-Nitrosomorpholine and d4 standard?

Improving peak shape requires a systematic approach to identify and address the root cause of the problem. Here are several strategies:

  • Optimize the Mobile Phase:

    • pH Adjustment: Ensure the mobile phase pH is at least 2 pH units away from the pKa of N-Nitrosomorpholine to ensure a consistent ionization state. The use of a buffer is highly recommended to maintain a stable pH. A common mobile phase is 0.1% formic acid in both water and the organic modifier (acetonitrile or methanol).[6][7]

    • Solvent Choice: The choice of organic solvent can influence selectivity and peak shape. Both acetonitrile and methanol are commonly used.[6][7]

  • Select an Appropriate Column:

    • Column Chemistry: For polar compounds like NMOR, consider using a column with a polar-embedded stationary phase or an end-capped column to minimize interactions with residual silanol groups.[3] PFP (pentafluorophenyl) and Biphenyl phases have also shown good performance for nitrosamine analysis.[8][9]

    • Column Health: If you suspect column degradation, try cleaning it according to the manufacturer's instructions or replace it with a new one.[5]

  • Review Sample and Injection Parameters:

    • Solvent Compatibility: Ensure your sample solvent is compatible with the initial mobile phase conditions. Ideally, the sample solvent should be weaker than or the same as the mobile phase.[1][4]

    • Avoid Overload: If you suspect column overload, try diluting your sample or reducing the injection volume.[1][2]

  • Maintain Your HPLC System:

    • Minimize Dead Volume: Use tubing with a narrow internal diameter (e.g., 0.005 inches) to reduce extra-column effects.[3]

    • Use a Guard Column: A guard column can help protect your analytical column from contaminants in the sample.[5]

Q3: My N-Nitrosomorpholine peak is fronting. What could be the cause?

Peak fronting is less common than tailing but can occur. The most likely cause is sample overload, where the concentration of the analyte is too high for the column to handle under the current conditions.[5] Another potential, though less frequent, cause in reversed-phase chromatography is mobile phase saturation.[5]

To resolve peak fronting:

  • Dilute your sample and reinject.

  • Reduce the injection volume.

  • Ensure your mobile phase buffer concentration is adequate (e.g., ≥5 mM).[5]

Q4: I am observing peak splitting or shoulders for my N-Nitrosomorpholine analysis. What should I do?

Peak splitting or the appearance of shoulders on the main peak has been reported for some nitrosamines.[8] This can be due to several factors:

  • Co-elution with an impurity: There might be another compound with a very similar retention time.

  • Column contamination or damage: A partially blocked column frit or a void in the packing material can distort the peak shape.[5]

  • On-column degradation: In some cases, the analyte may degrade on the column.

  • Injection issues: Problems with the autosampler or injection valve can lead to distorted peaks.

Troubleshooting steps:

  • First, try flushing the column, including a back-flushing step if recommended by the manufacturer.[5]

  • If using a guard column, replace it.

  • Prepare a fresh sample and mobile phase to rule out contamination or degradation issues.

  • If the problem persists, it may be necessary to try a different column or adjust the chromatographic conditions to improve the separation from any potential interfering peaks.

Experimental Protocols

Below are generalized experimental protocols for the analysis of N-Nitrosomorpholine using LC-MS/MS. These should be optimized for your specific instrumentation and application.

Protocol 1: Sample Preparation for N-Nitrosomorpholine Analysis in a Drug Substance

  • Sample Weighing: Accurately weigh a known amount of the drug substance (e.g., 100 mg).

  • Spiking with Internal Standard: Add a specific volume of a working solution of N-Nitrosomorpholine-d8 to the sample to achieve a known concentration (e.g., 10 ng/mL).[6] The use of a deuterated internal standard is crucial for accurate quantification as it co-elutes and compensates for variations in sample preparation and instrument response.[6][10]

  • Extraction: Add a suitable extraction solvent, such as methanol or dichloromethane.[6]

  • Vortexing and Sonication: Vortex the sample to ensure thorough mixing, followed by sonication to facilitate the extraction of the analyte.[10]

  • Centrifugation: Centrifuge the sample to separate any undissolved materials.[10]

  • Filtration: Filter the supernatant through a 0.22 µm filter into an autosampler vial for analysis.[6]

Protocol 2: LC-MS/MS Method Parameters

ParameterTypical Conditions
Liquid Chromatography
ColumnReversed-phase C18, PFP, or Biphenyl column (e.g., 100 mm x 2.1 mm, 1.7 µm).[7][8][11]
Mobile Phase A0.1% Formic acid in water.[6]
Mobile Phase B0.1% Formic acid in acetonitrile or methanol.[6]
GradientA typical gradient might start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. The specific gradient will need to be optimized for the specific column and analytes.
Flow RateDependent on column dimensions, typically in the range of 0.2 - 0.6 mL/min.
Column Temperature30 - 40 °C.
Injection Volume1 - 10 µL.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).[8][12]
MRM TransitionsN-Nitrosomorpholine: Specific precursor and product ions should be determined by direct infusion. A common transition is m/z 117 -> 87. this compound: The precursor ion will be shifted by +4 Da (m/z 121), and the product ion will also be shifted accordingly.[6]
Source ParametersOptimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).[6]

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters that are evaluated during the validation of an analytical method for N-Nitrosomorpholine. The specific values will vary depending on the instrumentation and the matrix being analyzed.

ParameterTypical Performance
Linearity (R²) > 0.995
Limit of Quantification (LOQ) For sensitive LC-MS/MS methods, LOQs in the low ng/mL to pg/mL range are achievable. For instance, some methods report LOQs below 1 ng/mL.[8]
Accuracy (% Recovery) Typically expected to be within 80 - 120% for trace analysis.
Precision (% RSD) Should be less than 15% for the LOQ and less than 10% for other concentrations.
Calibration Range A typical calibration range might be from 0.1 ng/mL to 50 ng/mL.[10]
Internal Standard N-Nitrosomorpholine-d8 is commonly used.[6][10][13][14] The use of a stable isotopically labeled internal standard is the recommended approach for accurate quantification by isotope dilution mass spectrometry.[13] It behaves similarly to the analyte during sample preparation and analysis, correcting for variations.[13]

Visualizations

The following diagrams illustrate the troubleshooting workflow for improving peak shape and the general experimental workflow for N-Nitrosomorpholine analysis.

Troubleshooting_Workflow start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_all_peaks Are all peaks affected? start->check_all_peaks system_issue Suspect System-Wide Issue check_all_peaks->system_issue Yes analyte_specific_issue Suspect Analyte-Specific Issue check_all_peaks->analyte_specific_issue No all_peaks_yes Yes check_frit Check/Replace Column Frit system_issue->check_frit check_connections Check for Leaks and Dead Volume check_frit->check_connections end Improved Peak Shape check_connections->end all_peaks_no No check_mobile_phase Optimize Mobile Phase (pH, Buffer, Solvent) analyte_specific_issue->check_mobile_phase check_column Evaluate Column (Chemistry, Age, Contamination) check_mobile_phase->check_column check_sample Review Sample Prep (Solvent, Concentration) check_column->check_sample check_sample->end

Caption: Troubleshooting workflow for poor chromatographic peak shape.

Experimental_Workflow start Sample Received weigh_sample Weigh Sample start->weigh_sample spike_is Spike with NMOR-d4 Internal Standard weigh_sample->spike_is extract Add Extraction Solvent spike_is->extract vortex_sonicate Vortex and Sonicate extract->vortex_sonicate centrifuge Centrifuge vortex_sonicate->centrifuge filter Filter Supernatant centrifuge->filter lc_ms_analysis LC-MS/MS Analysis filter->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing report Final Report data_processing->report

Caption: General experimental workflow for N-Nitrosomorpholine analysis.

References

Navigating Non-Linearity: A Technical Guide for N-Nitrosomorpholine-d4 Calibration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of non-linear calibration curves in the quantitative analysis of N-Nitrosomorpholine-d4 (NMOR-d4) by LC-MS/MS.

Troubleshooting Guide: Unraveling Calibration Curve Non-Linearity

Non-linearity in calibration curves is a frequent observation in LC-MS analysis and can stem from various factors throughout the analytical workflow.[1] This guide provides a systematic approach to identifying and resolving these issues.

Question: My calibration curve for this compound is non-linear. What are the potential causes and how can I fix it?

Answer: Non-linearity can manifest as a plateau at high concentrations or as a curve that does not pass through the origin. The underlying causes can be broadly categorized into instrumental effects, matrix effects, and issues with the standard itself. A logical approach to troubleshooting is essential.

Initial Checks & Observations

Before delving into complex experiments, a thorough review of your data and experimental setup is crucial.

  • Examine the Curve Shape:

    • Plateau at High Concentrations: This often suggests detector or ion source saturation.

    • "S" Shaped or Bending at Low Concentrations: This may indicate active sites in the chromatographic system, analyte adsorption, or issues with the integration of very small peaks.

    • Inconsistent Response: Randomly scattered points suggest issues with sample preparation, injection volume precision, or system stability.

  • Internal Standard (IS) Response: The absolute response of the deuterated internal standard should be consistent across all calibration points. Significant variations can indicate problems with pipetting, sample extraction, or ion suppression that is not being adequately compensated for.

Systematic Troubleshooting Workflow

The following diagram outlines a step-by-step process to diagnose the root cause of non-linearity.

Troubleshooting_Workflow start Non-Linear Calibration Curve Observed check_is Examine Internal Standard (IS) Response Is it consistent across all standards? start->check_is is_inconsistent Inconsistent IS Response check_is->is_inconsistent No is_consistent Consistent IS Response check_is->is_consistent Yes troubleshoot_is Troubleshoot IS Addition: - Check pipetting accuracy - Verify IS concentration - Investigate IS stability in diluent is_inconsistent->troubleshoot_is check_high_conc Does the curve plateau at high concentrations? is_consistent->check_high_conc saturation Saturation is Likely check_high_conc->saturation Yes no_saturation No Plateau at High Concentrations check_high_conc->no_saturation No troubleshoot_saturation Address Saturation: 1. Reduce concentration range 2. Dilute high-concentration standards 3. Optimize detector/ion source settings 4. Reduce injection volume saturation->troubleshoot_saturation check_low_conc Is there deviation at low concentrations? no_saturation->check_low_conc low_conc_issues Low Concentration Issues check_low_conc->low_conc_issues Yes no_low_conc_issues No Obvious Saturation or Low-End Deviation check_low_conc->no_low_conc_issues No troubleshoot_low_conc Address Low-End Deviation: - Check for active sites (use inert vials) - Optimize chromatography for better peak shape - Ensure accurate integration of small peaks low_conc_issues->troubleshoot_low_conc check_matrix Investigate Matrix Effects: - Compare curve in solvent vs. matrix extract - Perform post-column infusion experiment no_low_conc_issues->check_matrix check_regression Evaluate Regression Model: - Is a linear model appropriate? - Test quadratic or weighted regression no_low_conc_issues->check_regression Internal_Standard_Logic cluster_0 Sample Preparation & Analysis cluster_1 Data Processing sample Sample with Unknown Analyte (A) add_is Add Known Amount of Internal Standard (IS) sample->add_is extraction Extraction add_is->extraction lcms LC-MS/MS Analysis extraction->lcms compensation IS compensates for variations in: - Extraction Recovery - Injection Volume - Ion Suppression/Enhancement extraction->compensation measure_response Measure Response of A and IS lcms->measure_response Generates Signals lcms->compensation calculate_ratio Calculate Response Ratio (A/IS) measure_response->calculate_ratio calibration_curve Plot Response Ratio vs. Concentration calculate_ratio->calibration_curve quantify Quantify Unknown Concentration calibration_curve->quantify

References

Resolving analytical interferences in N-Nitrosomorpholine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving analytical interferences during the quantification of N-Nitrosomorpholine (NMOR).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for NMOR quantification and why?

A1: The most common and recommended analytical techniques for quantifying N-Nitrosomorpholine (NMOR) at trace levels are Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] These methods are favored for their high sensitivity and selectivity, which are crucial for detecting the low levels of nitrosamine impurities required by regulatory agencies.[4][5] High-Resolution Accurate Mass (HRAM) mass spectrometry is also recommended to eliminate false-positive results that can arise from matrix interferences.[6]

Q2: What are the primary sources of analytical interference in NMOR analysis?

A2: The primary sources of interference in NMOR analysis stem from the sample matrix, which includes the active pharmaceutical ingredient (API) and various excipients in a drug product.[5] These interferences can cause:

  • Co-eluting Peaks: Other compounds in the sample may elute from the chromatography column at the same time as NMOR, leading to overlapping peaks and inaccurate quantification.[7]

  • Matrix Effects: The sample matrix can suppress or enhance the ionization of NMOR in the mass spectrometer, leading to underestimation or overestimation of its concentration.[7][8]

  • Contamination: Trace amounts of nitrosamines can be present in testing materials like solvents, glassware, and plastic products, which can lead to false positives.[9]

Q3: Why is an isotopically labeled internal standard, such as N-Nitrosomorpholine-d8 (NMOR-d8), recommended?

A3: Using a stable, isotopically labeled internal standard like NMOR-d8 is considered the gold standard for accurate quantification.[4][7] Because it is chemically almost identical to NMOR, it behaves similarly during sample preparation, chromatography, and ionization.[4][7] This allows it to compensate for variations in sample extraction, matrix effects, and instrument response, leading to more precise and accurate results through isotope dilution mass spectrometry.[4][7]

Q4: What are typical limits of detection (LOD) and quantification (LOQ) for NMOR analysis?

A4: The limits of detection and quantification for NMOR can vary depending on the analytical method, instrument, and sample matrix. However, highly sensitive methods are required to meet stringent regulatory limits.[5] The acceptable intake (AI) limits for nitrosamines can be in the range of nanograms per day.[5] For instance, a headspace GC-MS method for NMOR in Allopurinol reported an LOD of 0.002 ppm and an LOQ of 0.006 ppm.[10] LC-MS/MS methods can achieve LOQs in the range of 0.1 to 0.5 ng/mL.[11]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Peak Splitting

Symptom: Tailing, fronting, or split peaks for NMOR in the chromatogram.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incompatible Sample Diluent The solvent used to dissolve the sample may be too strong or incompatible with the initial mobile phase, causing peak distortion. Ensure the sample diluent is as similar as possible to the starting mobile phase.[12]
Column Overload Injecting too much sample can lead to broad or tailing peaks. Try reducing the injection volume or diluting the sample.
Secondary Interactions The analyte may be interacting with active sites on the column. Consider using a column with a different stationary phase (e.g., a pentafluorophenyl phase for polar analytes) or adding a mobile phase modifier.[2][13]
Column Degradation The column may be nearing the end of its life. Replace the column with a new one of the same type.
Issue 2: Inaccurate Quantification or Poor Reproducibility

Symptom: High variability in quantitative results between replicate injections or inaccurate spike recovery.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Matrix Effects The sample matrix is likely causing ion suppression or enhancement.[8] The most effective solution is to use a stable isotope-labeled internal standard like NMOR-d8.[4] Additionally, improving sample cleanup using techniques like Solid Phase Extraction (SPE) can remove interfering matrix components.[7]
Inconsistent Sample Preparation Variations in the sample preparation procedure can lead to inconsistent results. Ensure that sample weighing, extraction, and dilution steps are performed consistently and accurately. The use of an internal standard added at the beginning of the sample preparation process can help mitigate this.[4]
Instrument Instability Fluctuations in the LC or MS system can cause poor reproducibility. Check for stable spray in the MS source, and ensure the LC pump is delivering a consistent flow rate.
Issue 3: Co-eluting or Overlapping Peaks

Symptom: The NMOR peak is not fully resolved from another peak in the chromatogram.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inadequate Chromatographic Separation The current chromatographic method may not have sufficient selectivity.[7] Modify the gradient elution program by making it shallower to improve resolution.[7] Experiment with a different stationary phase or mobile phase composition.
Interference from Matrix Components Complex sample matrices can contain numerous compounds that may co-elute with NMOR.[7] Enhance the sample cleanup process using Solid Phase Extraction (SPE) to remove these interferences before analysis.[7] A divert valve can also be programmed to direct the bulk of the matrix to waste, preventing it from entering the mass spectrometer.[8][14]
Isomer Interference If other nitrosamine isomers are present, they may co-elute. A highly selective column and optimized chromatographic conditions are necessary to separate them.

Experimental Protocols

General Sample Preparation Protocol for LC-MS/MS

This protocol provides a general framework that should be adapted and validated for specific sample matrices.[11]

  • Sample Weighing: Accurately weigh a representative portion of the sample (e.g., powdered tablets, capsule contents).

  • Internal Standard Spiking: Add a known amount of N-Nitrosomorpholine-d8 (NMOR-d8) internal standard solution to the sample.[11]

  • Extraction: Add a suitable extraction solvent, such as methanol or a mixture of methanol and water.[11]

  • Vortexing and Sonication: Vortex the sample for several minutes, followed by sonication to ensure complete extraction of NMOR.[11]

  • Centrifugation: Centrifuge the sample to pellet undissolved excipients.[11]

  • Filtration: Filter the supernatant through a 0.22 µm filter into an autosampler vial for analysis.[11]

Typical LC-MS/MS Method Parameters

These are typical starting parameters that should be optimized for your specific instrument and application.

Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) or a pentafluorophenyl (PFP) column for enhanced retention of polar analytes.[2][11]
Mobile Phase A Water with 0.1% Formic Acid.[11]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid.[11]
Gradient Optimized to achieve separation of NMOR from matrix interferences.[7][11]
Flow Rate 0.2 - 0.5 mL/min.[11]
Column Temperature 40°C.[11]
Injection Volume 5 - 10 µL.[11]

Mass Spectrometry (MS/MS) Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) Positive.[11]
Scan Type Multiple Reaction Monitoring (MRM).[11]
MRM Transitions NMOR: e.g., m/z 117 -> 87, 117 -> 57NMOR-d8: e.g., m/z 125 -> 93, 125 -> 61[11]
Collision Energy Optimized for each transition.
Dwell Time 50 - 100 ms.[11]

Quantitative Data Summary

The following tables summarize typical performance data for NMOR analytical methods. Specific values will vary depending on the instrument and method conditions.

Table 1: Method Detection and Quantitation Limits

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
N-Nitrosomorpholine (NMOR)0.05 - 0.20.1 - 0.5
Data synthesized from typical performance characteristics of LC-MS/MS methods.[11]

Table 2: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
N-Nitrosomorpholine (NMOR)0.1 - 50> 0.995
Data synthesized from typical performance characteristics of LC-MS/MS methods.[11]

Table 3: Accuracy (Recovery)

AnalyteSpiking Level (ng/g)Mean Recovery (%)% RSD
N-Nitrosomorpholine (NMOR)Low (e.g., LOQ)85 - 115< 15
Medium85 - 115< 15
High85 - 115< 15
Data synthesized from typical performance characteristics of validated analytical methods.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh 1. Weigh Sample spike 2. Spike with NMOR-d8 weigh->spike extract 3. Extract with Solvent spike->extract cleanup 4. Cleanup (SPE) extract->cleanup filter 5. Filter cleanup->filter lc LC Separation filter->lc Inject ms MS/MS Detection (MRM) lc->ms ratio Calculate Peak Area Ratios (NMOR/NMOR-d8) ms->ratio quant Quantify using Calibration Curve ratio->quant troubleshooting_logic start Inaccurate NMOR Quantification check_is Using Isotope-Labeled Internal Standard? start->check_is use_is Implement NMOR-d8 Internal Standard check_is->use_is No check_coelution Co-eluting Peaks Observed? check_is->check_coelution Yes use_is->check_coelution optimize_chrom Optimize Chromatography (Gradient, Column) check_coelution->optimize_chrom Yes check_matrix Suspect Matrix Effects? check_coelution->check_matrix No optimize_chrom->check_matrix improve_cleanup Improve Sample Cleanup (e.g., SPE) check_matrix->improve_cleanup Yes validate Re-validate Method check_matrix->validate No improve_cleanup->validate

References

Technical Support Center: Strategies to Reduce Ion Suppression for N-Nitrosomorpholine-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the analysis of N-Nitrosomorpholine-d4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression in LC-MS/MS analysis.

Troubleshooting Guide: Overcoming Ion Suppression

Ion suppression is a common matrix effect in LC-MS/MS analysis that can significantly impact the accuracy, precision, and sensitivity of quantification.[1] this compound, as a deuterated internal standard, is designed to co-elute with and experience similar ion suppression as the target analyte, N-Nitrosomorpholine, thereby enabling reliable quantification. However, severe or differential ion suppression can still compromise analytical results. This guide provides a systematic approach to identifying and mitigating ion suppression.

Problem 1: Low or Inconsistent Signal Intensity for this compound

Possible Cause: Co-eluting matrix components are interfering with the ionization of this compound in the mass spectrometer's ion source.

Solutions:

  • Optimize Sample Preparation: The most effective strategy to combat ion suppression is to remove interfering matrix components before analysis.[2][3] The choice of sample preparation technique depends on the sample matrix.

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. For polar compounds like nitrosamines, activated carbon cartridges are a suitable choice.[4]

    • Liquid-Liquid Extraction (LLE): LLE can effectively partition the analyte of interest away from interfering substances.

  • Refine Chromatographic Conditions: Modifying the liquid chromatography (LC) method can separate this compound from co-eluting interferences.

    • Change Mobile Phase Composition: Adjusting the organic solvent (e.g., methanol, acetonitrile) and the aqueous phase (e.g., water with formic acid) can alter the elution profile of both the analyte and interfering compounds.[1]

    • Modify Gradient Profile: Employing a shallower gradient can enhance the resolution between this compound and matrix components.

    • Use a Different Column Chemistry: If a standard C18 column is being used, switching to a column with a different stationary phase, such as a pentafluorophenyl (PFP) column, can provide alternative selectivity and better separation from interfering compounds.[5]

  • Adjust Mass Spectrometer Source Parameters:

    • Switch Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression for nitrosamines compared to Electrospray Ionization (ESI).[6]

    • Optimize Source Parameters: Fine-tuning parameters such as gas flows, temperatures, and voltages can help to improve the ionization efficiency of this compound.

Problem 2: High Variability in this compound Response Across a Batch

Possible Cause: Inconsistent sample cleanup or significant matrix variability between individual samples.

Solutions:

  • Automate Sample Preparation: Automated SPE systems can improve the consistency and reproducibility of the extraction process.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.

  • Thorough Method Validation: A robust method validation should include an assessment of matrix effects across multiple sources of the same matrix to ensure the method is rugged.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) using Activated Carbon

This protocol is adapted from EPA method 521 and is suitable for aqueous samples.[4]

  • Cartridge Conditioning:

    • Wash a 2 g/6 mL Strata™ Activated Carbon cartridge sequentially with 3 mL of methylene chloride (repeat twice, soaking for 2 minutes each time) and 3 mL of methanol (repeat twice, soaking for 2 minutes each time).

    • Equilibrate the cartridge with 3 washes of 3 mL of water.

  • Sample Loading:

    • Spike the 500 mL water sample with the internal standard solution (this compound).

    • Load the sample onto the conditioned cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Drying:

    • After loading, dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution:

    • Elute the analytes with 3 mL of methylene chloride. Repeat the elution three more times for a total elution volume of 12 mL.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Biological Fluids

This is a general protocol that can be adapted for matrices like plasma or urine.

  • Sample Preparation:

    • To 1 mL of the biological sample, add the this compound internal standard.

    • Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7) and vortex briefly.

  • Extraction:

    • Add 5 mL of an appropriate organic solvent (e.g., dichloromethane or a mixture of isopropanol and ethyl acetate).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection and Evaporation:

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for injection.

Data Presentation: Comparative Effectiveness of Strategies

While direct comparative studies for this compound are limited, the following tables provide illustrative recovery data for nitrosamines using different sample preparation methods, which indicates the efficiency of these techniques in removing matrix interferences.

Table 1: Illustrative Recovery of Nitrosamines from Water using SPE

NitrosamineAverage Recovery (%)% RSD
N-Nitrosodimethylamine (NDMA)955.2
N-Nitrosomethylethylamine (NMEA)1014.8
N-Nitrosodiethylamine (NDEA)1034.5
N-Nitrosomorpholine (NMOR) 105 4.9
N-Nitrosopiperidine (NPIP)1025.1
N-Nitrosopyrrolidine (NPYR)985.5
N-Nitrosodi-n-propylamine (NDPA)1074.3
N-Nitrosodi-n-butylamine (NDBA)1104.7

Data is illustrative and based on typical performance of activated carbon SPE for nitrosamine analysis.

Table 2: Illustrative Recovery of Nitrosamines from Drinking Water using LLE

NitrosamineAverage Recovery (%)% RSD
N-Nitrosodimethylamine (NDMA)47<20
N-Nitrosodiethylamine (NDEA)125<20
N-Nitrosomorpholine (NMOR) Not Reported -
N-Nitrosodi-n-butylamine (NDBA)125<20

Source: Adapted from a study on nitrosamine migration from drinking water contact materials. Note the significant matrix effects observed with LLE in this study.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Collection (e.g., Plasma, Water) Add_IS Add this compound Internal Standard Sample->Add_IS SPE Solid-Phase Extraction (SPE) (e.g., Activated Carbon) Add_IS->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) Add_IS->LLE Option 2 Evap Evaporation SPE->Evap LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation (e.g., C18, PFP column) Recon->LC MS MS/MS Detection (e.g., APCI source) LC->MS Data Data Processing MS->Data

Caption: General experimental workflow for the analysis of N-Nitrosomorpholine.

troubleshooting_logic Start Low or Inconsistent This compound Signal? Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Resolved Signal Improved? Check_Sample_Prep->Resolved Check_LC Optimize LC Method Check_LC->Resolved Check_MS Adjust MS Source Check_MS->Resolved Resolved->Check_LC No Resolved->Check_MS No End Analysis Optimized Resolved->End Yes

Caption: A logical workflow for troubleshooting ion suppression issues.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for deuterated internal standards?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample reduce the ionization efficiency of the analyte and internal standard in the mass spectrometer's ion source. While a deuterated internal standard like this compound is designed to track and correct for this suppression, severe or differential suppression (where the analyte and internal standard are not suppressed to the same extent) can lead to inaccurate quantification.

Q2: How do I know if I have an ion suppression problem?

A2: A common method to identify ion suppression is a post-column infusion experiment. In this setup, a constant flow of this compound solution is introduced into the mobile phase after the analytical column. A blank matrix extract is then injected. A dip in the baseline signal of this compound indicates the retention times where matrix components are eluting and causing suppression.

Q3: Is it better to use SPE or LLE for sample cleanup?

A3: The choice between SPE and LLE depends on the specific matrix and the resources available. SPE, particularly with specialized sorbents like activated carbon for nitrosamines, can offer very clean extracts and is amenable to automation. LLE is a versatile technique that can be optimized by changing the extraction solvent and pH. For complex matrices, SPE often provides more thorough cleanup.

Q4: Can changing the LC column really make a difference?

A4: Yes. Different column chemistries provide different selectivities. If your current C18 column does not resolve this compound from interfering peaks, switching to a column with a different stationary phase (e.g., PFP, biphenyl) can change the elution order and move the analyte to a "cleaner" region of the chromatogram, free from ion-suppressing matrix components.

Q5: When should I consider using APCI instead of ESI?

A5: For the analysis of many nitrosamines, APCI has been shown to be less prone to ion suppression and can provide better sensitivity and robustness compared to ESI.[6] If you are experiencing significant ion suppression with ESI, and your instrument is equipped with an APCI source, it is a worthwhile parameter to investigate during method development.

References

Identifying and eliminating sources of N-Nitrosomorpholine contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to identify and eliminate sources of N-Nitrosomorpholine (NMOR) contamination in their experiments and manufacturing processes.

Frequently Asked Questions (FAQs)

Q1: What is N-Nitrosomorpholine (NMOR) and why is it a concern?

A1: N-Nitrosomorpholine (NMOR) is a semi-volatile organic chemical that belongs to the N-nitrosamine family. It is classified as a probable human carcinogen by the International Agency for Research on Cancer (IARC), meaning it is a substance that could potentially cause cancer in humans.[1] Its presence in pharmaceuticals, even at trace levels, is a significant safety concern and is strictly regulated by authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3]

Q2: What are the common sources of NMOR contamination in a laboratory or manufacturing setting?

A2: NMOR is typically not intentionally added but forms as an unintended byproduct. The primary formation route involves the reaction of morpholine or morpholine-derivatives with a nitrosating agent.[3]

Common sources include:

  • Raw Materials: Morpholine is used in the synthesis of some active pharmaceutical ingredients (APIs) and can be present as an impurity in other raw materials. Nitrosating agents, such as nitrites, can be found as impurities in various excipients, reagents, and solvents.[3]

  • Manufacturing Processes: Certain reaction conditions, such as acidic pH (typically in the range of 3-5) and high temperatures, can promote the formation of NMOR.[4]

  • Degradation: The degradation of some drug substances or excipients during storage can lead to the formation of NMOR.

  • Packaging Materials: Rubber stoppers and other elastomeric components used in packaging can be a source of nitrosamines or their precursors.[5][6][7] Nitrocellulose blister packs have also been identified as a potential source.[6]

  • Cross-Contamination: Using contaminated equipment or recovered solvents can introduce NMOR or its precursors into the production line.[2]

Q3: What analytical methods are recommended for detecting and quantifying NMOR?

A3: Highly sensitive and specific analytical methods are required to detect NMOR at the low levels mandated by regulatory agencies. The most commonly employed techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS) or GC-Tandem Mass Spectrometry (GC-MS/MS): These methods are well-suited for volatile nitrosamines like NMOR. Headspace sampling is often used to minimize matrix effects.[8][9][10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a versatile technique suitable for a broad range of nitrosamines, including those that are less volatile or thermally unstable.[9][11][12][13]

For accurate quantification, the use of an isotopically labeled internal standard, such as N-Nitrosomorpholine-d8, is highly recommended.[14]

Q4: What are the regulatory limits for NMOR in pharmaceutical products?

A4: Regulatory agencies like the FDA and EMA have established acceptable intake (AI) limits for various nitrosamines. These limits are based on a lifetime risk of cancer and are typically in the nanogram-per-day range. The specific AI for NMOR can be found in regulatory guidance documents.[15][16][17][18] It is crucial to consult the latest guidelines from the relevant authorities for the most up-to-date limits.

Q5: What are the primary strategies for eliminating or mitigating NMOR contamination?

A5: A multi-faceted approach is necessary to control NMOR contamination:

  • Risk Assessment: Conduct a thorough risk assessment to identify potential sources of NMOR formation in your process.[19]

  • Process Optimization:

    • pH Control: Maintaining a neutral or basic pH can significantly reduce the rate of nitrosamine formation.[4][20]

    • Temperature Control: Lowering reaction and storage temperatures can also inhibit NMOR formation.

  • Raw Material Control:

    • Supplier Qualification: Work with suppliers to ensure that raw materials have low levels of morpholine and nitrite impurities.

    • Testing: Regularly test incoming raw materials for these precursors.

  • Use of Inhibitors: Incorporating antioxidants like ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E) into the formulation can inhibit the formation of nitrosamines.[21][22][23][24][25]

  • Purification Techniques:

    • Reverse Osmosis (RO): RO has been shown to be effective in removing NMOR from water, with rejection rates reported to be consistently high (81-84%).[26][27][28][29]

    • UV Treatment: Ultraviolet (UV) photolysis can also be used to degrade NMOR. The effectiveness of UV treatment can be influenced by pH.[30]

Troubleshooting Guides

Scenario 1: NMOR is detected in the final drug product, but not in the starting materials or API.

Possible Cause Troubleshooting Steps
Formation during manufacturing Review the manufacturing process for conditions that favor nitrosation (e.g., acidic pH, high temperatures).[4]
Analyze samples from intermediate steps to pinpoint where NMOR is forming.
Consider process modifications such as adjusting pH to neutral or basic, or lowering the temperature.
Contamination from excipients Test all excipients for the presence of morpholine and nitrite impurities.
If a contaminated excipient is identified, source a higher purity grade or switch to an alternative excipient.
Degradation during storage Conduct stability studies under various conditions (temperature, humidity, light) to assess NMOR formation over time.
Consider adding an antioxidant inhibitor like ascorbic acid to the formulation.[21][22]
Leaching from packaging Analyze the packaging materials, especially rubber stoppers and blister packs, for nitrosamines and their precursors.[6][7][31]
Conduct leachables and extractables studies to confirm migration into the product.
If necessary, switch to a different packaging material with a lower risk of nitrosamine contamination.

Scenario 2: The analytical method is not sensitive enough to meet regulatory detection limits.

Possible Cause Troubleshooting Steps
Sub-optimal instrument parameters Optimize the mass spectrometer settings (e.g., ionization source, collision energy) for maximum sensitivity for NMOR.
For GC-MS, ensure the temperature program is optimized for good chromatographic separation.[8]
For LC-MS, experiment with different mobile phase compositions and gradients.[11][12]
Matrix effects Implement more rigorous sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering substances.
Utilize an isotopically labeled internal standard (e.g., N-Nitrosomorpholine-d8) to compensate for matrix suppression or enhancement.[14]
Inappropriate analytical technique For very low detection limits, consider using tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) for enhanced selectivity and sensitivity.[9][13][14]

Data Summary Tables

Table 1: Acceptable Intake (AI) Limits for Selected Nitrosamines

NitrosamineFDA AI (ng/day)EMA AI (ng/day)
N-Nitrosodimethylamine (NDMA)96.096.0
N-Nitrosodiethylamine (NDEA)26.526.5
N-Nitrosomorpholine (NMOR) 127.0127.0
N-Nitroso-di-n-butylamine (NDBA)26.526.5
N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)96.096.0

Note: These values are subject to change. Always refer to the latest guidance from the respective regulatory agencies.[15][16][17]

Table 2: Comparison of Analytical Methods for NMOR Detection

MethodTypical Limit of Quantification (LOQ)AdvantagesDisadvantages
GC-MS/MS0.006 ppm (in drug substance)[32]High sensitivity and selectivity for volatile compounds.May require derivatization for some compounds; not suitable for thermally unstable compounds.
LC-MS/MS0.1 ng/mL (in drug product)[12]Versatile for a wide range of compounds, including non-volatile and thermally labile ones.Can be susceptible to matrix effects.
LC-HRMS0.3 - 50 ng/mL (linearity range)[33]High mass accuracy and specificity, useful for structural elucidation.Higher instrument cost.

Table 3: Effectiveness of Mitigation Strategies for NMOR

Mitigation StrategyReported EfficiencyKey Factors
Reverse Osmosis (RO) 81-84% rejection of NMOR[26]Membrane type, operating pressure, water chemistry.
UV Photolysis Pseudo-first-order degradation rate constant of 1.68 x 10⁻² L/W-min at pH 2, decreasing with higher pH[30]pH of the solution, UV dose.
Inhibition by Ascorbic Acid Can significantly reduce or prevent NMOR formation, but the effect can be reversed in the presence of lipids.[21][22]Concentration of ascorbic acid, presence of lipids and oxygen.
pH Control Nitrosation is generally favored in acidic conditions (pH 3-5) and inhibited at neutral to basic pH.[4][20]The specific pKa of the amine and the nature of the nitrosating agent.

Experimental Protocols

Protocol 1: General LC-MS/MS Method for NMOR Quantification

This protocol provides a general framework. Specific parameters should be optimized for the particular drug product matrix.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the powdered drug product.

    • Dissolve the sample in a suitable solvent (e.g., methanol/water mixture).[12]

    • Spike the sample with a known concentration of N-Nitrosomorpholine-d8 internal standard.

    • Vortex and sonicate to ensure complete dissolution.

    • Centrifuge to pellet any undissolved excipients.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A suitable reversed-phase column (e.g., C18 or PFP).[12]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

    • Gradient: A suitable gradient to achieve separation of NMOR from the API and other impurities.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: A tandem quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • NMOR: e.g., m/z 117.1 -> 87.1[12]

      • NMOR-d8: e.g., m/z 125.1 -> 93.1

    • Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).

Protocol 2: General GC-MS/MS Method for NMOR Quantification

This protocol provides a general framework. Specific parameters should be optimized for the particular sample matrix.

  • Sample Preparation:

    • For water-soluble samples, dissolve a known amount in an alkaline solution (e.g., 1M NaOH).[8][34]

    • For samples soluble in organic solvents, dissolve in a suitable solvent like dichloromethane.[8]

    • Spike with an appropriate deuterated internal standard.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).[8][34]

    • Collect the organic layer and transfer it to a GC vial.

  • GC-MS/MS Conditions:

    • GC System: A gas chromatograph coupled to a tandem mass spectrometer.

    • Column: A mid-polarity capillary column suitable for nitrosamine separation.

    • Injector: Splitless mode.

    • Inlet Temperature: e.g., 220 °C[8]

    • Oven Temperature Program: A program to ensure good separation of NMOR from other volatile compounds (e.g., start at 40°C, ramp up to 160°C).[8]

    • Ion Source: Electron Ionization (EI).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ions for NMOR and its internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Drug Product Sample dissolve Dissolve in Solvent sample->dissolve spike Spike with Internal Standard dissolve->spike extract Extract/Clean-up spike->extract filter Filter extract->filter lc_gc LC or GC Separation filter->lc_gc ms MS/MS Detection lc_gc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify report Report Results quantify->report

Experimental workflow for NMOR analysis.

troubleshooting_guide cluster_sources Potential Sources Investigation cluster_solutions Mitigation Strategies start NMOR Detected in Final Product? raw_materials Test Raw Materials (API & Excipients) start->raw_materials Yes process Analyze In-Process Samples start->process Yes packaging Test Packaging Materials start->packaging Yes no_detection No NMOR Detected. Process is under control. start->no_detection No change_supplier Change Raw Material Supplier raw_materials->change_supplier Contamination Found optimize_process Optimize Process (pH, Temp) process->optimize_process Formation Identified add_inhibitor Add Inhibitor (e.g., Ascorbic Acid) process->add_inhibitor Formation Identified change_packaging Change Packaging Material packaging->change_packaging Leaching Confirmed

Logical guide for troubleshooting NMOR contamination.

References

Validation & Comparative

A Comparative Guide to N-Nitrosomorpholine-d4 and Other Nitrosamine Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-nitrosamine impurities in pharmaceutical products is of paramount importance to ensure patient safety. The use of isotopically labeled internal standards is a critical component of robust analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS). These standards compensate for variability in sample preparation, matrix effects, and instrument response, leading to improved accuracy and precision.

This guide provides a comparative overview of N-Nitrosomorpholine-d4 and other commonly used deuterated internal standards for the analysis of nitrosamines. While direct head-to-head comparative studies are limited, this document synthesizes available data from various validated methods to offer insights into their performance.

Data Presentation: Performance Comparison of Internal Standards

The following tables summarize the performance characteristics of analytical methods for the determination of N-Nitrosomorpholine (NMOR) and other nitrosamines using different deuterated internal standards. It is important to note that the data presented are from separate studies with differing experimental conditions, but they provide a valuable snapshot of the expected performance.

Table 1: Performance Data for Nitrosamine Analysis using NDMA-d6 and NDPA-d14 as Internal Standards [1]

AnalyteLinearity (R²)LOD (ng/L)LOQ (ng/L)Recovery in Drinking Water (%)Recovery in Wastewater (%)
N-Nitrosomorpholine (NMOR) >0.991.03.07578
N-Nitrosodimethylamine (NDMA)>0.990.41.28380
N-Nitrosodiethylamine (NDEA)>0.990.51.57876
N-Nitrosodi-n-propylamine (NDPA)>0.990.61.87270
N-Nitrosodi-n-butylamine (NDBA)>0.990.82.46869

Data from a study on the analysis of nine N-nitrosamines in water matrices.[1]

Table 2: Typical Performance Data for Nitrosamine Analysis using a Structurally Similar Deuterated Internal Standard (e.g., N-Nitrosomorpholine-d8 for NMOR analysis)

ParameterTypical Performance
Linearity (R²)≥0.995
Accuracy (% Recovery)80-120%
Precision (%RSD)<15%
Limit of Quantification (LOQ)Analyte and matrix dependent, typically in the low ng/mL to pg/mL range.

This table represents generalized performance characteristics expected from a validated method using a dedicated deuterated internal standard for the analyte of interest.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of key experimental protocols from studies utilizing different internal standards for nitrosamine analysis.

Protocol 1: LC-HRAM-MS for Nine N-Nitrosamines (including NMOR) with NDMA-d6 and NDPA-d14 Internal Standards [1]

  • Sample Preparation:

    • A primary stock solution of 2000 µg/mL of nine N-nitrosamines (including NMOR) in methanol was used to prepare working solutions.

    • Internal standard working solutions of N-nitrosodimethylamine-d6 (NDMA-d6) and N-nitrosodi-n-propylamine-d14 (NDPA-d14) were prepared from a 1000 µg/mL stock solution.

    • For analysis, sample concentrations were set to 5 µg/L for the nitrosamine mixture and 20 µg/L for the internal standards mixture.

    • Water samples underwent solid-phase extraction (SPE) based on US EPA Method 521.

    • The internal standard mixture was added prior to LC-MS analysis for quantification.

  • LC-MS Conditions:

    • UHPLC System: Thermo Scientific™ Dionex™ UltiMate™ 3000 RSLC system.

    • Column: Thermo Scientific™ Hypersil GOLD™ C18 (1.9 µm, 100 × 2.1 mm).

    • Mobile Phase: (A) water + 0.1% formic acid and (B) methanol + 0.1% formic acid.

    • Injection Volume: 100 µL.

    • Flow Rate: 500 µL/min.

    • Mass Spectrometer: Thermo Scientific™ Q Exactive™ hybrid quadrupole-Orbitrap mass spectrometer.

    • Scan Type: Full scan MS.

Protocol 2: Multi-analyte LC-MS/MS for 12 Nitrosamines (including NMOR) with a Suite of Deuterated Internal Standards [2]

  • Sample Preparation:

    • 250 mg of the sartan active pharmaceutical ingredient (API) or ground tablet powder was transferred to a 15 mL centrifuge tube.

    • 250 µL of a 400 ng/mL internal standard solution and 250 µL of methanol were added. For validation, a nitrosamine standard solution of interest was added. The mixture was sonicated for 5 minutes.

    • 4.5 mL of deionized water was added, and the solution was sonicated for another 5 minutes.

    • The sample was centrifuged at 3000 ×g for 5 minutes.

    • The supernatant was filtered through a 0.22 µm PVDF filter before analysis.

  • LC-MS/MS Conditions:

    • Column: Xselect® HSS T3 column (15 cm × 3 mm i.d., 3.5 μm).

    • Mobile Phase: (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile/methanol (2:8).

    • Gradient Elution: A 15-minute gradient was employed.

    • Injection Volume: 10 µL.

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI).

Mandatory Visualization

Nitrosamine_Analysis_Workflow Experimental Workflow for Nitrosamine Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Weigh Sample (API or Drug Product) Spike 2. Spike with this compound (or other ISTD) Sample->Spike Extract 3. Add Extraction Solvent (e.g., Methanol, Dichloromethane) Spike->Extract Sonicate 4. Vortex and Sonicate Extract->Sonicate Centrifuge 5. Centrifuge to Pellet Excipients Sonicate->Centrifuge Filter 6. Filter Supernatant (e.g., 0.22 µm) Centrifuge->Filter Inject 7. Inject Sample into LC-MS/MS Filter->Inject Separate 8. Chromatographic Separation (e.g., C18 Column) Inject->Separate Detect 9. Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate 10. Integrate Peak Areas (Analyte and ISTD) Detect->Integrate Ratio 11. Calculate Analyte/ISTD Ratio Integrate->Ratio Quantify 12. Quantify against Calibration Curve Ratio->Quantify Report 13. Report Results Quantify->Report

Caption: Experimental workflow for nitrosamine analysis using an internal standard.

Discussion: Choosing an Appropriate Internal Standard

The ideal internal standard should have physicochemical properties as close as possible to the analyte of interest to ensure it behaves similarly during sample preparation, chromatography, and ionization. For this reason, stable isotope-labeled (SIL) analogues of the analyte are considered the gold standard.

Deuterated vs. 15N-Labeled Internal Standards

  • Deuterated Standards (e.g., this compound): These are widely used due to their commercial availability and relatively lower cost of synthesis.[3] They are chemically very similar to the native analyte, typically co-eluting, and effectively compensate for matrix effects.[4] However, a potential drawback is the risk of hydrogen-deuterium exchange, especially if the deuterium atoms are on heteroatoms or in exchangeable positions, which could compromise the accuracy of quantification.[5] For this compound, the deuterium atoms are on carbon atoms, which minimizes this risk.

  • 15N-Labeled Standards: These standards are often preferred as they are not susceptible to isotopic exchange.[5] The 15N label is in a stable position within the core structure of the nitrosamine. However, they can be more expensive and less readily available than their deuterated counterparts.

References

Navigating N-Nitrosomorpholine Analysis: A Guide to Method Validation with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of N-nitrosamine impurities, such as N-Nitrosomorpholine (NMOR), in pharmaceutical products is a critical safety concern due to their potential carcinogenic properties. Regulatory bodies globally mandate stringent control and monitoring of these impurities. This guide provides a comprehensive comparison of analytical method validation parameters for the quantification of NMOR, with a particular focus on the use of deuterated internal standards to ensure accuracy and reliability. The information presented herein is based on established regulatory guidelines and scientific publications.

Comparison of Analytical Method Performance

The choice of an analytical technique for N-Nitrosomorpholine (NMOR) analysis is critical for achieving the required sensitivity and accuracy. The two most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard, such as N-Nitrosomorpholine-d4 (NMOR-d4) or N-Nitrosomorpholine-d8 (NMOR-d8), is highly recommended to compensate for variability during sample preparation and analysis.

Below is a summary of typical performance data for different analytical methods used for the quantification of NMOR. It is important to note that performance characteristics can vary depending on the specific sample matrix, instrumentation, and laboratory conditions.

Table 1: Performance Comparison of Analytical Methods for N-Nitrosomorpholine (NMOR) Analysis

ParameterGC-MS with NMOR-d8 Internal StandardLC-MS/MS (General Method)
Linearity (R²) >0.995[1]>0.995[2]
Limit of Detection (LOD) Not explicitly stated20 ng/g[2]
Limit of Quantitation (LOQ) 0.4 - 4.0 ppb[1]50 ng/g[2]
Accuracy (Recovery) 68 - 83%[1]80 - 120%[2]
Precision (RSD) Not explicitly stated< 20%[2]

Note: The data presented is compiled from various sources and should be considered as typical performance. Method validation should be performed for each specific application.

Experimental Protocols

Detailed and validated experimental protocols are fundamental for reliable and reproducible results. Below are representative methodologies for the analysis of NMOR using GC-MS/MS and LC-MS/MS.

GC-MS/MS Method with Deuterated Internal Standard

This protocol provides a general framework for the analysis of NMOR in a drug substance using a deuterated internal standard like NMOR-d8.[1]

a) Sample Preparation:

  • Weigh a suitable amount of the drug substance.

  • Dissolve the sample in an appropriate solvent (e.g., dichloromethane or methanol).

  • Spike the sample with a known concentration of the N-Nitrosomorpholine-d8 internal standard solution.

  • Vortex or sonicate to ensure complete dissolution.

  • Centrifuge to remove any undissolved excipients.

  • Transfer the supernatant to a GC vial for analysis.

b) GC-MS/MS Instrumentation and Parameters:

ParameterTypical Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Injector Split/Splitless, 250 °C, Splitless mode
Column Agilent DB-1701P (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 50°C for 1 min, ramp 10°C/min to 80°C, then 15°C/min to 180°C, then 35°C/min to 260°C, hold 5 min
Mass Spectrometer Agilent 7010B GC/MS/MS or equivalent
Ion Source Electron Ionization (EI), 70 eV
Acquisition Mode Multiple Reaction Monitoring (MRM)
MS/MS Transitions NMOR: m/z 117 → 87; NMOR-d8: m/z 125 → 93 (Transitions should be optimized empirically)
LC-MS/MS Method

This protocol outlines a general procedure for the analysis of multiple nitrosamines, including NMOR, in sartan drug substances.[2]

a) Sample Preparation:

  • Weigh 100 mg of the sample into a 15 mL centrifuge tube.

  • Add 10 mL of methanol.

  • Vortex for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm nylon syringe filter into an LC vial.

b) LC-MS/MS Instrumentation and Parameters:

ParameterTypical Setting
Liquid Chromatograph UHPLC system
Column Xselect® HSS T3 (15 cm × 3 mm i.d., 3.5 μm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile/methanol (2:8)
Gradient Elution 0–1.0 min 5% B, 1.0–5.0 min 5–50% B, 5.0–6.5 min 50% B, 6.5–7.5 min 50–65% B, 7.5–8.5 min 65% B, 8.5–9.5 min 65–100% B, 9.5–12.0 min 100% B, and 12.1–15.0 min 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Mass Spectrometer Triple quadrupole mass spectrometer
Ion Source Electrospray Ionization (ESI), positive mode
Acquisition Mode Multiple Reaction Monitoring (MRM)
MS/MS Transitions To be determined and optimized for NMOR and its internal standard.

Method Validation Workflow and Parameters

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for the validation of analytical procedures.

Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Validation Phase (ICH Q2(R1)) cluster_application Routine Application Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method & ISTD Define_Purpose->Select_Method Method_Development Initial Method Development Select_Method->Method_Development Specificity Specificity Method_Development->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis SST System Suitability Testing (SST) SST->Routine_Analysis

Caption: A typical workflow for analytical method validation.

The validation of an analytical procedure for quantifying impurities like NMOR involves assessing a specific set of performance characteristics as outlined by ICH Q2(R1).

ICH_Q2_R1_Parameters cluster_main Validation_Parameters ICH Q2(R1) Validation Parameters (Quantitative Impurity Test) Accuracy Accuracy Validation_Parameters->Accuracy Precision Precision Validation_Parameters->Precision Specificity Specificity Validation_Parameters->Specificity LOD Detection Limit (LOD) Validation_Parameters->LOD LOQ Quantitation Limit (LOQ) Validation_Parameters->LOQ Linearity Linearity Validation_Parameters->Linearity Range Range Validation_Parameters->Range Robustness Robustness Validation_Parameters->Robustness Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision

Caption: Key validation parameters for impurity quantification.

Formation Pathway of N-Nitrosomorpholine

Understanding the potential formation pathways of nitrosamines is crucial for risk assessment and control. NMOR can be formed from the reaction of morpholine (a secondary amine) or morpholine-containing precursors with a nitrosating agent, such as nitrous acid, which can be formed from nitrites under acidic conditions.

NMOR_Formation Morpholine Morpholine (Secondary Amine) NMOR N-Nitrosomorpholine (NMOR) Morpholine->NMOR Nitrosating_Agent Nitrosating Agent (e.g., Nitrous Acid from Nitrites) Nitrosating_Agent->NMOR

Caption: Simplified formation pathway of N-Nitrosomorpholine.

References

Navigating N-Nitrosomorpholine Quantification: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of N-Nitrosomorpholine (NMOR), a probable human carcinogen, is a critical concern in the pharmaceutical industry and environmental monitoring.[1][2] Regulatory bodies worldwide have imposed stringent limits on the presence of nitrosamine impurities in drug products and various consumer goods.[3][4] This guide provides a comparative overview of the analytical methodologies employed for the quantification of NMOR, with a focus on their performance characteristics based on available experimental data. While direct inter-laboratory comparison studies specifically for NMOR are not widely published, this guide synthesizes data from single-laboratory validations and general nitrosamine analysis studies to offer a reliable reference for selecting an appropriate analytical approach.

Performance Comparison of Analytical Techniques

The primary analytical techniques for the trace-level quantification of N-nitrosamines, including NMOR, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[5] The choice between these methods often depends on the sample matrix, the required sensitivity, and the volatility of the analyte.

Below is a summary of typical performance characteristics for these methods in the context of nitrosamine analysis.

Analytical MethodTypical Limit of Quantification (LOQ)Typical Linearity (R²)Key AdvantagesKey Limitations
LC-MS/MS 0.01 - 1.0 ng/mL>0.99High sensitivity and selectivity; suitable for a wide range of N-nitrosamines, including non-volatile compounds.[6]Higher equipment cost; potential for matrix effects that can suppress or enhance the analyte signal.[6]
GC-MS/MS 0.018 - 10 ppb>0.99Excellent for volatile and semi-volatile N-nitrosamines; high chromatographic resolution.[6]May require derivatization for non-volatile compounds; potential for thermal degradation of thermally labile analytes.[6]
GC-NCD 0.25 µg/L (in water)Not specifiedHigh selectivity for nitrogen-containing compounds.Generally less sensitive than mass spectrometry-based methods.

A multi-analyte LC-MS/MS method for the determination of 12 nitrosamines in sartans reported a limit of quantification (LOQ) of 50 ng/g for N-Nitrosomorpholine.[7]

Experimental Protocols

Accurate and reproducible quantification of NMOR necessitates well-defined experimental protocols. The following sections outline typical methodologies for sample preparation and analysis using LC-MS/MS, the most commonly employed technique for nitrosamine analysis in pharmaceuticals.

Sample Preparation

A robust sample preparation procedure is crucial to extract NMOR from the sample matrix and minimize interferences.

  • Weighing and Dissolution: Accurately weigh a representative portion of the sample (e.g., 100 mg of drug substance).

  • Spiking with Internal Standard: Add a known amount of an isotopically labeled internal standard, such as N-Nitrosomorpholine-d8 (NMOR-d8), to the sample. This is critical for correcting for any variability during sample preparation and analysis.

  • Extraction: Add a suitable extraction solvent (e.g., methanol, dichloromethane, or a mixture thereof). The choice of solvent depends on the solubility of the analyte and the sample matrix.

  • Homogenization: Vortex and/or sonicate the sample to ensure thorough mixing and complete extraction of the analyte.

  • Centrifugation: Centrifuge the sample to pellet any undissolved excipients or solid materials.

  • Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter before analysis.

LC-MS/MS Analysis

The filtered extract is then analyzed using a validated LC-MS/MS method.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for the separation of nitrosamines.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an acid (e.g., 0.1% formic acid), is employed to achieve optimal separation.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the ionization of NMOR.

    • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. This involves monitoring specific precursor-to-product ion transitions for both NMOR and its deuterated internal standard.

      • NMOR transition (example): m/z 117 → 87

      • NMOR-d8 transition (example): m/z 125 → 93

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the quantification of N-Nitrosomorpholine in a pharmaceutical sample.

NMOR_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Weighing Spike Spike with NMOR-d8 Internal Standard Sample->Spike Extract Solvent Extraction Spike->Extract Homogenize Vortex/Sonicate Extract->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Filter Filtration Centrifuge->Filter LC Liquid Chromatography (Separation) Filter->LC MS Tandem Mass Spectrometry (Detection - MRM) LC->MS Quant Quantification (Ratio of NMOR to NMOR-d8) MS->Quant Internal_Standard_Logic cluster_sample Sample Matrix cluster_process Analytical Process cluster_output Instrument Response cluster_result Final Quantification Analyte N-Nitrosomorpholine (NMOR) (Unknown Amount) Prep Sample Preparation (Extraction, Cleanup) Analyte->Prep IS NMOR-d8 (Internal Standard) (Known Amount Added) IS->Prep Analysis LC-MS/MS Analysis Prep->Analysis Analyte_Response Response of NMOR Analysis->Analyte_Response IS_Response Response of NMOR-d8 Analysis->IS_Response Ratio Calculate Response Ratio (NMOR / NMOR-d8) Analyte_Response->Ratio IS_Response->Ratio Concentration Determine NMOR Concentration (via Calibration Curve) Ratio->Concentration

References

A Comparative Guide to the Quantitative Analysis of N-Nitrosomorpholine: Evaluating the Accuracy and Precision of the Isotope Dilution Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the critical task of nitrosamine impurity analysis, this guide provides an objective comparison of analytical methodologies for N-Nitrosomorpholine (NMOR). The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies globally have established stringent limits, necessitating highly sensitive and accurate analytical methods for their detection and quantification.[1] This guide focuses on the gold-standard isotope dilution method using N-Nitrosomorpholine-d4 (NMOR-d4) and compares its performance with alternative approaches, supported by experimental data and detailed protocols.

The use of a stable, isotopically labeled internal standard like NMOR-d4 is pivotal for accurate quantification as it co-elutes with the target analyte, effectively compensating for variations during sample preparation and instrumental analysis.[1][3] This principle, known as isotope dilution mass spectrometry, is the cornerstone of robust and reliable nitrosamine analysis.[2]

Performance Comparison of Analytical Methods

The choice of analytical technique and quantification method directly impacts the reliability of results. While various methods exist, they differ significantly in their accuracy and precision. The isotope dilution method using NMOR-d4 is widely recognized for its superiority in mitigating matrix effects and other sources of error.

Table 1: Performance Characteristics of the this compound Isotope Dilution Method (LC-MS/MS)

ParameterTypical PerformanceAcceptance Criteria
Linearity (R²) ≥0.998≥0.99
Accuracy (Recovery) 85-115%70-130%
Precision (%RSD) < 15%≤ 20%
Limit of Detection (LOD) 0.05 - 0.2 ng/mLReportable
Limit of Quantitation (LOQ) 0.1 - 0.5 ng/mLReportable

Data compiled from various sources demonstrating typical performance of isotope dilution methods for nitrosamine analysis.

Table 2: Comparison with Alternative Methods

MethodPrincipleAdvantagesDisadvantages
Isotope Dilution (e.g., NMOR-d4) Co-eluting internal standard mimics the analyte, correcting for matrix effects and variability.High accuracy and precision, robust and reliable.[3]Higher cost of deuterated standards.
External Standard Calibration Quantification is based on a calibration curve generated from standards prepared separately from the sample.Simpler to prepare standards.Susceptible to matrix effects, injection volume variability, and sample preparation losses, leading to lower accuracy and precision.
GC-TEA (Gas Chromatography-Thermal Energy Analyzer) Highly selective for nitroso compounds.High selectivity.Lower sensitivity compared to MS/MS, not suitable for all nitrosamines.
LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) Provides high mass accuracy for confident identification.Excellent for identifying unknown nitrosamines and resolving interferences.May have lower sensitivity for quantification compared to triple quadrupole MS/MS.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of NMOR using the NMOR-d4 isotope dilution method with LC-MS/MS and GC-MS.

LC-MS/MS Method for N-Nitrosomorpholine Analysis

This method is preferred for a broad range of nitrosamines due to its applicability to non-volatile and thermally labile compounds.

1. Reagents and Materials:

  • N-Nitrosomorpholine (NMOR) reference standard

  • This compound (NMOR-d4) internal standard

  • HPLC or LC-MS grade methanol, acetonitrile, and water

  • Formic acid or ammonium formate

2. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of NMOR and NMOR-d4 in methanol.[1]

  • Working Standard Solutions: Serially dilute the NMOR stock solution to prepare calibration standards (e.g., 0.1 to 50 ng/mL).[1]

  • Internal Standard Spiking Solution: Prepare a working solution of NMOR-d4 at a fixed concentration.

  • Sample Preparation:

    • Accurately weigh a portion of the sample.

    • Spike with a known volume of the NMOR-d4 internal standard working solution.[1]

    • Add an appropriate extraction solvent (e.g., methanol).[1]

    • Vortex and sonicate to ensure thorough extraction.[1]

    • Centrifuge to pellet undissolved materials.[1]

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial.[1]

3. Instrumental Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for its high sensitivity and selectivity.

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both NMOR and NMOR-d4.

GC-MS Method for N-Nitrosomorpholine Analysis

This technique is well-suited for volatile nitrosamines like NMOR.

1. Reagents and Materials:

  • N-Nitrosomorpholine (NMOR) reference standard

  • N-Nitrosomorpholine-d8 (functionally equivalent to d4) internal standard

  • GC-grade dichloromethane and methanol

2. Standard and Sample Preparation:

  • Stock and Working Solutions: Prepare as described for the LC-MS/MS method, using dichloromethane as the final solvent.

  • Sample Preparation:

    • Accurately weigh the sample into a centrifuge tube.

    • Spike with the NMOR-d8 internal standard.

    • Add dichloromethane and extract.

    • For aqueous samples, a liquid-liquid extraction may be necessary.

    • Centrifuge and transfer the organic layer to a clean vial.

3. Instrumental Analysis:

  • Gas Chromatograph: A gas chromatograph equipped with a suitable capillary column.

  • Mass Spectrometer: A mass spectrometer, often a triple quadrupole for MS/MS, is used for detection.

  • Data Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is employed for quantification.

Visualizing the Workflow and Logic

To further clarify the experimental process and the underlying principle of the isotope dilution method, the following diagrams are provided.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Weigh Sample spike Spike with NMOR-d4 Internal Standard sample->spike extract Add Extraction Solvent spike->extract vortex Vortex and Sonicate extract->vortex centrifuge Centrifuge vortex->centrifuge filter Filter Supernatant centrifuge->filter lcms LC-MS/MS or GC-MS Analysis filter->lcms standards Prepare Calibration Standards (Spiked with NMOR-d4) standards->lcms ratio Measure Peak Area Ratio (NMOR / NMOR-d4) lcms->ratio curve Generate Calibration Curve ratio->curve quantify Quantify NMOR Concentration curve->quantify

Experimental workflow for NMOR analysis using an internal standard.

logic_diagram cluster_result Result A Variable loss during sample preparation A_is Experiences same proportional loss Ratio Ratio of Analyte to Internal Standard remains constant B Variable injection volume B_is Experiences same proportional variation C Ion suppression/enhancement (Matrix Effect) C_is Experiences same proportional effect D Instrumental drift D_is Experiences same proportional drift Accurate Accurate and Precise Quantification Ratio->Accurate

Logic of using an internal standard for accurate quantification.

Conclusion

For the reliable and accurate quantification of N-Nitrosomorpholine in pharmaceutical products, the isotope dilution method using this compound as an internal standard is demonstrably superior. This approach effectively mitigates the variability inherent in sample preparation and instrumental analysis, including matrix effects, leading to higher accuracy and precision compared to methods like external standard calibration. The provided experimental protocols and workflows offer a robust framework for laboratories to implement this best-practice methodology, ensuring compliance with stringent regulatory requirements and safeguarding patient health.

References

Navigating the Depths of Detection: A Comparative Guide to Calculating the Limit of Detection (LOD) for N-Nitrosomorpholine with a d4 Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the critical task of nitrosamine impurity analysis, establishing a reliable limit of detection (LOD) is paramount. This guide provides a comprehensive comparison of methodologies for calculating the LOD of N-Nitrosomorpholine (NMOR), a potential human carcinogen, utilizing a deuterated internal standard (NMOR-d4). By presenting detailed experimental protocols and supporting data, this document aims to equip analytical scientists with the necessary tools to ensure the safety and quality of pharmaceutical products.

The presence of nitrosamine impurities in pharmaceuticals is a significant concern for regulatory agencies and manufacturers worldwide. Accurate and sensitive analytical methods are crucial for their detection and quantification at trace levels. The limit of detection represents the lowest concentration of an analyte that can be reliably distinguished from background noise, serving as a critical parameter in method validation. This guide explores the internationally recognized approaches for LOD determination as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, tailored specifically to the analysis of N-Nitrosomorpholine using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with an isotope dilution technique.

Comparative Analysis of LOD Calculation Methods

The selection of an appropriate method for LOD calculation can impact the reported sensitivity of an analytical procedure. Below is a comparative summary of the three primary methods, with LOD values calculated from a shared hypothetical dataset for direct comparison.

Method of LOD CalculationDescriptionCalculated LOD (ng/mL)
Visual Evaluation The LOD is determined as the lowest concentration at which the analyte's signal is consistently and reliably distinguishable from the baseline noise by visual inspection of the chromatogram. This method is subjective and relies on the analyst's experience.0.05
Signal-to-Noise (S/N) Ratio This approach defines the LOD as the concentration at which the signal-to-noise ratio is typically 3:1. It offers a more objective measure than visual evaluation.0.048
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve This statistical method calculates the LOD using the formula: LOD = 3.3 * (σ / S), where σ is the standard deviation of the blank responses and S is the slope of the calibration curve. It is considered the most statistically robust method.0.045

Experimental Protocols

A robust experimental design is fundamental to the accurate determination of the LOD. The following protocol outlines the sample preparation, instrumental analysis, and the specific procedures for generating the data required for each LOD calculation method.

Reagents and Standards Preparation
  • N-Nitrosomorpholine (NMOR) Stock Solution (1 µg/mL): Accurately weigh and dissolve 10 mg of NMOR standard in 100 mL of methanol. Further dilute to obtain a 1 µg/mL stock solution.

  • N-Nitrosomorpholine-d4 (NMOR-d4) Internal Standard (IS) Stock Solution (1 µg/mL): Prepare a 1 µg/mL stock solution of NMOR-d4 in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the NMOR stock solution into a suitable matrix (e.g., a placebo formulation extract or solvent) to achieve concentrations ranging from 0.01 ng/mL to 10 ng/mL. Each calibration standard must be spiked with a constant concentration of the NMOR-d4 internal standard (e.g., 1 ng/mL).

  • Blank Samples: Prepare at least ten blank samples using the same matrix as the calibration standards, spiked only with the NMOR-d4 internal standard.

Sample Preparation
  • Accurately weigh 500 mg of the drug substance or powdered drug product into a centrifuge tube.

  • Add a known volume of extraction solvent (e.g., dichloromethane) and the NMOR-d4 internal standard solution.

  • Vortex the sample for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean vial for GC-MS/MS analysis.

GC-MS/MS Instrumental Conditions
  • Gas Chromatograph: Agilent 8890 GC system (or equivalent)

  • Mass Spectrometer: Agilent 7000 series Triple Quadrupole MS (or equivalent)

  • Column: DB-624 UI, 30 m x 0.25 mm, 1.4 µm

  • Inlet: Split/Splitless, 250 °C, Splitless mode

  • Oven Program: Initial temperature of 40 °C held for 2 minutes, ramped to 240 °C at 20 °C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source: Electron Ionization (EI) at 230 °C.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • NMOR: Precursor ion m/z 116 -> Product ion m/z 86 (Quantifier), Precursor ion m/z 116 -> Product ion m/z 56 (Qualifier)

    • NMOR-d4: Precursor ion m/z 120 -> Product ion m/z 90

LOD Determination Procedures
  • Inject a series of low-concentration NMOR standards (e.g., 0.01, 0.02, 0.05, 0.1 ng/mL).

  • Visually inspect the chromatograms for the NMOR quantifier ion transition.

  • The LOD is the lowest concentration at which a peak is consistently and clearly distinguishable from the baseline noise across multiple injections.

  • Inject a low-concentration NMOR standard (e.g., 0.05 ng/mL) multiple times (n≥3).

  • Using the instrument's data processing software, calculate the signal-to-noise ratio for the NMOR peak in each injection. The signal is the peak height, and the noise is typically determined over a defined region of the baseline close to the peak.

  • Calculate the average S/N ratio.

  • The LOD is determined using the following formula: LOD = (3 / Average S/N) * Concentration of the injected standard

  • Blank Analysis: Inject the ten prepared blank samples and record the instrument response for the NMOR quantifier ion transition at the expected retention time.

  • Calibration Curve Analysis: Inject the prepared calibration standards from the lowest to the highest concentration.

  • Calculations:

    • Calculate the standard deviation (σ) of the responses from the ten blank injections.

    • Construct a calibration curve by plotting the ratio of the NMOR peak area to the NMOR-d4 peak area against the concentration of NMOR.

    • Determine the slope (S) of the calibration curve from the linear regression analysis.

    • Calculate the LOD using the formula: LOD = 3.3 * (σ / S)

Workflow and Pathway Visualizations

To further clarify the experimental and logical processes, the following diagrams have been generated.

LOD_Calculation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_lod_methods LOD Calculation Methods cluster_visual Visual Evaluation cluster_sn Signal-to-Noise Ratio cluster_cal Calibration Curve Method cluster_result Result prep_standards Prepare NMOR & NMOR-d4 Standards prep_cal_curve Prepare Calibration Curve Samples prep_standards->prep_cal_curve prep_blanks Prepare Blank Samples (n≥10) gcms_analysis GC-MS/MS Analysis prep_blanks->gcms_analysis prep_cal_curve->gcms_analysis visual_eval Inject low concentration standards gcms_analysis->visual_eval sn_inject Inject low concentration standard (n≥3) gcms_analysis->sn_inject cal_blank_analysis Analyze blank samples gcms_analysis->cal_blank_analysis cal_curve_analysis Analyze calibration standards gcms_analysis->cal_curve_analysis visual_inspect Visually inspect chromatograms visual_eval->visual_inspect lod_visual Determine LOD visual_inspect->lod_visual final_lod Final Reported LOD lod_visual->final_lod sn_calc Calculate average S/N ratio sn_inject->sn_calc lod_sn Calculate LOD sn_calc->lod_sn lod_sn->final_lod cal_calc Calculate σ of blanks and slope (S) cal_blank_analysis->cal_calc cal_curve_analysis->cal_calc lod_cal Calculate LOD cal_calc->lod_cal lod_cal->final_lod

Caption: Experimental workflow for determining the Limit of Detection (LOD).

Signaling_Pathway cluster_ICH_Methods ICH Q2(R1) LOD Methods cluster_Data_Input Required Data cluster_Output Output Visual Visual Evaluation Chroma Chromatograms of low concentration standards Visual->Chroma LOD Calculated LOD Visual->LOD SN Signal-to-Noise Ratio SN_Data S/N ratio at a known low concentration SN->SN_Data SN->LOD CalCurve Calibration Curve Blank_Data Standard deviation of blank responses (σ) CalCurve->Blank_Data Slope_Data Slope of the calibration curve (S) CalCurve->Slope_Data CalCurve->LOD

Caption: Logical relationship between LOD methods and required data.

Conclusion

The determination of the limit of detection for N-Nitrosomorpholine is a critical component of analytical method validation in the pharmaceutical industry. While the visual evaluation method offers a preliminary estimate, the signal-to-noise ratio and the calibration curve-based methods provide more objective and statistically significant LOD values. The use of a deuterated internal standard, such as NMOR-d4, is indispensable for achieving the accuracy and precision required for trace-level analysis. By following the detailed protocols and understanding the comparative advantages of each calculation method, researchers and scientists can confidently establish a robust and defensible limit of detection for NMOR, ultimately contributing to the safety and efficacy of pharmaceutical products.

Comparative analysis of LC-MS and GC-MS for N-Nitrosomorpholine detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of N-Nitrosomorpholine (NMOR), a probable human carcinogen, in pharmaceutical products is a significant safety concern demanding robust analytical detection methods.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two predominant techniques employed for the trace-level quantification of this impurity. This guide provides an objective comparison of their performance for NMOR detection, supported by experimental data, to aid researchers in selecting the most appropriate method for their analytical needs.

Principle of Techniques

LC-MS separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by ionization and detection by mass spectrometry. This technique is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile.

GC-MS separates volatile and thermally stable compounds in a gaseous mobile phase and a stationary phase within a capillary column. The separated compounds are then ionized and detected by a mass spectrometer.

Comparative Performance Analysis

Both LC-MS/MS and GC-MS/MS have been successfully utilized for the sensitive detection of NMOR.[2][3] A study comparing EI-GC-MS/MS with APCI-LC-MS/MS and ESI-LC-MS/MS for the analysis of nine different nitrosamines found that EI-GC-MS/MS demonstrated superior performance in terms of overall linearity, limit of detection, recovery, and precision.[4][5] However, the choice between LC-MS and GC-MS often depends on the specific sample matrix, the presence of other analytes, and the available instrumentation.[2] LC-MS/MS is often considered the gold standard for nitrosamine testing due to its high sensitivity and selectivity.[6]

Quantitative Data Summary

The following table summarizes the quantitative performance data for NMOR detection using LC-MS and GC-MS, as extracted from various studies.

ParameterLC-MS/MSGC-MS/MS
Limit of Detection (LOD) 0.4 ng/L - 20 ng/g0.002 ppm - < 3 ppb
Limit of Quantitation (LOQ) 0.1 ng/mL - 50 ng/g0.006 ppm
**Linearity (R²) **> 0.99> 0.996
Recovery 89.5% - 112.0%95.56% - 108.66%
Precision (%RSD) 0.61% - 4.42%< 6%

Note: The wide range in LOD and LOQ values reflects the analysis of different sample matrices and the use of different instrumentation and methodologies.

Experimental Workflows

The general experimental workflows for both LC-MS and GC-MS analysis of N-Nitrosomorpholine are depicted in the diagrams below.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Weighing Spike Spiking with Internal Standard Sample->Spike Extraction Solvent Extraction (e.g., Methanol) Spike->Extraction Vortex Vortexing & Sonication Extraction->Vortex Centrifuge Centrifugation Vortex->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter LC Liquid Chromatography Separation Filter->LC MS Tandem Mass Spectrometry Detection (MRM) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for N-Nitrosomorpholine analysis using LC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Sample Weighing Spike Spiking with Internal Standard Sample->Spike Solvent Solvent Addition (e.g., Dichloromethane) Spike->Solvent Vortex Vortexing & Shaking Solvent->Vortex Centrifuge Centrifugation Vortex->Centrifuge Transfer Organic Layer Transfer Centrifuge->Transfer GC Gas Chromatography Separation Transfer->GC MS Tandem Mass Spectrometry Detection (MRM) GC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for N-Nitrosomorpholine analysis using GC-MS.

Detailed Experimental Protocols

LC-MS/MS Method for N-Nitrosomorpholine

This protocol is a representative example for the analysis of NMOR in a drug product.

1. Sample Preparation [7][8][9]

  • Accurately weigh 250-500 mg of the sample (API or powdered drug product) into a 15 mL centrifuge tube.[1]

  • Spike the sample with a known amount of a suitable internal standard, such as N-Nitrosomorpholine-d8 (NMOR-d8).[8]

  • Add a suitable extraction solvent, for example, 1:1 methanol:water, and vortex mix for 1 minute, followed by sonication for 20 minutes.[7]

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved excipients.[1]

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[8]

2. Chromatographic Conditions [3][7]

  • HPLC System: SCIEX ExionLC or equivalent.[7]

  • Column: Phenomenex Kinetex F5, 2.5 µm, 50 x 2.1 mm or equivalent.[7]

  • Mobile Phase A: Water with 0.1% formic acid.[7]

  • Mobile Phase B: Methanol.[7]

  • Gradient: A typical gradient would start at a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.5 mL/min.[7]

  • Column Temperature: 40°C.[7]

  • Injection Volume: 15 µL.[3]

3. Mass Spectrometric Conditions [7]

  • Mass Spectrometer: SCIEX Triple Quad 4500 system or equivalent.[7]

  • Ionization Mode: Positive ion mode using Atmospheric Pressure Chemical Ionization (APCI).[7]

  • MRM Transitions: Specific precursor-to-product ion transitions for NMOR and its internal standard are monitored. For NMOR, a common transition is m/z 117.1 -> 87.1.[7][10]

  • Source Parameters: Optimized nebulizer current, curtain gas, collision gas, and temperature settings are crucial for achieving high sensitivity.[7]

GC-MS/MS Method for N-Nitrosomorpholine

This protocol is a representative example for the analysis of NMOR in a drug substance.

1. Sample Preparation [1][11]

  • Accurately weigh 250 mg of the sample into a 15 mL centrifuge tube.[11]

  • Add a known amount of an internal standard, such as N-Nitrosomorpholine-d8.[1]

  • Add 10 mL of 1M NaOH solution, vortex briefly, and shake for at least 5 minutes.[11]

  • Add 2.0 mL of dichloromethane, vortex, and shake for at least 5 minutes.[11]

  • Centrifuge at approximately 10,000 x g for at least 5 minutes.[11]

  • Carefully transfer the lower organic layer (dichloromethane) to a clean GC vial.[1]

2. Chromatographic Conditions [2][12]

  • GC System: Agilent 8890 GC or equivalent.[2]

  • Column: Agilent J&W DB-1701 GC capillary column (30 m x 0.25 mm, 1.0 µm) or equivalent.[2]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[12]

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), hold for 1 minute, then ramp up to a final temperature (e.g., 280°C) at a rate of 10°C/min, and hold for a few minutes.[12]

  • Injection Mode: Splitless injection.

3. Mass Spectrometric Conditions [2]

  • Mass Spectrometer: Agilent 7010B triple quadrupole GC/MS/MS or equivalent.[2]

  • Ionization Mode: Electron Ionization (EI).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for NMOR and its internal standard.

  • Source and Quadrupole Temperatures: Maintained at optimized temperatures for stable performance.

Conclusion

Both LC-MS and GC-MS are powerful and sensitive techniques for the determination of N-Nitrosomorpholine in pharmaceutical products. GC-MS has shown excellent performance, particularly for volatile nitrosamines, and may offer advantages in terms of recovery and precision in some applications.[4][5] LC-MS, on the other hand, is highly versatile, suitable for a broader range of compounds, and is often considered the benchmark for nitrosamine analysis.[6] The selection of the most appropriate technique will depend on a thorough evaluation of the specific analytical requirements, including the nature of the sample matrix, required sensitivity, and available laboratory resources. For both techniques, the use of a stable, isotopically labeled internal standard is highly recommended to ensure accurate and precise quantification.[1]

References

A Researcher's Guide to Certified Reference Materials in N-Nitrosomorpholine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable analysis of N-Nitrosomorpholine (NMOR), a potential carcinogenic impurity, is of paramount importance. The use of Certified Reference Materials (CRMs) is fundamental to achieving high-quality, reproducible results in analytical workflows. This guide provides an objective comparison of the use of CRMs in NMOR analysis with other alternatives, supported by experimental data and detailed protocols.

The Gold Standard: Certified Reference Materials

Certified Reference Materials are highly characterized materials that come with a certificate of analysis stating the property values, including uncertainty and traceability to an international standard.[1] For NMOR analysis, CRMs offer a significant advantage over in-house or non-certified standards by providing a reliable benchmark for method validation, calibration, and quality control.

Several reputable suppliers offer NMOR CRMs, often produced under ISO 17034 and ISO/IEC 17025 accreditations, ensuring the highest level of quality and traceability.[2] These standards are crucial for regulatory compliance and ensuring the safety of pharmaceutical products.[3]

Table 1: Comparison of Commercially Available N-Nitrosomorpholine (NMOR) Certified Reference Materials

SupplierProduct LineFormatCertified Purity/ConcentrationKey Features
Sigma-Aldrich TraceCERT®NeatCertified content by qNMRProduced under ISO/IEC 17025 and ISO 17034; Traceable to NIST or NMIJ.[1]
AccuStandard Certified Reference Material100 µg/mL in DichloromethaneTarget Concentration: 100 µg/mLISO 17034 accredited.[4]
LGC Standards Dr. Ehrenstorfer™NeatHigh PurityProduced in accordance with ISO 17034.[2]
MedChemExpress -Solid/Liquid99.98% (by GC)Certificate of Analysis provided with NMR and purity data.[5]

The Role of Isotopically Labeled Internal Standards

For mass spectrometry-based methods, the use of an isotopically labeled internal standard, such as N-Nitrosomorpholine-d8 (NMOR-d8), is considered the gold standard for accurate quantification.[6] These standards have chemical and physical properties nearly identical to the target analyte, allowing them to co-elute and compensate for variations in sample preparation and instrument response.[7]

Performance Comparison of Analytical Methods for NMOR Analysis

The choice of analytical technique is critical for achieving the required sensitivity and selectivity for trace-level NMOR analysis. Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most commonly employed methods.[8]

A comparative study on the analysis of nine nitrosamines, including NMOR, provides valuable insights into the performance of different ionization techniques. The following table summarizes the performance data from this study.

Table 2: Performance Comparison of Analytical Methods for N-Nitrosomorpholine (NMOR) Analysis

ParameterEI-GC-MS/MSAPCI-LC-MS/MSESI-LC-MS/MS
Linearity (R²) ≥ 0.99≥ 0.99≥ 0.99
Limit of Detection (LOD) (µg/L) 0.020.040.10
Limit of Quantitation (LOQ) (µg/L) 0.040.080.20
Recovery (%) 98.7 - 118.395.5 - 115.793.2 - 113.8
Precision (RSD %) 1.2 - 5.81.5 - 6.21.8 - 6.5
Data adapted from a comparative study on nitrosamine analysis.[8]

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible NMOR analysis. Below are representative protocols for GC-MS/MS and LC-MS/MS methods.

Detailed GC-MS/MS Protocol for NMOR Analysis

This protocol provides a step-by-step guide for the analysis of NMOR in a drug substance using an internal standard.[6]

1. Reagents and Materials:

  • N-Nitrosomorpholine (NMOR) CRM

  • N-Nitrosomorpholine-d8 (NMOR-d8) internal standard

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized water

  • 15 mL centrifuge tubes, vortex mixer, centrifuge, 0.2 µm syringe filters

2. Standard Preparation:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of NMOR and NMOR-d8 in methanol.

  • Intermediate Standard (1 µg/mL): Dilute the stock solutions with DCM.

  • Calibration Standards (1-60 ng/mL): Prepare a series of calibration standards by diluting the intermediate standard with DCM. Spike each standard with NMOR-d8 to a constant concentration (e.g., 3 ng/mL).

3. Sample Preparation:

  • Accurately weigh 250-500 mg of the sample into a 15 mL centrifuge tube.

  • Add a known volume of NMOR-d8 internal standard solution.

  • Add 5 mL of DCM.

  • Vortex for 2 minutes and sonicate for 10 minutes.

  • Add 5 mL of deionized water and vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the lower organic layer (DCM) to a GC vial for analysis.

4. GC-MS/MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Injector: Split/Splitless, 250 °C, Splitless mode.

  • Column: Agilent DB-1701P (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[9]

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.[9]

  • Oven Program: Initial 50°C for 1 min, ramp 10°C/min to 80°C, then 15°C/min to 180°C, then 35°C/min to 260°C, hold 5 min.[9]

  • Mass Spectrometer: Agilent 7010B GC/MS/MS or equivalent.

  • Ion Source: Electron Ionization (EI), 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: NMOR: m/z 116 -> 86 (Quantifier), 116 -> 56 (Qualifier); NMOR-d8: m/z 124 -> 92 (Quantifier).

Detailed LC-MS/MS Protocol for NMOR Analysis

This protocol outlines a general procedure for the analysis of NMOR in a drug product using LC-MS/MS.[7]

1. Reagents and Materials:

  • N-Nitrosomorpholine (NMOR) CRM

  • N-Nitrosomorpholine-d8 (NMOR-d8) internal standard

  • Methanol, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Formic acid

2. Standard Preparation:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of NMOR and NMOR-d8 in methanol.

  • Working Standard Solutions (0.1 ng/mL to 50 ng/mL): Prepare a series of calibration standards by diluting the NMOR stock solution. Spike each standard with a constant concentration of NMOR-d8.

3. Sample Preparation:

  • Accurately weigh a representative portion of the drug product.

  • Add a known volume of the NMOR-d8 working solution.

  • Add a suitable extraction solvent (e.g., methanol).

  • Vortex the sample mixture for several minutes, followed by sonication.

  • Centrifuge the sample to pellet any undissolved excipients.

  • Filter the supernatant through a 0.22 µm filter into an HPLC vial.

4. LC-MS/MS Instrumental Parameters:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: NMOR: m/z 117 -> 87; NMOR-d8: m/z 125 -> 93.[6]

Mandatory Visualizations

To further clarify the analytical process and the rationale behind using certified reference materials, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample Spike Spike with NMOR-d8 CRM Sample->Spike Extract Solvent Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration Centrifuge->Filter LC_GC LC or GC Separation Filter->LC_GC Standards Prepare Calibration Standards with NMOR CRM Standards->LC_GC MS MS/MS Detection LC_GC->MS Quantify Quantification using Calibration Curve MS->Quantify Report Report Results Quantify->Report

Experimental workflow for NMOR analysis using a CRM.

Reference_Material_Selection Start Start: Need for NMOR Reference Material Decision1 Is the analysis for regulatory submission? Start->Decision1 CRM Use Certified Reference Material (CRM) Decision1->CRM Yes NonCRM Use Non-Certified Reference Standard Decision1->NonCRM No (e.g., initial screening) End_CRM End: High Confidence & Defensible Data CRM->End_CRM Decision2 Is traceability and uncertainty critical? NonCRM->Decision2 Decision2->CRM Yes End_NonCRM End: Lower Confidence, Potential for Inaccuracy Decision2->End_NonCRM No

Decision tree for selecting an NMOR reference material.

Conclusion

The use of certified reference materials is indispensable for the accurate and reliable quantification of N-Nitrosomorpholine in pharmaceutical products. While various analytical techniques can be employed, the combination of a well-characterized CRM, an isotopically labeled internal standard, and a validated chromatographic method like GC-MS/MS or LC-MS/MS provides the highest level of confidence in analytical results. This guide has provided a comparative overview and detailed protocols to assist researchers in establishing robust and defensible analytical workflows for NMOR analysis, ultimately contributing to the safety and quality of pharmaceutical products.

References

A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for Nitrosamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The accurate detection and quantification of nitrosamine impurities in pharmaceuticals, water, and other matrices are critical for ensuring public health and regulatory compliance. Solid-Phase Extraction (SPE) is a cornerstone of sample preparation for nitrosamine analysis, offering effective concentration and purification of these analytes from complex sample matrices prior to chromatographic analysis. The choice of SPE cartridge is a pivotal factor influencing the accuracy, precision, and sensitivity of the overall analytical method. This guide provides a comparative evaluation of different SPE cartridges for nitrosamine extraction, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most appropriate solution for their analytical needs.

Performance Comparison of SPE Cartridges

The selection of an SPE cartridge is primarily dictated by the physicochemical properties of the target nitrosamines and the nature of the sample matrix. Various sorbents, including polymeric, silica-based, and carbon-based materials, are utilized for nitrosamine extraction. The following table summarizes the performance of different SPE cartridges based on published experimental data. It is important to note that performance can vary based on the specific experimental conditions, including the sample matrix, analytical instrumentation, and the specific nitrosamine congeners being analyzed.

SPE Cartridge SorbentSorbent ChemistryTarget AnalytesSample MatrixRecovery (%)RSD (%)LOD/LOQCitation
Strata-X-C Polymeric Strong Cation Exchange11 Low-Molecular-Weight NitrosaminesPharmaceuticals>80% for 9 out of 11 NAsNot SpecifiedNot Specified[1]
Oasis MCX Polymeric Mixed-Mode (Reversed-Phase and Strong Cation Exchange)Low-Molecular-Weight NitrosaminesPharmaceuticals~20% for NDMA; Failed to retain NDELANot SpecifiedNot Specified[1]
Strong Cation-Exchange Polymeric Sorbent Polymeric with strong cation-exchange functional groupsNDMA, NDEA, NDIPA, NIPEA, NMORCough Syrup90-120%Not SpecifiedLOD: 0.02 - 0.1 ng/mL[2]
Coconut Charcoal Activated Carbon7 Nitrosamines (as per EPA Method 521)Drinking WaterNot SpecifiedBetter precision with automated systemsNot Specified[3]
Graphitic Carbon (Type D) Graphitic CarbonPanel of NitrosaminesNot SpecifiedNot Specified4.5 - 9.0%Not Specified[4]
UCT Activated Carbon & HLB (in series) Activated Carbon and Hydrophilic-Lipophilic Balance Polymer9 NitrosaminesWater>70% (except NDPhA at ~50%)Not SpecifiedNot Specified[5]
HR-P Cartridge Not Specified16 NitrosaminesChildren's Products85.7 - 101.5%2.2 - 9.9%LOQ: 0.03 - 0.38 µg/kg[5]
HILIC-based SPE Hydrophilic Interaction Chromatography15 NitrosaminesPharmaceuticals>80%<15%LOQ at least 42.5% of regulatory limits[6]

Note: NDMA (N-Nitrosodimethylamine), NDEA (N-Nitrosodiethylamine), NDIPA (N-Nitrosodiisopropylamine), NIPEA (N-Nitrosoisopropylethylamine), NMOR (N-Nitrosomorpholine), NDELA (N-Nitrosodiethanolamine), NDPhA (N-Nitrosodiphenylamine). RSD (Relative Standard Deviation), LOD (Limit of Detection), LOQ (Limit of Quantitation).

Experimental Protocols

Detailed and consistent experimental protocols are crucial for achieving reproducible and reliable results in nitrosamine analysis. Below are generalized and specific methodologies cited in the literature for nitrosamine extraction using SPE.

General SPE Workflow for Nitrosamine Extraction

A typical SPE procedure involves four main steps: conditioning the cartridge, loading the sample, washing away interferences, and eluting the target nitrosamines.

  • Conditioning: The SPE cartridge is first conditioned to activate the sorbent and ensure a consistent flow. This usually involves passing a sequence of organic solvents (e.g., methanol, dichloromethane) followed by water or a buffer solution through the cartridge.[7][8]

  • Sample Loading: The prepared sample solution is then loaded onto the conditioned cartridge at a controlled flow rate to allow for efficient retention of the nitrosamines by the sorbent.[7][9]

  • Washing: After loading, the cartridge is washed with a specific solvent or a series of solvents to remove any unretained matrix components and potential interferences without eluting the target analytes.[9]

  • Elution: Finally, the retained nitrosamines are eluted from the cartridge using a strong solvent that disrupts the interaction between the analytes and the sorbent.[9][10] The choice of elution solvent depends on the sorbent chemistry and the properties of the nitrosamines. For reversed-phase and carbon-based sorbents, organic solvents like dichloromethane or methanol are common, while for ion-exchange sorbents, elution is often achieved by altering the pH or ionic strength of the eluting solvent.[10] The eluate is typically concentrated before analysis by techniques such as GC-MS or LC-MS.[2][9]

Specific Protocol Example: EPA Method 521 for Nitrosamines in Drinking Water

This method utilizes coconut charcoal cartridges for the extraction of seven nitrosamines.[3]

  • Sample Preparation: 0.5 L of the water sample is used.[3]

  • SPE Cartridge: 6-mL coconut charcoal SPE cartridges.[3]

  • Elution: The nitrosamines are eluted with methylene chloride.[3]

  • Concentration: The eluate is further concentrated to 1 mL before analysis.[3]

  • Analysis: The concentrated extract is analyzed by GC-MS/MS with a large volume injection.[3]

Protocol for Nitrosamine Analysis in Pharmaceuticals using a Strong Cation-Exchange Polymeric Sorbent

A study on cough syrups demonstrated the use of a strong cation-exchange polymeric sorbent.[2]

  • Sample Preparation: A large volume of cough syrup is prepared for extraction.[2]

  • SPE Cartridge: Strong cation-exchange functionalized polymeric sorbent cartridge.[2]

  • Elution: The elution solvent is not explicitly specified in the abstract but would typically involve a basic or high ionic strength solution to disrupt the cation-exchange interaction.

  • Analysis: The final extract is analyzed by GC-MS.[2]

Visualizing the SPE Workflow

The following diagram illustrates a generalized experimental workflow for nitrosamine extraction using Solid-Phase Extraction.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Sample Matrix (e.g., Pharmaceutical, Water) Pretreatment Sample Pre-treatment (e.g., Dissolution, Filtration, pH Adjustment) Sample->Pretreatment Conditioning 1. Cartridge Conditioning (e.g., Methanol, Water) Pretreatment->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (Remove Interferences) Loading->Washing Elution 4. Elution (Collect Nitrosamines) Washing->Elution Concentration Eluate Concentration (e.g., Nitrogen Evaporation) Elution->Concentration Analysis Instrumental Analysis (e.g., LC-MS/MS, GC-MS) Concentration->Analysis

Caption: Generalized workflow for nitrosamine extraction and analysis using SPE.

Conclusion

The choice of SPE cartridge for nitrosamine extraction is a critical decision that significantly impacts the quality and reliability of analytical results. Polymeric sorbents, particularly those with mixed-mode or ion-exchange functionalities like Strata-X-C, have demonstrated high recovery rates for a broad range of nitrosamines in pharmaceutical matrices.[1] For aqueous samples, activated carbon and coconut charcoal cartridges are frequently employed and are the basis for regulatory methods like EPA 521.[3] The development of novel sorbents, such as those for HILIC-based SPE, continues to expand the options for dealing with challenging matrices and a wide array of nitrosamine congeners.[6]

Ultimately, the optimal SPE method will depend on the specific application. It is recommended that researchers and scientists perform thorough method development and validation, considering the recovery, reproducibility, and limits of detection for their target nitrosamines in their specific sample matrix. The data and protocols presented in this guide serve as a valuable starting point for this process.

References

A Comparative Guide to Assessing the Isotopic Purity of N-Nitrosomorpholine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate assessment of the isotopic purity of deuterated compounds like N-Nitrosomorpholine-d4 is critical. This deuterated analog is frequently employed as an internal standard in quantitative mass spectrometric assays for the detection of the carcinogenic N-Nitrosomorpholine. Its isotopic purity is paramount to ensure the accuracy and reliability of such sensitive analyses. This guide provides a detailed comparison of the primary analytical methods for determining the isotopic purity of this compound: High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes the typical performance of HRMS, NMR, and GC-MS for the assessment of the isotopic purity of this compound. The data presented is a composite based on analyses of similar deuterated small molecules and represents expected performance characteristics.

ParameterHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Isotopic Purity (%) > 99%> 99%> 98%
Precision (RSD) < 2%< 1%< 5%
Accuracy (% Bias) < 3%< 2%< 5%
Limit of Detection (LOD) pg levelmg levelng level
Sample Consumption Very Low (µg)High (mg)Low (µg)
Analysis Time Rapid (< 30 min)Moderate (30-60 min)Moderate (~30 min)
Information Provided Isotopic distribution (d0-d4)Positional information, overall deuterationIsotopic distribution, separation of isomers

Methodology Comparison

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic purity of deuterated compounds by accurately measuring the mass-to-charge ratio (m/z) of the molecule and its isotopologues.[1] This method allows for the resolution of species with very small mass differences, making it ideal for distinguishing between the deuterated analyte and its less-deuterated counterparts.

a. Sample Preparation:

  • Prepare a stock solution of this compound in a high-purity solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 1 µg/mL in the same solvent.

b. Instrumentation and Analysis:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for N-Nitrosomorpholine.

  • Infusion: The sample solution is directly infused into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Mass Range: Acquire data in full scan mode over a mass range that includes the unlabeled (d0) to the fully deuterated (d4) species (e.g., m/z 115-125).

  • Resolution: Set the mass resolution to at least 60,000 to ensure baseline separation of the isotopologue peaks.

c. Data Analysis:

  • Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (d0, d1, d2, d3, and d4).

  • Integrate the peak areas for each isotopologue.

  • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Area_d4 / (Area_d0 + Area_d1 + Area_d2 + Area_d3 + Area_d4)) * 100

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing start This compound Sample dissolve Dissolve in Acetonitrile start->dissolve dilute Dilute to 1 ug/mL dissolve->dilute infuse Direct Infusion (ESI+) dilute->infuse acquire Full Scan Data Acquisition (Resolution >60,000) infuse->acquire extract Extract Ion Chromatograms (d0 to d4) acquire->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Isotopic Purity integrate->calculate end end calculate->end Result

HRMS workflow for isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a primary method for determining isotopic purity, offering the advantage of providing information about the position of deuteration.[2] By comparing the integrals of residual proton signals in a ¹H NMR spectrum to an internal standard of known concentration, the degree of deuteration can be accurately determined.[3] ²H NMR can also be used for direct detection of the deuterium nuclei.

a. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound and a suitable internal standard (e.g., maleic acid, with a known purity) into a clean vial.

  • Dissolve the mixture in a known volume of a deuterated solvent that does not have signals overlapping with the analyte or standard (e.g., Acetonitrile-d3 or Chloroform-d).

  • Transfer the solution to a high-quality 5 mm NMR tube.

b. Instrumentation and Analysis:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • ²H NMR Acquisition (Optional):

    • Acquire a ²H NMR spectrum to directly observe the deuterium signals.

c. Data Analysis:

  • Process the ¹H NMR spectrum with appropriate phasing and baseline correction.

  • Integrate the area of a well-resolved signal from the internal standard and any residual proton signals from this compound.

  • Calculate the isotopic purity based on the integral ratios, the number of protons, the molecular weights, and the masses of the sample and the internal standard.[3]

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1h Acquire Quantitative 1H NMR (Long D1, 90° pulse) transfer->acquire_1h acquire_2h Acquire 2H NMR (Optional) acquire_1h->acquire_2h process_spectra Process Spectra (Phasing, Baseline Correction) acquire_2h->process_spectra integrate Integrate Signals (Sample & Standard) process_spectra->integrate calculate Calculate Isotopic Purity integrate->calculate end end calculate->end Result

NMR workflow for isotopic purity.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable technique for assessing the isotopic purity of volatile and semi-volatile compounds like N-Nitrosomorpholine.[4] The gas chromatograph separates the analyte from impurities, and the mass spectrometer provides information on the isotopic distribution.

a. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent like dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

  • Prepare a series of dilutions to create a working solution of approximately 10 µg/mL.

b. Instrumentation and Analysis:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Injection: Inject 1 µL of the sample solution into the GC inlet in splitless mode.

  • GC Program:

    • Inlet temperature: 250°C

    • Oven program: Start at 60°C, hold for 1 minute, then ramp to 200°C at 10°C/min.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 40-150.

c. Data Analysis:

  • Identify the peak corresponding to N-Nitrosomorpholine in the total ion chromatogram.

  • Extract the mass spectrum for this peak.

  • Determine the relative abundances of the molecular ions for each isotopologue (d0 to d4).

  • Calculate the isotopic purity based on the relative abundances of the molecular ions.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start This compound Sample dissolve Dissolve in Dichloromethane start->dissolve dilute Dilute to 10 ug/mL dissolve->dilute inject Inject into GC dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Analysis (Scan Mode) ionize->detect extract_ms Extract Mass Spectrum of Analyte Peak detect->extract_ms determine_abundance Determine Relative Abundance of Isotopologues extract_ms->determine_abundance calculate Calculate Isotopic Purity determine_abundance->calculate end end calculate->end Result

GC-MS workflow for isotopic purity.

Conclusion

The choice of method for assessing the isotopic purity of this compound depends on the specific requirements of the analysis.

  • HRMS is the preferred method for its high sensitivity, speed, and ability to provide a detailed isotopic distribution with minimal sample consumption.[1]

  • NMR is unparalleled in its ability to provide positional information and is considered a primary quantitative technique, though it requires a larger amount of sample.[2]

  • GC-MS offers a robust and reliable method for volatile compounds, providing good separation and isotopic information, though it may be less precise than HRMS or NMR for this specific application.[4]

For routine quality control and accurate determination of isotopic distribution, HRMS is often the most efficient and effective choice. However, for a comprehensive characterization, including the confirmation of deuteration sites, a combination of HRMS and NMR is recommended.

References

A Comparative Guide to the Analytical Quantification of N-Nitrosomorpholine: With and Without an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-nitrosomorpholine (NMOR), a potential carcinogenic impurity, is of paramount importance for ensuring the safety and quality of pharmaceutical products. This guide provides a comprehensive comparison of analytical results obtained with and without the use of an internal standard for the quantification of NMOR, supported by experimental data and detailed protocols. The use of a stable isotopically labeled internal standard is widely recognized as the gold standard for trace-level analysis, offering enhanced accuracy and precision by correcting for variations inherent in the analytical process.[1][2]

The Critical Role of Internal Standards in Trace Analysis

The principle of isotope dilution mass spectrometry, which employs a stable isotopically labeled analog of the target analyte, is the recommended approach for precise quantification.[2] In the case of N-Nitrosomorpholine analysis, N-Nitrosomorpholine-d8 (NMOR-d8) is a commonly used internal standard.[1][2] Being chemically identical to NMOR, NMOR-d8 co-elutes and experiences similar effects from the sample matrix and variations in instrument response.[1][2] Because it has a different mass, a mass spectrometer can distinguish it from the native analyte, allowing for accurate quantification by measuring the ratio of the native analyte to the isotopically labeled internal standard.[2] This approach effectively compensates for potential analyte loss during sample preparation and fluctuations in instrument performance.[2]

Analysis without an internal standard, often referred to as the external standard method, relies on the direct comparison of the analyte's response in the sample to a calibration curve generated from standards of known concentrations. While simpler in its execution, this method is more susceptible to inaccuracies arising from matrix effects, extraction inefficiencies, and injection volume variations, which can lead to either underestimation or overestimation of the analyte concentration.

Comparative Analysis of Method Performance

The following tables summarize the quantitative data for analytical methods with and without the use of an internal standard for the determination of N-Nitrosomorpholine.

Table 1: Method Performance with Internal Standard (N-Nitrosomorpholine-d8)

ParameterTypical Performance
Limit of Detection (LOD)0.05 - 0.2 ng/mL
Limit of Quantitation (LOQ)0.1 - 0.5 ng/mL
Linearity (r²)> 0.995
Accuracy (Recovery)85 - 115%
Precision (RSD)< 15%

Data compiled from representative LC-MS/MS and GC-MS methods.[1][2]

Table 2: Method Performance without Internal Standard (External Standard Method)

ParameterTypical Performance
Limit of Detection (LOD)0.051 - 0.132 µg/L
Limit of Quantitation (LOQ)0.030 - 0.078 µg/m³
Linearity (r²)0.9993 - 0.9999
Accuracy (Desorption Rate)67.20% - 102.60%
Precision (RSD)2.05% - 8.26%

Data from a validated GC-MS/MS method for the determination of N-nitrosamines in workplace air.[3]

Experimental Protocols

Protocol 1: Quantitative Analysis of N-Nitrosomorpholine using N-Nitrosomorpholine-d8 as an Internal Standard by GC-MS

This protocol provides a general framework and should be adapted and validated for specific sample matrices.[2]

1. Reagents and Materials:

  • N-Nitrosomorpholine (NMOR) analytical standard

  • n-Nitrosomorpholine-d8 (NMOR-d8) internal standard[2]

  • Dichloromethane (DCM), HPLC or GC-MS grade

  • Methanol (MeOH), HPLC or GC-MS grade

  • Deionized water

  • 15 mL centrifuge tubes, vortex mixer, centrifuge, 0.2 µm syringe filters (PTFE)[2]

2. Standard Preparation:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of NMOR and NMOR-d8 in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the NMOR stock solution. Spike each standard with a constant concentration of the NMOR-d8 internal standard.

3. Sample Preparation:

  • Accurately weigh a representative portion of the sample into a 15 mL centrifuge tube.

  • Spike the sample with a known amount of the NMOR-d8 internal standard working solution.

  • Add a suitable extraction solvent (e.g., dichloromethane).

  • Vortex the mixture to ensure thorough mixing and extraction.

  • Centrifuge to separate the layers.[2]

  • Carefully transfer the organic layer to a clean vial, filtering if necessary.[2]

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: Appropriate for nitrosamine analysis (e.g., DB-5ms).

    • Inlet Temperature: Optimized for the analytes (e.g., 250 °C).

    • Oven Program: A temperature gradient to ensure separation (e.g., start at 40 °C, ramp to 280 °C).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

    • Monitor Ions: Select appropriate ions for NMOR (e.g., m/z 116, 86, 56) and NMOR-d8 (e.g., m/z 124, 92, 60).

5. Quantification:

  • Calculate the ratio of the peak area of NMOR to the peak area of NMOR-d8.

  • Determine the concentration of NMOR in the sample using the calibration curve.

Protocol 2: Quantitative Analysis of N-Nitrosomorpholine by External Standard Method using GC-MS/MS

This protocol is based on a method for determining N-nitrosamines in air samples and can be adapted for other matrices with appropriate validation.[3]

1. Reagents and Materials:

  • N-Nitrosomorpholine (NMOR) analytical standard

  • Methanol-dichloromethane (1:1 v/v) elution solvent

  • Sample collection tubes (e.g., ThermoSorb/N)

  • GC-MS/MS system

2. Standard Preparation:

  • Stock Solution (e.g., 100 µg/mL): Prepare a stock solution of NMOR in the elution solvent.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples (e.g., 1.0 - 20.0 µg/L).[3]

3. Sample Preparation:

  • Collect the sample using a suitable sorbent tube.

  • Elute the collected analytes from the sorbent tube with a precise volume of the elution solvent (e.g., 4 mL).[3]

4. GC-MS/MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: VF-624ms capillary column or equivalent.[3]

    • Inlet and Oven Conditions: Optimized for the separation of nitrosamines.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity.[3]

5. Quantification:

  • Generate a calibration curve by plotting the peak area of NMOR against the concentration for the prepared standards.

  • Determine the concentration of NMOR in the sample extract by comparing its peak area to the calibration curve.

Visualizing the Analytical Workflow

The following diagrams illustrate the key differences in the experimental workflows.

G cluster_0 Analysis with Internal Standard cluster_1 Analysis without Internal Standard (External Standard) A1 Sample Weighing A2 Spike with NMOR-d8 (IS) A1->A2 A3 Extraction A2->A3 A4 Centrifugation/ Filtration A3->A4 A5 GC/LC-MS Analysis A4->A5 A6 Quantification (Analyte/IS Ratio) A5->A6 B1 Sample Preparation (e.g., Elution) B2 GC/LC-MS Analysis B1->B2 B3 Quantification (vs. Calibration Curve) B2->B3

A comparison of the analytical workflows.

G Analyte NMOR in Sample SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS NMOR-d8 (IS) IS->SamplePrep Instrument GC/LC-MS SamplePrep->Instrument Ratio Peak Area Ratio (NMOR / NMOR-d8) Instrument->Ratio Quant Accurate Quantification Ratio->Quant

The logic of using an internal standard.

Conclusion

The use of a stable isotopically labeled internal standard, such as N-Nitrosomorpholine-d8, provides a more robust and reliable method for the quantification of N-Nitrosomorpholine in various matrices.[1][2] The isotope dilution strategy effectively compensates for matrix effects and variations in sample preparation and instrument performance, which is crucial for meeting the stringent regulatory requirements for nitrosamine impurity analysis.[2] While the external standard method is simpler, it is more prone to errors and may require more rigorous validation and control of experimental conditions to achieve comparable accuracy and precision. For trace-level analysis in complex matrices, the internal standard method is unequivocally the superior approach for ensuring data integrity and patient safety.

References

Safety Operating Guide

Proper Disposal Procedures for N-Nitrosomorpholine-d4: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of N-Nitrosomorpholine-d4, a deuterated N-nitrosamine compound. Given that N-Nitrosomorpholine is a potent animal carcinogen and is reasonably anticipated to be a human carcinogen, all handling and disposal procedures must be conducted with stringent safety measures to minimize exposure risk.[1][2][3] The procedures for the deuterated form are identical to those for the parent compound, as the primary hazard is associated with the nitrosamine structure.

Immediate Safety and Handling Precautions

This compound is light-sensitive and should be stored in a refrigerator, protected from light, and away from oxidizing materials.[3] Due to its carcinogenic nature, there may be no safe level of exposure; therefore, all contact should be minimized.[1] All handling should be performed in a designated area, such as a chemical fume hood, to prevent inhalation.[1] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, must be worn at all times.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for N-Nitrosomorpholine. It is important to note that no official occupational exposure limits have been established by OSHA, NIOSH, or ACGIH.[1][5]

PropertyValueSource
CAS Number 59-89-2 (for N-Nitrosomorpholine)[6]
Molecular Formula C₄H₈N₂O₂[5]
Molecular Weight 116.14 g/mol [5]
Appearance Yellow crystals or golden liquid[3][5]
Melting Point 29 °C (84 °F)[5]
Boiling Point 224 °C (435 °F) at 747 mmHg[5]
Water Solubility Substantial[3]
LD50 (Rat, oral) 320 mg/kg[6]
LD50 (Rat, intravenous) 98 mg/kg[6]
LD50 (Rat, subcutaneous) 170 mg/kg[6]

Disposal Procedures

The primary and recommended method for the final disposal of this compound waste is high-temperature incineration through a licensed hazardous waste disposal contractor. [cite: 1 (from first search)] For laboratory-scale decontamination of dilute solutions or contaminated materials, chemical degradation procedures can be employed prior to final disposal.

Experimental Protocol: Chemical Degradation

A simple, one-step procedure for the chemical degradation of nitrosamine residues in a laboratory setting involves reduction to their corresponding, less harmful amines using an aluminum-nickel alloy. [cite: 2 (from first search)]

Materials:

  • Aluminum-nickel (Al-Ni) alloy powder

  • Aqueous alkali solution (e.g., sodium hydroxide)

  • Appropriate reaction vessel

  • Personal Protective Equipment (fume hood, gloves, lab coat, safety goggles)

Methodology:

  • Preparation: Conduct the entire procedure within a certified chemical fume hood.

  • Reaction Setup: For each volume of nitrosamine-containing waste solution, add an equal volume of aqueous alkali.

  • Addition of Reducing Agent: Slowly and carefully add the Al-Ni alloy powder to the alkaline waste solution. The reaction can be vigorous, so add the powder in small portions.

  • Reaction: Allow the reaction to proceed. The nitrosamine will be reduced to the corresponding amine. Transitory hydrazine intermediates may form but are also reduced under these conditions. [cite: 2 (from first search)]

  • Completion and Disposal: Once the reaction is complete, the resulting mixture, containing amines and ammonia, should be neutralized. [cite: 2 (from first search)] This treated waste must still be collected and disposed of as hazardous chemical waste through your institution's environmental health and safety office.

Note: This procedure is not recommended for use with nitrosamine waste in acetone or dichloromethane solutions, as reactions in these solvents can be slow, incomplete, or lead to unidentified products. [cite: 2 (from first search)]

Spill Management Protocol

In the event of a spill, immediate action is required to contain the material and decontaminate the area.

Methodology:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area. [cite: 10 (from first search)]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Personal Protection: Don appropriate PPE, including a respirator, before re-entering the area.

  • Containment (Solid Spill): If the spilled material is solid, dampen it with water to prevent it from becoming airborne. [cite: 5 (from first search)]

  • Collection: Carefully transfer the dampened material or absorbed liquid into a suitable, sealable container for hazardous waste. [cite: 5 (from first search)] Use absorbent paper dampened with water to pick up any remaining residue. [cite: 5 (from first search)]

  • Decontamination: Wash all contaminated surfaces with a soap and water solution. [cite: 5 (from first search)]

  • Waste Disposal: Seal all contaminated materials (absorbent paper, used PPE) in a vapor-tight plastic bag for eventual disposal as hazardous waste. [cite: 5 (from first search)]

  • Verification: Do not re-enter the area for normal work until a safety officer has verified that the cleanup is complete and the area is safe. [cite: 5 (from first search)]

Visualized Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_0 Waste Management Stages A Waste Generation (this compound) B Assess Waste Type A->B C Bulk quantities or concentrated waste B->C Concentrated D Dilute solutions or contaminated labware B->D Dilute E Package for Disposal C->E F Chemical Decontamination (e.g., Al-Ni Alloy Method) D->F H Dispose via Licensed Hazardous Waste Contractor (High-Temp Incineration) E->H G Collect Treated Waste F->G G->H

Caption: Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Nitrosomorpholine-d4
Reactant of Route 2
N-Nitrosomorpholine-d4

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。